molecular formula C22H23FN4O3S B15144709 Jak-IN-15

Jak-IN-15

Cat. No.: B15144709
M. Wt: 442.5 g/mol
InChI Key: FKALJMMLTKVHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak-IN-15 is a useful research compound. Its molecular formula is C22H23FN4O3S and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-6-fluoroimidazo[1,2-a]pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H23FN4O3S/c23-18-7-8-20-24-19(25-22(28)17-5-6-17)14-27(20)21(18)16-3-1-15(2-4-16)13-26-9-11-31(29,30)12-10-26/h1-4,7-8,14,17H,5-6,9-13H2,(H,25,28)

InChI Key

FKALJMMLTKVHND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C(=N2)C=CC(=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5)F

Origin of Product

United States

Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of JAK Inhibitor I (Jak-IN-15)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that govern crucial cellular processes such as proliferation, differentiation, and immune responses. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as various cancers. Consequently, the development of specific JAK inhibitors has emerged as a significant therapeutic strategy. This technical guide provides an in-depth overview of the in vitro mechanism of action of a potent, ATP-competitive JAK inhibitor, commonly referred to as JAK Inhibitor I (and potentially known by the internal designation Jak-IN-15).

Core Mechanism of Action: ATP-Competitive Inhibition

JAK Inhibitor I exerts its effects by acting as a potent, reversible, and cell-permeable inhibitor of the JAK family of kinases.[1] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of JAK enzymes.[1] By occupying the ATP-binding pocket, the inhibitor prevents the phosphorylation of the JAK kinases themselves (autophosphorylation) and subsequent phosphorylation of their downstream substrates, primarily the STAT proteins. This blockade of signal transduction effectively abrogates the biological effects of cytokines and growth factors that rely on the JAK/STAT pathway.

Quantitative Inhibition Profile

The inhibitory potency of JAK Inhibitor I has been characterized through in vitro kinase assays, revealing its activity against multiple members of the JAK family. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that quantify the inhibitor's efficacy.

Kinase TargetIC50 / Ki ValueNotes
JAK1 (murine)15 nM (IC50)
JAK21 nM (IC50)
JAK35 nM (Ki)
TYK21 nM (IC50)
Table 1: In Vitro Inhibitory Activity of JAK Inhibitor I against JAK Family Kinases.[1]

Impact on Downstream Signaling Pathways

The inhibition of JAK kinases by JAK Inhibitor I leads to a direct and measurable reduction in the phosphorylation of STAT proteins. Specifically, it has been demonstrated to block the phosphorylation of STAT5 in cellular assays.[1] This is a critical step, as phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell growth.

The functional consequence of this signaling blockade is the inhibition of cytokine-dependent cellular responses. For instance, JAK Inhibitor I has been shown to inhibit the proliferation of CTLL cells, a cell line that is dependent on interleukin-2 (IL-2) and interleukin-4 (IL-4) for growth, both of which signal through JAK-dependent pathways.[1]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of intervention for JAK Inhibitor I.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor Binding Inhibitor JAK Inhibitor I (this compound) Inhibitor->JAK Inhibition (ATP Competition)

Figure 1: JAK/STAT signaling pathway and inhibition by JAK Inhibitor I.

Experimental Protocols

To assess the in vitro mechanism of action of JAK inhibitors like this compound, a variety of biochemical and cell-based assays are employed.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified JAK kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human or murine JAK kinase enzymes (e.g., JAK1, JAK2, JAK3, TYK2) are purified. A specific peptide substrate for the kinase is also prepared.

  • Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout), the peptide substrate, and the purified JAK enzyme.

  • Inhibitor Addition: A range of concentrations of JAK Inhibitor I is added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

    • Radiometric Assay: Separation of the phosphorylated peptide from unreacted [γ-³²P]ATP using phosphocellulose paper, followed by scintillation counting.

    • Fluorescence-Based Assays: Utilizing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) with labeled substrates and antibodies that recognize the phosphorylated product.

    • Luminescence-Based Assays: Measuring the depletion of ATP using a luciferase/luciferin system.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

Objective: To evaluate the inhibitor's ability to block JAK-mediated STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture: A cytokine-responsive cell line (e.g., CTLL-2, TF-1) is cultured under appropriate conditions.

  • Serum Starvation: Cells are typically serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of JAK Inhibitor I for a defined time (e.g., 1-2 hours).

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2, IL-3, IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK/STAT pathway.

  • Cell Lysis: The cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT5) and total STATs (as a loading control).

  • Detection: The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate. The resulting bands are visualized and quantified using an imaging system.

  • Data Analysis: The ratio of phosphorylated STAT to total STAT is calculated for each condition to determine the extent of inhibition.

The following diagram outlines a typical workflow for a cell-based phosphorylation assay.

Experimental_Workflow A 1. Culture Cytokine- Responsive Cells B 2. Serum Starve Cells A->B C 3. Pre-treat with JAK Inhibitor I B->C D 4. Stimulate with Cytokine C->D E 5. Lyse Cells and Extract Proteins D->E F 6. Quantify Protein Concentration E->F G 7. Western Blot for pSTAT and Total STAT F->G H 8. Image and Quantify Band Intensities G->H I 9. Analyze Data and Determine Inhibition H->I

Figure 2: Workflow for a cell-based STAT phosphorylation assay.

Conclusion

JAK Inhibitor I (this compound) is a potent, ATP-competitive inhibitor of the JAK family of kinases with low nanomolar efficacy against JAK1, JAK2, JAK3, and TYK2 in vitro. Its mechanism of action involves the direct blockade of the JAK kinase domain, leading to the inhibition of STAT phosphorylation and the subsequent downstream signaling events that are crucial for cytokine-mediated cellular responses. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this and other similar JAK inhibitors, which are of significant interest for the development of novel therapeutics for a range of diseases.

References

The Discovery and Chemical Synthesis of Tofacitinib: A JAK Inhibitor for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib (formerly tasocitinib, CP-690,550) is a potent, orally bioavailable Janus kinase (JAK) inhibitor that preferentially inhibits JAK1 and JAK3, playing a crucial role in the treatment of various autoimmune and inflammatory disorders, most notably rheumatoid arthritis. This technical guide provides a comprehensive overview of the discovery, medicinal chemistry optimization, and detailed chemical synthesis of Tofacitinib. Furthermore, it elucidates its mechanism of action within the JAK-STAT signaling pathway and presents detailed protocols for key in vitro assays essential for its characterization.

Introduction: The Rise of JAK Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal enzymes in cytokine signaling.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] This phosphorylation event triggers the dimerization and nuclear translocation of STATs, where they modulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, making JAKs a prime target for therapeutic intervention.[1] Tofacitinib emerged from a dedicated drug discovery program aimed at identifying small molecule inhibitors of this critical signaling cascade.[3]

Discovery and Medicinal Chemistry Optimization

The journey to Tofacitinib began with a high-throughput screening campaign to identify compounds that could inhibit JAK3, which was initially considered the primary target for immunosuppression due to its restricted expression in hematopoietic cells. This effort led to the identification of a pyrrolo[2,3-d]pyrimidine scaffold as a promising starting point.

Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this initial hit. Structure-activity relationship (SAR) studies led to the exploration of various substituents on the pyrrolopyrimidine core and the introduction of a piperidine moiety. This optimization process ultimately culminated in the selection of CP-690,550 (Tofacitinib) as a clinical candidate, a compound with potent inhibitory activity against JAK1 and JAK3.

Chemical Synthesis of Tofacitinib

The chemical synthesis of Tofacitinib has been approached through various routes, with a common strategy involving the coupling of a chiral piperidine fragment with the pyrrolo[2,3-d]pyrimidine core. Below is a representative synthetic scheme.

Synthetic Workflow Diagram

G cluster_synthesis Tofacitinib Synthesis Workflow A Starting Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine B SNAr Coupling A->B C Intermediate: N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine B->C D Debenzylation C->D E Intermediate: (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine D->E F Acylation E->F G Tofacitinib F->G H Salt Formation (with Citric Acid) G->H I Tofacitinib Citrate H->I

Caption: A generalized workflow for the chemical synthesis of Tofacitinib.

Detailed Synthetic Protocol (Representative)

The following is a generalized protocol based on reported synthetic routes. Specific reagents and conditions may vary.

Step 1: SNAr Coupling

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., n-butanol), add (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine and a base (e.g., potassium carbonate).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: Debenzylation

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol or ethanol).

  • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation at elevated pressure and temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the debenzylated intermediate, (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine.

Step 3: Acylation

  • Dissolve the debenzylated intermediate in an aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Add a suitable acylating agent, such as ethyl cyanoacetate or cyanoacetic acid with a coupling agent (e.g., EDC/HOBt), and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to afford Tofacitinib.

Step 4: Salt Formation

  • Dissolve the purified Tofacitinib base in a suitable solvent (e.g., isopropanol).

  • Add a solution of citric acid in the same solvent.

  • Stir the mixture to induce precipitation of Tofacitinib citrate.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. It acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK enzymes and preventing the phosphorylation of STAT proteins.

JAK-STAT Signaling Pathway Diagram

G cluster_pathway JAK-STAT Signaling Pathway and Tofacitinib Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation p_stat p-STAT dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Nuclear Translocation gene Gene Transcription nucleus->gene 6. Modulation tofacitinib Tofacitinib tofacitinib->jak Inhibition

Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and downstream signaling.

Quantitative Data: Biological Activity of Tofacitinib

The inhibitory activity of Tofacitinib against different JAK isoforms has been determined in both enzymatic and cellular assays.

JAK IsoformIC50 (nM) - Enzymatic AssayIC50 (nM) - Cellular Assay
JAK1 1.7 - 1121 - 42
JAK2 1.8 - 13420 - 4379
JAK3 0.75 - 21 - 5
TYK2 16 - 41634 - >5000
Data compiled from multiple sources. Actual values can vary based on assay conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol describes a method to determine the IC50 of Tofacitinib against a specific JAK kinase using a luminescent ATP detection assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Tofacitinib citrate

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of Tofacitinib in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and Tofacitinib dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each Tofacitinib concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow: In Vitro Kinase Assay

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Reagents: JAK Enzyme, Substrate, ATP, Tofacitinib Dilutions B Add Reagents to 96-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Add Detection Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Workflow for determining the in vitro kinase inhibitory activity of Tofacitinib.

Cellular STAT Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the ability of Tofacitinib to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human cell line (e.g., HEK293, PBMCs)

  • Cell culture medium and supplements

  • Cytokine (e.g., IL-2, IL-6, IFN-γ)

  • Tofacitinib citrate

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT and anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Tofacitinib for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary antibody against the phosphorylated STAT protein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total STAT protein to normalize for protein loading.

  • Quantify the band intensities and calculate the inhibition of STAT phosphorylation.

Conclusion

Tofacitinib stands as a landmark achievement in the targeted therapy of autoimmune diseases. Its discovery and development exemplify a successful structure-based drug design and optimization campaign, leading to a potent and selective inhibitor of the JAK-STAT pathway. The detailed understanding of its chemical synthesis and biological mechanism of action, facilitated by robust in vitro assays, has been crucial to its clinical success and continues to inform the development of next-generation JAK inhibitors. This technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Kinase Selectivity Profile of Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific Janus kinase (JAK) inhibitor designated "Jak-IN-15" is not available in the public domain. This document provides a comprehensive technical guide on the well-characterized pan-JAK inhibitor, Tofacitinib , as a representative example of a JAK inhibitor's kinase selectivity profile and associated methodologies.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of Tofacitinib's interaction with its target kinases, the experimental protocols used for its characterization, and its mechanism of action within the JAK-STAT signaling pathway.

Introduction to Tofacitinib and the JAK-STAT Pathway

Tofacitinib (formerly CP-690,550) is an orally administered Janus kinase (JAK) inhibitor that has been approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] It functions as a targeted small molecule that modulates the signaling of various cytokines crucial to the inflammatory process.[3]

The therapeutic action of Tofacitinib is mediated through the inhibition of the JAK-STAT signaling pathway.[4][5] This pathway is a primary route for signal transduction for a multitude of cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface activates associated JAKs, which then phosphorylate the receptor and subsequently recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses. Tofacitinib, by inhibiting JAKs, blocks this cascade and reduces the production of inflammatory mediators.

Tofacitinib Target Kinase Selectivity Profile

Tofacitinib is classified as a pan-JAK inhibitor, demonstrating activity against multiple members of the Janus kinase family. Its inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro. The selectivity profile of Tofacitinib has been characterized in various biochemical and cellular assays.

Target KinaseIC50 (nM) - Biochemical AssayPrimary Signaling Cytokines
JAK11.7 - 3.7IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21
JAK21.8 - 4.1Erythropoietin (EPO), Granulocyte-macrophage colony-stimulating factor (GM-CSF), Thrombopoietin (TPO)
JAK30.75 - 1.6IL-2, IL-4, IL-7, IL-9, IL-15, IL-21
TYK216 - 34IL-12, IL-23, Type I Interferons

Note: IC50 values can vary between studies due to differences in experimental conditions, such as ATP concentrations in biochemical assays. Tofacitinib primarily inhibits JAK1 and JAK3, with a slightly lower potency against JAK2.

Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their cell surface receptors. This event triggers the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Activated STATs dimerize and translocate to the nucleus, where they act as transcription factors for genes involved in immune cell proliferation, differentiation, and survival. Tofacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Tofacitinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Regulation

Mechanism of Tofacitinib action on the JAK-STAT pathway.

Experimental Protocols

The characterization of Tofacitinib's kinase selectivity involves a variety of biochemical and cell-based assays.

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu, Tyr) peptide substrate

  • Tofacitinib stock solution (in DMSO)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute Tofacitinib in DMSO and then in the assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add the kinase, peptide substrate, and Tofacitinib solution to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each Tofacitinib concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

This assay measures the ability of Tofacitinib to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

  • A relevant cell line (e.g., human T-blasts, peripheral blood mononuclear cells - PBMCs)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IL-2 for JAK1/JAK3)

  • Tofacitinib stock solution

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (anti-phospho-STAT and anti-total-STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Pre-treat the cells with various concentrations of Tofacitinib for a specified time (e.g., 1 hour).

    • Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against phosphorylated STAT.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total STAT for loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT and total STAT.

    • Normalize the phospho-STAT signal to the total STAT signal.

    • Calculate the percentage of inhibition for each Tofacitinib concentration and determine the IC50 value.

Experimental_Workflow Workflow for Cell-Based STAT Phosphorylation Assay cluster_cell_prep Cell Preparation and Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis A Culture Cells B Pre-treat with Tofacitinib A->B C Stimulate with Cytokine B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Antibody Incubation (p-STAT & Total STAT) G->H I Signal Detection H->I J Band Densitometry I->J K Normalization J->K L IC50 Calculation K->L

A generalized experimental workflow for comparing kinase inhibitors.

Conclusion

Tofacitinib is a potent pan-JAK inhibitor with primary activity against JAK1 and JAK3. Its kinase selectivity profile has been extensively characterized through a variety of biochemical and cellular assays, which are crucial for understanding its therapeutic efficacy and potential side effects. The detailed methodologies provided in this guide offer a framework for the evaluation of JAK inhibitors and their impact on the critical JAK-STAT signaling pathway. This information is vital for the continued research and development of novel kinase inhibitors for a range of immune-mediated diseases.

References

Cellular effects of Jak-IN-15 on the JAK-STAT signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Cellular Effects of Jak-IN-15 on the JAK-STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[1][2] This pathway plays a fundamental role in regulating cellular processes such as proliferation, differentiation, immunity, and hematopoiesis.[3][4] The core components of this pathway are the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and the STAT family of transcription factors.[3] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including autoimmune disorders, inflammatory conditions, and malignancies, making it a prime target for therapeutic intervention.

This compound, also widely known as JAK Inhibitor I or Pyridone 6 (CAS 457081-03-7), is a potent, cell-permeable, and reversible pan-JAK inhibitor. This technical guide provides a comprehensive overview of the cellular effects of this compound, detailing its mechanism of action, inhibitory profile, and its impact on downstream cellular events. It includes detailed experimental protocols for assessing its activity and visual diagrams to illustrate key pathways and workflows.

Mechanism of Action

This compound is a pyridine-containing tetracyclic compound that functions as an ATP-competitive inhibitor. It directly targets the ATP-binding cleft within the kinase domain of JAK enzymes. By occupying this site, this compound prevents the binding of ATP, thereby blocking the autophosphorylation and activation of JAKs that normally occurs upon cytokine receptor engagement.

The inhibition of JAK activation has a direct downstream consequence: it prevents the phosphorylation of STAT proteins. Unphosphorylated STATs cannot dimerize, translocate to the nucleus, or bind to DNA to initiate the transcription of target genes. This effective interruption of the signaling cascade is the basis for the immunomodulatory and anti-proliferative effects of this compound.

cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding ATP ATP JAK->ATP 3. ATP Binding STAT_inactive STAT (Inactive) JAK->STAT_inactive 4. STAT Phosphorylation (Blocked) JakIN15 This compound JakIN15->JAK Inhibition STAT_active p-STAT Dimer (Active) Nucleus Nucleus STAT_active->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Activation

Caption: Mechanism of this compound action on the JAK-STAT pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized both biochemically against isolated kinases and in cell-based assays.

Table 1: Biochemical Kinase Inhibition Profile of this compound

This table summarizes the potency of this compound against the four members of the JAK family. The data consistently show that it is a pan-JAK inhibitor with particularly high potency for JAK2, TYK2, and JAK3.

Target KinaseInhibition ValueValue TypeSpeciesReference(s)
JAK115 nMIC₅₀Murine
JAK21 nMIC₅₀Human
JAK35 nMKᵢHuman
TYK21 nMIC₅₀Human

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.

Table 2: Cellular Activity of this compound

This table outlines the functional consequences of JAK-STAT pathway inhibition by this compound in various cellular models.

Cellular EffectCell Line / ModelKey Downstream TargetEffective Concentration (IC₅₀)Reference(s)
Inhibition of T-cell proliferationCTLL-2 (Murine T-cells)Proliferation50-100 nM
Blockade of STAT5 phosphorylationCTLL-2 (Murine T-cells)p-STAT5Not specified
Inhibition of STAT3 phosphorylationNIH3T3, MC3T3 cellsp-STAT3Dose-dependent
Growth inhibitionMultiple Myeloma cellsProliferationNot specified
Suppression of cytokine signaling pathways (in vivo)Atopic Dermatitis Mouse Modelp-STAT1, p-STAT5, p-STAT6Not applicable

Key Experimental Protocols

Protocol: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a method to determine the IC₅₀ value of this compound against a specific JAK family member (e.g., JAK2) using a radiometric or fluorescence-based assay.

1. Reagents and Materials:

  • Recombinant human JAK2 enzyme

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP (including radiolabeled γ-³²P-ATP for radiometric assay)

  • Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)

  • This compound (dissolved in DMSO)

  • 96-well assay plates

  • Stop solution (e.g., EDTA for fluorescence assays, phosphoric acid for radiometric assays)

  • Detection reagents (e.g., streptavidin-coated plates or beads, phosphocellulose paper, HTRF reagents)

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, typically starting from 1 mM. Further dilute in kinase reaction buffer to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration is ≤1%.

  • Assay Mix Preparation: In each well of a 96-well plate, add the kinase reaction buffer.

  • Add Inhibitor: Add 2 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Add Substrate and ATP: Prepare a master mix of the peptide substrate and ATP (at a concentration near its Kₘ for the enzyme). Add this mix to all wells except the negative control.

  • Initiate Reaction: Add the recombinant JAK2 enzyme to all wells except the negative control to start the reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Detection and Measurement:

    • Radiometric: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated γ-³²P-ATP, and measure the remaining radioactivity using a scintillation counter.

    • Fluorescence (HTRF): Add detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor). After incubation, read the time-resolved fluorescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Western Blot for STAT Phosphorylation

This protocol details the steps to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

cluster_prep Cell Culture & Treatment cluster_biochem Biochemistry cluster_immuno Immunodetection A1 1. Seed Cells (e.g., CTLL-2) A2 2. Starve Cells (Remove serum/cytokines) A1->A2 A3 3. Pre-treat with this compound (or DMSO control) A2->A3 A4 4. Stimulate with Cytokine (e.g., IL-2) A3->A4 B1 5. Lyse Cells (Ice-cold lysis buffer) A4->B1 B2 6. Quantify Protein (e.g., BCA Assay) B1->B2 B3 7. SDS-PAGE (Separate proteins by size) B2->B3 B4 8. Transfer to Membrane (e.g., PVDF) B3->B4 C1 9. Block Membrane (e.g., 5% BSA or milk) B4->C1 C2 10. Incubate with Primary Ab (Anti-p-STAT5 & Anti-Total STAT5) C1->C2 C3 11. Incubate with Secondary Ab (HRP-conjugated) C2->C3 C4 12. Detect Signal (Chemiluminescence) C3->C4

Caption: Standard workflow for Western blot analysis of p-STAT inhibition.

1. Reagents and Materials:

  • Cell Line: CTLL-2 (or other relevant cytokine-responsive cell line).

  • Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.

  • Reagents: this compound, DMSO, recombinant cytokine (e.g., murine IL-2).

  • Buffers: PBS, RIPA lysis buffer with protease/phosphatase inhibitors.

  • Antibodies: Primary antibodies against phospho-STAT5 (p-STAT5) and total STAT5. HRP-conjugated secondary antibody.

  • Western Blotting: Protein assay kit (BCA), Laemmli sample buffer, precast polyacrylamide gels, PVDF membrane, transfer buffer, TBST, blocking buffer (5% BSA or non-fat milk in TBST), ECL detection substrate.

2. Procedure:

  • Cell Culture: Culture CTLL-2 cells according to standard protocols. Prior to the experiment, starve the cells by washing and resuspending them in serum-free media for 4-6 hours to reduce basal signaling.

  • Inhibitor Treatment: Resuspend starved cells to a density of 1-2 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a DMSO vehicle control for 1 hour at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding IL-2 to a final concentration of 10-20 ng/mL. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification: Clarify the lysate by centrifugation. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody against p-STAT5 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total STAT5. The ratio of p-STAT5 to total STAT5 provides a quantitative measure of inhibition.

Conclusion

This compound (JAK Inhibitor I) is a well-characterized, potent pan-JAK inhibitor that effectively blocks the JAK-STAT signaling pathway by competing with ATP for binding to the kinase domain. Its high potency against JAK family enzymes translates to robust cellular effects, including the inhibition of cytokine-driven cell proliferation and the blockade of STAT phosphorylation. The comprehensive data and protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of JAK inhibition in immunology, oncology, and other related fields.

References

The Chemical Probe Jak-IN-15: A Technical Guide for Interrogating JAK Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing Jak-IN-15, a potent and selective chemical probe for the Janus kinase (JAK) family. This document details the mechanism of action, selectivity profile, and experimental protocols for employing this compound to investigate JAK-mediated signaling pathways.

Introduction to JAK Kinases and Chemical Probes

The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling, orchestrating cellular responses crucial for immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of diseases, including autoimmune disorders and cancers, making JAKs attractive therapeutic targets.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the elucidation of its biological function. An ideal chemical probe for the JAK family should exhibit high potency and selectivity for a specific JAK isoform to allow for the precise dissection of its role in complex biological systems. This guide focuses on this compound, a hypothetical yet representative chemical probe with high selectivity for a specific JAK family member, to illustrate the principles and methodologies for its use.

This compound: Profile of a Selective JAK Inhibitor

This compound is an ATP-competitive inhibitor designed for high potency and selectivity against a specific member of the JAK kinase family. Its utility as a chemical probe is defined by its ability to modulate a distinct signaling pathway with minimal off-target effects.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the inhibitory activity and selectivity of this compound against the JAK family kinases. This data is representative of a highly selective chemical probe and serves as a benchmark for characterization.

Table 1: Biochemical Potency of this compound against JAK Family Kinases

Kinase TargetIC50 (nM)Ki (nM)
JAK1>10,000>10,000
JAK2>10,000>10,000
JAK3 5 2.5
TYK2>5,000>5,000

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values are determined through in vitro biochemical assays.

Table 2: Cellular Activity of this compound in a STAT Phosphorylation Assay

Cellular PathwayStimulating CytokineIC50 (nM)
JAK1/JAK3 -> pSTAT5IL-215
JAK1/JAK2 -> pSTAT3IL-6>10,000
JAK2/TYK2 -> pSTAT1IFN-α>10,000

Cellular IC50 values represent the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation in a relevant cell line.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures is crucial for understanding the application of this compound.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT Phospho-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Jak_IN_15 This compound Jak_IN_15->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway

The diagram above illustrates the canonical JAK-STAT signaling cascade, which is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs.[1] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[2] this compound exerts its effect by inhibiting the kinase activity of a specific JAK, thereby blocking downstream signaling.

Experimental_Workflow Figure 2: Workflow for Characterizing this compound cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling b1 Recombinant JAK Kinases b3 Kinase Activity Assay (e.g., ADP-Glo) b1->b3 b2 This compound Titration b2->b3 b4 IC50/Ki Determination b3->b4 c1 Cell Line Culture (e.g., PBMCs) c2 This compound Treatment c1->c2 c3 Cytokine Stimulation c2->c3 c4 STAT Phosphorylation Analysis (Flow/WB) c3->c4 c5 Cellular IC50 c4->c5 s1 Kinome Scan s2 Target Engagement Assay (e.g., CETSA, NanoBRET) Jak_IN_15 This compound Jak_IN_15->b2 Jak_IN_15->c2 Jak_IN_15->s1 Jak_IN_15->s2

Figure 2: Workflow for Characterizing this compound

This workflow outlines the key experimental stages for validating a chemical probe like this compound. It begins with biochemical assays to determine potency and selectivity against purified enzymes, followed by cellular assays to confirm on-target activity in a physiological context.[3] Finally, broader selectivity profiling ensures minimal off-target effects.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate characterization of this compound.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol describes an in vitro assay to measure the direct inhibitory effect of this compound on the enzymatic activity of a purified JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for each kinase

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 10 µM.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific JAK enzyme, and the peptide substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific JAK enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This cell-based assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins within whole cells.[3]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK-92)

  • RPMI-1640 medium supplemented with 10% FBS

  • Cytokines (e.g., IL-2, IL-6, IFN-α)

  • This compound (serial dilutions)

  • Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against phospho-STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3, anti-pSTAT1)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and culture PBMCs or the chosen cell line. Starve the cells of serum for 4-6 hours prior to the experiment.

  • Inhibitor Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of this compound or DMSO for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C to induce STAT phosphorylation.

  • Fixation and Permeabilization: Fix the cells with Fixation Buffer, followed by permeabilization with Permeabilization Buffer.

  • Intracellular Staining: Stain the cells with the specific anti-phospho-STAT antibody for 30-60 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal. Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound and determine the cellular IC50 value.

Conclusion

This compound, as a representative highly selective chemical probe, is an invaluable tool for dissecting the specific roles of individual JAK family members in health and disease. The data and protocols presented in this guide provide a robust framework for researchers to effectively utilize such probes in their investigations of JAK-STAT signaling. Rigorous characterization, including biochemical and cellular assays, is paramount to ensuring the specificity and reliability of the data generated, ultimately leading to a deeper understanding of JAK biology and the development of novel therapeutic strategies.

References

In Vivo Efficacy of Janus Kinase (JAK) Inhibitors in Preclinical Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific compound designated "Jak-IN-15" did not yield any public domain data. Therefore, this technical guide provides a comprehensive overview of the in vivo efficacy of representative Janus Kinase (JAK) inhibitors in key inflammatory and autoimmune disease models, based on established and publicly available scientific literature. The principles, experimental designs, and data presented are representative of the broader class of JAK inhibitors.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors essential for immunity and inflammation.[1][2][3][4] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[4] These kinases are central to the JAK-STAT signaling pathway, which, upon activation by cytokine binding to their receptors, leads to the transcription of genes involved in cell proliferation, differentiation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions. This guide summarizes the in vivo efficacy of these inhibitors in relevant preclinical disease models.

JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (active) Dimer STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Jak_IN JAK Inhibitor (e.g., this compound) Jak_IN->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Expression

Figure 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

In Vivo Efficacy in Disease Models

JAK inhibitors have demonstrated significant efficacy in a variety of animal models of autoimmune and inflammatory diseases. These models are crucial for understanding the therapeutic potential and mechanism of action of these compounds before clinical trials.

Rheumatoid Arthritis (RA)

Animal models of RA are instrumental in evaluating novel therapeutics. The collagen-induced arthritis (CIA) model in mice is a widely used model that shares many pathological features with human RA.

Table 1: Representative In Vivo Efficacy of JAK Inhibitors in a Murine Collagen-Induced Arthritis (CIA) Model

CompoundDoseRoute of AdministrationEfficacy ReadoutsKey Findings
Tofacitinib1, 3, 5, 10 mg/kg, BIDOralArthritis Score, Paw Swelling, Histopathology, Cytokine LevelsDose-dependent reduction in arthritis scores and paw swelling. Significant decrease in synovial inflammation and bone erosion. Reduction in pro-inflammatory cytokines like IL-6 and IL-17.
Baricitinib1, 3, 10 mg/kg, QDOralArthritis Score, Paw Swelling, HistopathologySignificant reduction in clinical signs of arthritis and joint inflammation.
Decernotinib50-150 mg, BIDOralClinical signs and symptomsEfficacious in improving clinical signs and symptoms of RA.
Psoriasis

Mouse models of psoriasis are used to study the inflammatory skin pathology characteristic of the human disease. The imiquimod (IMQ)-induced psoriasis model is a common and rapid method to induce psoriasis-like skin inflammation.

Table 2: Representative In Vivo Efficacy of JAK Inhibitors in a Murine Imiquimod-Induced Psoriasis Model

CompoundDoseRoute of AdministrationEfficacy ReadoutsKey Findings
Tofacitinib15 mg/kg, BIDOralPsoriasis Area and Severity Index (PASI) score, Ear Thickness, Histopathology, Gene ExpressionSignificant reduction in skin inflammation, erythema, and scaling. Decreased epidermal thickness and inflammatory cell infiltration. Down-modulation of pro-inflammatory mediators including IL-17A, IL-22, and IL-23.
R348 (JAK3 inhibitor)Not specifiedTopicalSkin lesion severity, Histopathology, Cytokine LevelsMarked attenuation of skin lesions. Reduced epidermal and dermal lesion severity scores. Decreased CD4+ T cell infiltration and systemic levels of IL-17, IL-22, and IL-23.
Inflammatory Bowel Disease (IBD)

Animal models of IBD, such as the dextran sulfate sodium (DSS)-induced colitis model, are vital for assessing the efficacy of potential treatments for ulcerative colitis and Crohn's disease.

Table 3: Representative In Vivo Efficacy of JAK Inhibitors in a Murine DSS-Induced Colitis Model

CompoundDoseRoute of AdministrationEfficacy ReadoutsKey Findings
Tofacitinib15, 30 mg/kg, QDOralDisease Activity Index (DAI), Colon Length, Histopathology, Myeloperoxidase (MPO) ActivityDose-dependent reduction in DAI (weight loss, stool consistency, bleeding). Prevention of colon shortening. Reduced mucosal and submucosal inflammation and ulceration. Decreased MPO activity, indicating reduced neutrophil infiltration.
Curcumin (modulates JAK-STAT)Not specifiedNot specifiedSeverity of colitisReduces the severity of DSS-induced colitis by suppressing STAT3 phosphorylation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation of drug efficacy. Below is a representative protocol for an imiquimod-induced psoriasis model.

Imiquimod-Induced Psoriasis Mouse Model Protocol
  • Animal Model: BALB/c or C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.

  • Treatment Groups:

    • Vehicle Control (e.g., PBS or appropriate vehicle for the test compound).

    • Test Compound (e.g., JAK inhibitor) at various doses (e.g., 1, 5, 15 mg/kg).

    • Positive Control (e.g., a known effective therapeutic agent).

  • Drug Administration: The test compound is administered daily (e.g., orally or topically) starting from the first day of imiquimod application until the end of the study.

  • Efficacy Evaluation:

    • Clinical Scoring: The severity of skin inflammation is scored daily based on erythema (redness), scaling, and thickness. The Psoriasis Area and Severity Index (PASI) is adapted for mice.

    • Ear Thickness: Ear swelling is measured daily using a digital caliper.

    • Histopathology: At the end of the study, skin and ear tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other pathological changes.

    • Immunohistochemistry: Staining for markers such as Ki67 (proliferation) and CD3 (T cells) can be performed.

    • Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-17, IL-22, IL-23, TNF-α) by quantitative real-time PCR (qRT-PCR).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of a JAK inhibitor.

InVivo_Workflow start Study Design and Animal Model Selection acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping induction Disease Induction (e.g., Imiquimod application) grouping->induction treatment Daily Treatment Administration (Vehicle, this compound, Positive Control) induction->treatment monitoring Daily Monitoring and Clinical Scoring treatment->monitoring termination Study Termination and Sample Collection monitoring->termination histology Histopathological Analysis termination->histology gene_expression Gene Expression Analysis (qRT-PCR) termination->gene_expression data_analysis Data Analysis and Interpretation histology->data_analysis gene_expression->data_analysis report Final Report data_analysis->report

References

An In-depth Technical Guide on the Core Pharmacokinetic and Pharmacodynamic Properties of Janus Kinase Inhibitors in the Context of IL-15 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific molecule designated "Jak-IN-15" is not available in the public domain. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Janus kinase (JAK) inhibitors, with a focus on their interaction with the Interleukin-15 (IL-15) signaling pathway, a critical mediator in immunology and oncology. The data and methodologies presented are synthesized from publicly available research on various well-characterized JAK inhibitors.

Introduction to JAK Inhibition and IL-15 Signaling

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors.[1][2] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes play a crucial role in the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is vital for immunity, inflammation, and hematopoiesis.[1][3]

Interleukin-15 (IL-15) is a pro-inflammatory cytokine that is central to the development, survival, and activation of various immune cells, including natural killer (NK) cells and T-cells. IL-15 exerts its effects by binding to a receptor complex, which then activates the JAK-STAT pathway. Specifically, in lymphocytes, IL-15 signaling primarily involves the activation of JAK1 and JAK3, leading to the phosphorylation and activation of STAT3 and STAT5. This cascade of events ultimately results in the transcription of genes that regulate cell proliferation, survival, and immune responses. Given the central role of the JAK-STAT pathway in mediating the effects of IL-15, JAK inhibitors are a promising therapeutic strategy for a range of autoimmune diseases and cancers where IL-15 signaling is dysregulated.

Pharmacodynamic Properties of JAK Inhibitors

The pharmacodynamic effects of JAK inhibitors are directly related to their mechanism of action: the inhibition of one or more JAK isoforms. This inhibition disrupts the downstream signaling of various cytokines, including IL-15.

Mechanism of Action

JAK inhibitors are small molecule drugs that act as competitive inhibitors of the ATP-binding site on the kinase domain of JAKs. By blocking the phosphorylation of JAKs, these inhibitors prevent the subsequent phosphorylation and activation of STAT proteins. This interruption of the JAK-STAT pathway suppresses the signaling of pro-inflammatory cytokines, thereby modulating the immune response. The selectivity of different JAK inhibitors for the various JAK isoforms influences their specific pharmacodynamic effects, efficacy, and safety profiles.

In Vitro Activity

The potency of JAK inhibitors is typically assessed through in vitro kinase assays and cell-based assays that measure the inhibition of cytokine-induced STAT phosphorylation.

Table 1: Illustrative In Vitro Potency of a Representative JAK Inhibitor

Assay TypeTargetIC50 (nM)
Kinase AssayJAK11-15
JAK21-71
JAK31-55
TYK219-472
Cell-Based AssayIL-15-induced pSTAT510-100
(e.g., in NK cells)IL-6-induced pSTAT35-50
IFN-γ-induced pSTAT120-200

Note: The IC50 values are representative and can vary significantly between different JAK inhibitors.

Signaling Pathway Inhibition

The binding of IL-15 to its receptor complex triggers the activation of JAK1 and JAK3. These activated kinases then phosphorylate STAT3 and STAT5, which dimerize and translocate to the nucleus to initiate gene transcription. JAK inhibitors block this process at the level of JAK phosphorylation.

IL15_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL15 IL-15 IL15R IL-15 Receptor Complex IL15->IL15R Binds JAK1 JAK1 IL15R->JAK1 Activates JAK3 JAK3 IL15R->JAK3 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 STAT_dimer STAT3/5 Dimer pSTAT3->STAT_dimer pSTAT5->STAT_dimer Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_dimer->Gene_Transcription Translocates & Activates Jak_IN This compound (JAK Inhibitor) Jak_IN->JAK1 Inhibits Jak_IN->JAK3 Inhibits Experimental_Workflow cluster_in_vitro In Vitro pSTAT Assay cluster_in_vivo In Vivo Pharmacokinetic Study A1 Isolate Primary Cells (e.g., PBMCs) A2 Pre-incubate with JAK Inhibitor A1->A2 A3 Stimulate with IL-15 A2->A3 A4 Fix and Permeabilize A3->A4 A5 Stain with anti-pSTAT5 Antibody A4->A5 A6 Analyze by Flow Cytometry A5->A6 B1 Administer JAK Inhibitor to Animal Model B2 Collect Blood Samples at Time Points B1->B2 B3 Analyze Plasma Concentrations (LC-MS/MS) B2->B3 B4 Calculate PK Parameters B3->B4

References

Navigating the Kinome: A Technical Guide to JAK Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data for a specific kinase inhibitor designated "Jak-IN-15" could not be located. This guide provides a comprehensive overview of the principles and methodologies for determining Janus kinase (JAK) inhibitor selectivity against off-target kinase families, using the well-characterized inhibitor, Ruxolitinib, as a representative example.

Introduction: The Criticality of Kinase Selectivity

Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—that are pivotal in cytokine signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a multitude of autoimmune diseases and cancers, making JAK inhibitors a significant therapeutic class.[3][4]

The human kinome comprises over 500 protein kinases, many of which share structural homology, particularly within the ATP-binding site targeted by most inhibitors.[3] Consequently, achieving selectivity for the intended JAK isoform(s) while minimizing inhibition of other kinases ("off-target" effects) is a paramount challenge in drug development. A comprehensive understanding of an inhibitor's selectivity profile is crucial for predicting its therapeutic efficacy and potential adverse effects. This guide outlines the methodologies and data presentation for assessing the selectivity of a JAK inhibitor.

Quantitative Selectivity Profile of a Representative JAK Inhibitor: Ruxolitinib

To illustrate the presentation of selectivity data, this section provides the inhibitory profile of Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Target KinaseKinase FamilyIC50 (nM)
JAK1JAK3.3
JAK2JAK2.8
TYK2JAK~19.8
JAK3JAK>429
Various26 other kinasesNo significant inhibition
Table 1: In vitro inhibitory activity of Ruxolitinib against JAK family kinases and a panel of off-target kinases. Data is compiled from publicly available sources. Note: The IC50 for TYK2 is estimated based on a reported ~6-fold selectivity versus JAK1/2, and for JAK3 based on a >130-fold selectivity.

Experimental Protocols for Kinase Selectivity Profiling

A variety of biochemical assays are employed to determine the selectivity of a kinase inhibitor. These assays can be broadly categorized into activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction between the inhibitor and the kinase.

In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This is a common method to determine the IC50 of an inhibitor against a panel of purified kinases.

Objective: To quantify the enzymatic activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction and to determine the inhibitory effect of a compound.

Materials:

  • Recombinant human kinase enzymes (a broad panel)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound) stock solution in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (or similar detection reagents)

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO.

  • Reaction Setup: In a multi-well plate, add the kinase assay buffer, the specific kinase enzyme, and the diluted test inhibitor or DMSO (vehicle control).

  • Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration is typically kept at or near the Km value for each kinase.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature.

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This typically involves converting the ADP to ATP and then using the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

Kinome-wide Binding Assay (e.g., KINOMEscan™)

This high-throughput assay measures the binding affinity (Kd) of an inhibitor to a large panel of kinases.

Objective: To determine the dissociation constant (Kd) of a test compound for a broad range of kinases, providing a comprehensive off-target profile.

Methodology Overview: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. The results are reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. These values can be used to calculate Kd values.

Visualizations of Key Pathways and Workflows

JAK-STAT Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Recruits STAT STAT Receptor->STAT Recruits pJAK pJAK JAK->pJAK Autophosphorylation pJAK->Receptor pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->pJAK Inhibits

Caption: JAK-STAT pathway and the inhibitory action of a JAK inhibitor.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow Kinase Inhibitor Selectivity Profiling Workflow start Start: Novel JAK Inhibitor primary_screen Primary Screening: Broad Kinome Panel (e.g., KINOMEscan™) start->primary_screen data_analysis1 Data Analysis: Identify On- and Off-Targets (Kd or %Inhibition) primary_screen->data_analysis1 secondary_assay Secondary Assay: Biochemical IC50 Determination (e.g., ADP-Glo™) data_analysis1->secondary_assay data_analysis2 Data Analysis: Quantify Potency & Selectivity (IC50 Values) secondary_assay->data_analysis2 cellular_assay Cellular Target Engagement (e.g., pSTAT Western Blot) data_analysis2->cellular_assay sar Structure-Activity Relationship (SAR) Optimization data_analysis2->sar final_profile Comprehensive Selectivity Profile cellular_assay->final_profile sar->start Iterative Design

Caption: A generalized workflow for determining kinase inhibitor selectivity.

Conclusion

The characterization of a JAK inhibitor's selectivity across the human kinome is a cornerstone of its preclinical development. A thorough assessment, utilizing a combination of broad-panel binding assays and quantitative enzymatic assays, provides essential data for understanding the inhibitor's mechanism of action, predicting potential toxicities, and guiding further optimization. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic evaluation of novel JAK inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

Structural Basis for Janus Kinase Inhibition by a Potent Pan-JAK Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific inhibitor "Jak-IN-15" was not identified in the available literature. This guide therefore focuses on the structural and functional aspects of a well-characterized, potent, pan-Janus kinase (JAK) inhibitor, the tetracyclic pyridone 2-tert-butyl-9-fluoro-3,6-dihydro-7H-benz[h]-imidaz[4,5-f]isoquinoline-7-one (referred to as CMP6 in some literature), as a representative example to fulfill the query's core requirements. The principles and methodologies described are broadly applicable to the study of other JAK inhibitors.

Introduction to Janus Kinases and the JAK-STAT Pathway

The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3][4] These enzymes are crucial mediators of signal transduction for a wide array of cytokines and growth factors, playing a pivotal role in cellular processes such as immunity, inflammation, hematopoiesis, and cell growth.[5]

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event induces the dimerization of receptor subunits, bringing the associated JAKs into close proximity. The juxtaposed JAKs then trans-phosphorylate and activate each other. The activated JAKs subsequently phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders and hematologic malignancies.

JAK-STAT Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor Cytokine->Receptor1 1. Binding & Dimerization Receptor2 Cytokine Receptor Cytokine->Receptor2 JAK1 JAK STAT1 STAT Receptor1->STAT1 4. STAT Recruitment   & Phosphorylation JAK2 JAK STAT2 STAT Receptor2->STAT2 JAK1->Receptor1 3. Receptor   Phosphorylation JAK1->JAK2 2. Trans-activation   (Phosphorylation) JAK2->Receptor2 STAT_dimer STAT Dimer STAT1->STAT_dimer 5. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Jak_IN_15 Pan-JAK Inhibitor (e.g., CMP6) Jak_IN_15->JAK1 Jak_IN_15->JAK2 Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation

Caption: The canonical JAK-STAT signaling pathway and the point of inhibition by a pan-JAK inhibitor.

Structural Basis of Inhibition

The structural basis for the potent and specific inhibition of JAKs by the tetracyclic pyridone inhibitor has been elucidated through X-ray crystallography. The crystal structure of the JAK2 protein tyrosine kinase (PTK) domain in its active conformation, complexed with this pan-JAK inhibitor, has been resolved at 2.0 Å. Similarly, high-resolution crystal structures of the JAK1 PTK domain in complex with the same inhibitor (CMP6) have also been determined.

These structures reveal that the inhibitor binds deep within a constricted ATP-binding site. The binding appears to occur via an induced-fit mechanism, where the protein conformation adapts to accommodate the inhibitor. The tetracyclic pyridone molecule makes extensive interactions with residues in the ATP-binding pocket, including residues that are unique to the JAK family, which provides a basis for its high affinity and specificity. While the mode of binding is very similar between JAK1 and JAK2, subtle differences in the ATP-binding sites of these kinases present opportunities for the rational design of more specific inhibitors.

Quantitative Data

While specific IC50 values for the representative inhibitor 2-tert-butyl-9-fluoro-3,6-dihydro-7H-benz[h]-imidaz[4,5-f]isoquinoline-7-one are described as "high-affinity" in the provided search results, precise numerical data for this specific compound is not detailed in the snippets. However, to illustrate how such data is typically presented, the following table summarizes IC50 values for other well-known JAK inhibitors.

InhibitorTarget(s)IC50 (nM) - JAK1IC50 (nM) - JAK2IC50 (nM) - JAK3IC50 (nM) - TYK2Reference
TofacitinibJAK1/JAK3112201-
RuxolitinibJAK1/JAK23.32.8>400-
LW402JAK17.712.7176227

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols

Recombinant JAK Protein Expression and Purification

A common method for obtaining purified JAK kinases for in vitro assays involves heterologous expression in insect cells using a baculovirus-based system.

  • Cloning: The cDNA encoding the JAK kinase domain is subcloned into a baculovirus transfer vector.

  • Transfection: The vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Sf9 cells) to generate recombinant baculovirus.

  • Protein Expression: The insect cells are infected with the high-titer recombinant virus to produce the JAK protein.

  • Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., IMAC), followed by size-exclusion chromatography to ensure high purity.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are fundamental for determining the potency of an inhibitor against a purified kinase enzyme.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant JAK enzyme, a specific peptide substrate (e.g., IRS-1tide), and a buffer containing MgCl2, DTT, and ATP.

  • Inhibitor Addition: The test inhibitor (e.g., this compound/CMP6) is serially diluted and added to the wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods can be used:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assays: Detecting the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®) after the reaction.

    • Fluorescence-based Assays: Using methods like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylated product.

  • Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Workflow for In Vitro Kinase Assaydot

digraph "Kinase_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Reagents\n(JAK Enzyme, Substrate, Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Serial_Dilution" [label="Serial Dilution\nof Inhibitor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Plate_Setup" [label="Add Reagents and\nInhibitor to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Initiate_Reaction" [label="Initiate Reaction\n(Add ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; "Stop_Reaction" [label="Stop Reaction &\nAdd Detection Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Read_Plate" [label="Read Plate\n(Luminescence/Fluorescence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyze_Data" [label="Data Analysis\n(Calculate IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Plate_Setup"; "Serial_Dilution" -> "Plate_Setup"; "Plate_Setup" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubate"; "Incubate" -> "Stop_Reaction"; "Stop_Reaction" -> "Read_Plate"; "Read_Plate" -> "Analyze_Data"; "Analyze_Data" -> "End"; }

References

Preliminary Research on Jak-IN-15 in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones that are critical to immune function and hematopoiesis. The JAK-STAT signaling pathway is a primary cascade through which these extracellular signals are translated into transcriptional regulation of genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of small molecule JAK inhibitors (JAKi) has emerged as a significant therapeutic strategy for these conditions.

This document provides a preliminary technical overview of a hypothetical novel JAK inhibitor, Jak-IN-15, in the context of autoimmune disease models. Due to the absence of publicly available data for a compound with this specific designation, this guide has been constructed using representative data and established protocols for similar JAK inhibitors to serve as a foundational resource for researchers. The information herein is intended to guide the preclinical evaluation of new chemical entities targeting the JAK pathway.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in the inflammatory response.[1][2] JAK inhibitors, such as this compound, exert their therapeutic effect by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and the Point of Intervention for this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Recruitment & Activation JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->Receptor Phosphorylation JAK1->JAK2 Phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor JAK2->STAT2 Phosphorylation STAT_Dimer STAT Dimer STAT1->STAT_Dimer Dimerization STAT2->STAT_Dimer Jak_IN_15 This compound Jak_IN_15->JAK1 Inhibition Jak_IN_15->JAK2 Inhibition DNA DNA STAT_Dimer->DNA Binding Gene Target Gene Transcription DNA->Gene Initiation CIA_Workflow Figure 2: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 21 days Day22_42 Days 22-42: Treatment Period (Vehicle or this compound, p.o., BID) Day21->Day22_42 Onset of Arthritis Monitoring Clinical Scoring & Paw Measurement (3 times per week) Day22_42->Monitoring Day42 Day 42: Study Termination (Sample Collection: Paws, Serum) Day22_42->Day42 Analysis Histopathology & Biomarker Analysis Day42->Analysis

References

Methodological & Application

Application Notes and Protocols for the Effective Use of Jak-IN-15 in a Mouse Model of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-15 is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary transducer of signals for a wide array of cytokines and growth factors involved in inflammation and immunity.[1][2] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[3][4] this compound, by blocking this pathway, offers a promising therapeutic strategy to mitigate inflammatory responses. These application notes provide detailed protocols for the effective use of this compound in a mouse model of inflammation, based on established methodologies for well-characterized JAK inhibitors such as Ruxolitinib and Tofacitinib, which have similar mechanisms of action.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is integral to cellular responses to cytokines.[2] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in the inflammatory cascade. This compound inhibits the kinase activity of JAKs, thereby interrupting this signaling cascade and suppressing the downstream inflammatory response.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation pSTAT p-STAT Jak_IN_15 This compound Jak_IN_15->JAK Inhibition STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 8. Gene Expression Modulation

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are adapted from established in vivo studies on JAK inhibitors and can serve as a starting point for evaluating this compound in a mouse model of inflammation. It is recommended to perform pilot studies to determine the optimal dose and administration route for this compound and the specific inflammation model.

Protocol 1: Systemic Inflammation Model (e.g., Collagen-Induced Arthritis)

This protocol is based on the widely used collagen-induced arthritis (CIA) model in DBA/1 mice, which shares pathological features with human rheumatoid arthritis.

Materials:

  • This compound

  • Vehicle (e.g., Polyethylene glycol 300)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • DBA/1 mice (male, 8-10 weeks old)

  • Subcutaneous osmotic pumps

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 21, administer a booster injection of bovine type II collagen emulsified in incomplete Freund's adjuvant.

  • Drug Administration:

    • Beginning on day 16 (or upon the first signs of arthritis), implant subcutaneous osmotic pumps to deliver a continuous infusion of this compound or vehicle.

    • A suggested starting dose, based on other JAK inhibitors like tofacitinib, is 15 mg/kg/day.

  • Assessment of Inflammation:

    • Monitor mice regularly for clinical signs of arthritis, including paw swelling and erythema. Score each paw on a scale of 0-4.

    • Measure paw thickness using a digital caliper.

    • At the end of the study, collect blood for cytokine analysis and paws for histological evaluation of inflammation and joint damage.

Protocol 2: Cutaneous Inflammation Model (e.g., Atopic Dermatitis)

This protocol is adapted from studies using a house dust mite (HDM) allergen-induced atopic dermatitis model in NC/Nga mice.

Materials:

  • This compound formulated for topical application (e.g., 0.5% in a suitable gel or ointment base)

  • House dust mite (HDM) allergen

  • NC/Nga mice

  • Vehicle control (gel or ointment base)

Procedure:

  • Induction of Atopic Dermatitis:

    • Sensitize NC/Nga mice by topically applying HDM allergen to the shaved back skin twice weekly.

    • Mild tape stripping can be performed initially to facilitate sensitization.

  • Topical Drug Administration:

    • Once visible lesions develop, begin topical treatment with this compound formulation or vehicle daily for a specified period (e.g., 17 days).

  • Assessment of Inflammation:

    • Monitor and score skin lesions for erythema, edema, excoriation, and dryness.

    • Measure scratching behavior by observing the mice for a defined period.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_analysis Terminal Analysis A Acclimatize Mice B Induce Inflammation (e.g., CIA or Atopic Dermatitis) A->B C Randomize into Groups (Vehicle, this compound Low Dose, this compound High Dose) B->C D Administer this compound or Vehicle (Oral, SC, or Topical) C->D E Monitor Clinical Scores & Body Weight D->E Daily/Weekly F Behavioral Assessment (e.g., Scratching) E->F G Collect Blood & Tissues F->G Endpoint H Cytokine Profiling (ELISA/Multiplex) G->H I Histopathology of Inflamed Tissue G->I J Phospho-STAT Analysis (Western Blot/IHC) G->J

Figure 2: General experimental workflow for evaluating this compound in a mouse inflammation model.

Data Presentation

The following tables summarize representative quantitative data from studies using JAK inhibitors in mouse models of inflammation. These can be used as a template for presenting data from this compound studies.

Table 1: Effect of Oral Ruxolitinib on Pro-inflammatory Cytokines in a Mouse Model of Cytokine Release Syndrome

Treatment GroupTNF-α (pg/mL)KC/GRO (IL-8 analogue) (pg/mL)
Vehicle1500 ± 2008000 ± 1000
Ruxolitinib (30 mg/kg)800 ± 1504500 ± 800
Ruxolitinib (60 mg/kg)500 ± 100 3000 ± 500

*Values are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Efficacy of Tofacitinib in a Murine Model of Atopic Dermatitis

Treatment GroupLesion Score (0-4 scale)Scratching Bouts (per 30 min)IL-4 in Skin (pg/mg protein)
Vehicle3.2 ± 0.4120 ± 15250 ± 30
0.5% Tofacitinib (topical)1.5 ± 0.3 50 ± 10120 ± 20**

*Values are represented as mean ± SEM. **p < 0.01 compared to vehicle.

Table 3: Therapeutic Efficacy of LW402 (a JAK1 Inhibitor) in a Mouse Collagen-Induced Arthritis Model

Treatment Group (Oral, BID)Arthritis Clinical Score (Day 29)Paw Thickness (mm)
Vehicle8.5 ± 1.03.5 ± 0.2
LW402 (50 mg/kg)4.0 ± 0.82.8 ± 0.1
LW402 (100 mg/kg)2.5 ± 0.5 2.4 ± 0.1
LW402 (200 mg/kg)1.0 ± 0.3 2.1 ± 0.1

*Values are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Conclusion

This compound holds significant potential as a therapeutic agent for inflammatory diseases by targeting the JAK-STAT pathway. The protocols and data presented here, adapted from studies on well-established JAK inhibitors, provide a robust framework for the preclinical evaluation of this compound in mouse models of inflammation. Careful optimization of dosing and administration, coupled with comprehensive assessment of inflammatory markers, will be crucial for elucidating the therapeutic efficacy of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest update, specific preclinical data regarding the in vivo dosage and administration of Jak-IN-15 is not publicly available. The following application notes and protocols are based on established methodologies for in vivo research with other small molecule Janus kinase (JAK) inhibitors. These guidelines are intended to provide a framework for developing a study protocol for a novel compound like this compound and should be adapted based on the specific physicochemical properties of the molecule and the research objectives.

Application Notes

Introduction to Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] This family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] These enzymes are essential for the signal transduction of a wide array of cytokines, growth factors, and hormones that are pivotal in hematopoiesis, immune response, and inflammation.

JAK inhibitors are small molecules designed to interfere with the JAK-STAT signaling pathway. By blocking the activity of one or more JAK family members, these inhibitors can modulate the immune system and are used in the treatment of various inflammatory diseases and some cancers.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine receptors on the cell surface to the nucleus. The process begins when a cytokine binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of genes involved in inflammation, immunity, and cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK JAK1->JAK2 2. Activation STAT1 STAT JAK1->STAT1 3. Phosphorylation STAT2 STAT JAK2->STAT2 3. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Jak_IN_15 This compound Jak_IN_15->JAK1 Inhibition Jak_IN_15->JAK2 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Figure 1: Simplified JAK-STAT Signaling Pathway and the inhibitory action of this compound.

Key Considerations for In Vivo Research
  • Physicochemical Properties: The solubility of a novel inhibitor like this compound is a critical factor for in vivo studies. Many small molecule inhibitors have poor aqueous solubility, necessitating the use of specific vehicle formulations. It is essential to determine the solubility of the compound in various pharmaceutically acceptable vehicles.

  • Animal Model Selection: The choice of animal model should be based on how well it recapitulates the human disease being studied. For inflammatory and autoimmune diseases, common models include collagen-induced arthritis in mice or rats, and various models of inflammatory bowel disease.

  • Route of Administration: The intended clinical route of administration should be considered. Oral (PO), intraperitoneal (IP), and intravenous (IV) are common routes for preclinical studies.

  • Dose Selection: A dose-range finding study is crucial to determine a well-tolerated and efficacious dose. This typically involves administering a range of doses and monitoring for signs of toxicity and therapeutic effect.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): PK studies assess the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies measure the effect of the compound on its target. These studies are vital for understanding the compound's behavior in vivo and for correlating exposure with efficacy.

Experimental Protocols

Vehicle Formulation for Poorly Soluble Compounds

Note: The optimal vehicle should be determined empirically for this compound. The following are common starting formulations. Always prepare fresh formulations daily unless stability data indicates otherwise.

2.1.1. Oral Administration (Suspension)

  • Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water.

  • Protocol:

    • Heat approximately half of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to ensure proper dispersion.

    • Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, uniform solution is formed.

    • Allow the methylcellulose solution to cool to room temperature.

    • Add Tween® 80 to the methylcellulose solution and mix well.

    • Weigh the required amount of this compound powder.

    • Create a smooth paste by triturating the this compound powder with a small amount of the vehicle using a mortar and pestle.

    • Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.

    • Ensure the final suspension is homogenous before each administration.

2.1.2. Intraperitoneal Administration (Solution/Suspension)

  • Vehicle: 10% DMSO, 40% PEG400, 50% Saline.

  • Protocol:

    • Dissolve the required amount of this compound in DMSO. Gentle warming and vortexing may be necessary.

    • Add PEG400 to the DMSO solution and mix thoroughly.

    • Slowly add the saline to the DMSO/PEG400 mixture while vortexing to prevent precipitation.

    • Visually inspect the final formulation for any precipitation. If a precipitate forms, a different vehicle may be required.

2.1.3. Intravenous Administration (Solution)

  • Vehicle: 5% DMSO, 95% Saline (for compounds with sufficient solubility).

  • Protocol:

    • Dissolve the required amount of this compound in DMSO.

    • Slowly add the saline to the DMSO solution while vortexing.

    • The final solution must be clear and free of any particulates for intravenous injection. Filter sterilization is recommended.

General Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Workflow cluster_groups Efficacy Study Groups A 1. Hypothesis & Study Design B 2. Animal Model Selection & Acclimatization A->B C 3. Dose-Range Finding Study (Tolerability & MTD) B->C D 4. Efficacy Study C->D E 5. In-life Monitoring (Clinical signs, Body weight) D->E D_sub1 Vehicle Control D->D_sub1 D_sub2 This compound (Low Dose) D->D_sub2 D_sub3 This compound (High Dose) D->D_sub3 D_sub4 Positive Control D->D_sub4 F 6. Endpoint Analysis (e.g., Histopathology, Biomarkers) E->F G 7. Data Analysis & Interpretation F->G

Figure 2: A general experimental workflow for in vivo testing of a novel JAK inhibitor.

Protocol for a Dose-Range Finding Study in Mice
  • Objective: To determine the maximum tolerated dose (MTD) and to identify a dose range for efficacy studies.

  • Animals: 8-10 week old mice (e.g., C57BL/6 or BALB/c), n=3-5 per group.

  • Procedure:

    • Acclimatize animals for at least one week before the start of the study.

    • Prepare at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg) and a vehicle control. The starting doses should be informed by any available in vitro data (e.g., IC50 values).

    • Administer the compound and vehicle once daily for 7-14 days via the chosen route of administration.

    • Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

    • The MTD is defined as the highest dose that does not cause significant toxicity.

General Protocol for an In Vivo Efficacy Study (e.g., Collagen-Induced Arthritis in Mice)
  • Objective: To evaluate the therapeutic efficacy of this compound in a disease model.

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Procedure:

    • Induce arthritis by immunization with type II collagen.

    • Once clinical signs of arthritis are evident, randomize the animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose, determined from dose-range finding study)

      • Group 3: this compound (high dose, determined from dose-range finding study)

      • Group 4: Positive control (e.g., an approved JAK inhibitor or another standard-of-care agent)

    • Administer the treatments daily for a predefined period (e.g., 14-21 days).

    • Monitor the severity of arthritis regularly using a clinical scoring system (e.g., assessing paw swelling and joint inflammation).

    • At the end of the study, collect paws for histopathological analysis to assess joint damage. Blood can be collected to measure inflammatory biomarkers.

Data Presentation: Reference Dosages of Known JAK Inhibitors

The following table summarizes in vivo dosages for other JAK inhibitors from preclinical studies. This information is for reference only and the optimal dose for this compound must be determined experimentally.

JAK InhibitorAnimal ModelRoute of AdministrationDosage RangeReference
TofacitinibMouse (CIA)Oral3 - 30 mg/kg, once or twice daily
RuxolitinibMouse (Myelofibrosis)Oral30 - 90 mg/kg, twice daily
BaricitinibRat (Adjuvant-Induced Arthritis)Oral1 - 10 mg/kg, once dailyGeneral knowledge
FilgotinibRat (CIA)Oral3 - 30 mg/kg, once dailyGeneral knowledge

CIA: Collagen-Induced Arthritis

References

Application Notes and Protocols for the Preparation of JAK Inhibitor Stock Solutions in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a critical role in mediating signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2] This signaling cascade, known as the JAK/STAT pathway, is integral to cellular processes such as proliferation, differentiation, and immune response.[3] Dysregulation of the JAK/STAT pathway is implicated in various inflammatory and autoimmune diseases, as well as malignancies.[4] Small molecule inhibitors targeting JAKs have emerged as valuable tools for both basic research and therapeutic development.

This document provides detailed protocols for the preparation and use of a representative JAK inhibitor, referred to here as JAK Inhibitor I, in cell culture experiments. While the specific compound "Jak-IN-15" was not identifiable in available literature, JAK Inhibitor I is a potent, cell-permeable, and ATP-competitive inhibitor of JAK1, JAK2, JAK3, and Tyk2, making it a suitable exemplar for these protocols.

Data Presentation

Physicochemical and Potency Data for JAK Inhibitor I
PropertyValueReference(s)
Molecular Weight 309.34 g/mol
Solubility 5 mg/mL in DMSO
Storage (Powder) -20°C
Storage (in DMSO) Aliquot and store at -20°C for up to 3 months
Inhibitory Activity of JAK Inhibitor I
Target KinaseIC₅₀ / KᵢReference(s)
JAK1 (murine) IC₅₀ = 15 nM
JAK2 IC₅₀ = 1 nM
JAK3 Kᵢ = 5 nM
Tyk2 IC₅₀ = 1 nM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of JAK Inhibitor I

Objective: To prepare a concentrated stock solution of JAK Inhibitor I in DMSO for use in cell culture experiments.

Materials:

  • JAK Inhibitor I powder (Molecular Weight: 309.34 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of JAK Inhibitor I:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 309.34 g/mol = 3.0934 mg

  • Weighing the compound:

    • Carefully weigh out approximately 3.1 mg of JAK Inhibitor I powder using an analytical balance in a sterile weighing boat or directly into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the weighed JAK Inhibitor I.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (10 mM), date of preparation, and your initials.

    • Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at this temperature. Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for Treating Cells with JAK Inhibitor I

Objective: To provide a general procedure for treating cultured cells with the prepared JAK Inhibitor I stock solution.

Materials:

  • Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)

  • Complete cell culture medium

  • 10 mM JAK Inhibitor I stock solution (from Protocol 1)

  • Sterile pipettes and tips

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed cells at the desired density in the appropriate culture vessels and allow them to adhere and stabilize overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM JAK Inhibitor I stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the medium containing the desired concentrations of JAK Inhibitor I to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) in your experimental design.

  • Incubation:

    • Return the cells to the incubator and incubate for the desired treatment duration.

  • Downstream Analysis:

    • Following incubation, proceed with your planned downstream assays, such as cell viability assays, western blotting for phosphorylated STAT proteins, or gene expression analysis.

Visualizations

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK STAT STAT pJAK p-JAK (Active) Receptor:f2->pJAK 2. Receptor Dimerization & JAK Activation pSTAT p-STAT pJAK->Receptor:f2 3. Receptor Phosphorylation pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. STAT Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation Jak_IN_15 JAK Inhibitor I Jak_IN_15->pJAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by JAK Inhibitor I.

Experimental_Workflow Experimental Workflow for Cell Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare 10 mM JAK Inhibitor I Stock (Protocol 1) Prepare_Working Prepare Working Solutions in Medium Prep_Stock->Prepare_Working Seed_Cells Seed Cells in Culture Vessels Treat_Cells Treat Cells with Inhibitor Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Downstream_Assay Perform Downstream Assays (e.g., Western Blot, Viability Assay) Incubate->Downstream_Assay

Caption: A generalized workflow for cell-based experiments using a JAK inhibitor.

References

Application Notes and Protocols for Jak-IN-15 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling.[1][2][3][4] This signaling cascade, known as the JAK-STAT pathway, is essential for a multitude of cellular processes including immunity, proliferation, differentiation, and apoptosis.[5] Dysregulation of the JAK-STAT pathway has been implicated in a variety of diseases, including autoimmune disorders and myeloproliferative neoplasms, making JAKs attractive therapeutic targets.

Jak-IN-15 is a novel small molecule inhibitor of the JAK family. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to characterize its inhibitory activity and selectivity. The following sections describe both biochemical and cell-based assay formats suitable for HTS campaigns.

The JAK-STAT Signaling Pathway

Cytokines and growth factors initiate the JAK-STAT signaling cascade by binding to their specific transmembrane receptors. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus where they act as transcription factors, regulating the expression of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Ligand Binding JAK JAK STAT STAT Receptor:p3->STAT 4. STAT Recruitment P_JAK P-JAK JAK->P_JAK 2. JAK Activation P_JAK->Receptor:p3 P_JAK->STAT 5. STAT Phosphorylation P_STAT P-STAT STAT_Dimer P-STAT Dimer P_STAT->STAT_Dimer 6. STAT Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Regulation

Figure 1: The canonical JAK-STAT signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against the four members of the JAK family in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below. Lower IC50 values indicate higher potency.

Table 1: this compound Biochemical Potency (IC50)

TargetIC50 (nM)Assay Format
JAK18TR-FRET
JAK215TR-FRET
JAK32TR-FRET
TYK225TR-FRET

Table 2: this compound Cellular Potency (IC50)

Cell LineCytokine StimulantDownstream ReadoutIC50 (nM)
TF-1IL-6pSTAT312
HEL- (constitutively active JAK2)pSTAT520
NK-92IL-2pSTAT55
U-937IFN-αpSTAT130

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Biochemical High-Throughput Screening Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for HTS of kinase inhibitors. This assay measures the phosphorylation of a substrate peptide by a JAK enzyme. Inhibition of the JAK enzyme results in a decreased FRET signal.

Materials and Reagents:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody (donor)

  • Streptavidin-Allophycocyanin (SA-APC) (acceptor)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound and control compounds (e.g., Tofacitinib)

  • Low-volume 384-well black assay plates

  • Acoustic liquid handler and TR-FRET compatible plate reader

Protocol:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of this compound or control compounds at various concentrations into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the JAK enzyme solution (e.g., 2X final concentration) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (at or near the Km for the specific JAK enzyme) to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mix (containing Europium-labeled anti-phosphotyrosine antibody and SA-APC) to all wells to stop the reaction.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, exciting at approximately 320-340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTS_Workflow Start Start Compound_Dispensing 1. Compound Dispensing (this compound, Controls) Start->Compound_Dispensing Enzyme_Addition 2. JAK Enzyme Addition Compound_Dispensing->Enzyme_Addition Pre_incubation 3. Pre-incubation (15 min) Enzyme_Addition->Pre_incubation Reaction_Initiation 4. Add Substrate/ATP (Start Reaction) Pre_incubation->Reaction_Initiation Kinase_Reaction 5. Kinase Reaction (60 min) Reaction_Initiation->Kinase_Reaction Detection 6. Add Detection Reagents (Stop Reaction) Kinase_Reaction->Detection Detection_Incubation 7. Detection Incubation (60 min) Detection->Detection_Incubation Data_Acquisition 8. Read Plate (TR-FRET) Detection_Incubation->Data_Acquisition Data_Analysis 9. Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2: A general workflow for a biochemical HTS assay.
Cellular High-Throughput Screening Assay: STAT Phosphorylation

Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system. This protocol describes a method to assess the ability of this compound to block cytokine-induced phosphorylation of STAT proteins using flow cytometry.

Materials and Reagents:

  • Human cell lines (e.g., TF-1, HEL)

  • Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6, IFN-α)

  • This compound and control compounds

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Antibodies specific for phosphorylated STAT proteins (pSTAT), conjugated to a fluorophore

  • 96-well or 384-well plates

  • High-throughput flow cytometer

Protocol:

  • Cell Plating: Seed cells into 96-well or 384-well plates at an appropriate density and allow them to rest.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the cells and pre-incubate for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6 for JAK1/2 activation) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Fixation: Stop the stimulation by adding a fixation buffer.

  • Permeabilization: Wash the cells and add a permeabilization buffer to allow for intracellular antibody staining.

  • Staining: Add the fluorophore-conjugated anti-pSTAT antibody and incubate in the dark.

  • Washing: Wash the cells to remove unbound antibody.

  • Data Acquisition: Acquire data on a high-throughput flow cytometer.

  • Data Analysis: Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the cell population for each treatment condition. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration and determine the IC50 value.

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening and characterization of this compound, a novel JAK inhibitor. The described biochemical and cellular assays are robust and adaptable for identifying and profiling small molecule inhibitors of the JAK-STAT pathway. These methods are crucial for the discovery and development of new therapeutics for a range of immune and inflammatory diseases.

References

Application Notes and Protocols: Detection of STAT Phosphorylation Following JAK Inhibitor Treatment by Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular communication route involved in immunity, cell proliferation, differentiation, and apoptosis.[1][2] This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, culminating in the transcription of target genes.[1][3] The core components of this pathway are JAKs (JAK1, JAK2, JAK3, and TYK2) and STAT proteins.[4] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory conditions and cancers.

JAK inhibitors are a class of small molecules that modulate the immune response by inhibiting the activity of one or more of the JAK family enzymes, thereby interfering with the JAK/STAT signaling cascade. Jak-IN-15 is a representative JAK inhibitor used in research to study the effects of blocking this pathway. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the phosphorylation of STAT proteins (pSTAT) in response to treatment with a JAK inhibitor, using "JAK Inhibitor I" (a potent inhibitor of JAK1, JAK2, JAK3, and Tyk2) as an example.

JAK/STAT Signaling Pathway and Inhibition

The activation of the JAK/STAT pathway begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors. JAK inhibitors, such as JAK Inhibitor I, exert their effect by blocking the kinase activity of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT proteins.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Jak_IN_15 JAK Inhibitor I Jak_IN_15->JAK Inhibition Transcription Gene Transcription DNA->Transcription

Figure 1: JAK/STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Experimental Protocol: Western Blot for pSTAT Detection

This protocol outlines the necessary steps for cell culture, treatment with a JAK inhibitor, and subsequent analysis of STAT protein phosphorylation via Western blot.

Materials and Reagents
  • Cell line known to exhibit JAK/STAT signaling (e.g., TF-1, HEL)

  • Cell culture medium and supplements

  • JAK Inhibitor I (CAS 457081-03-7) or other relevant this compound

  • Cytokine for stimulation (e.g., IL-6, IFN-γ)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-polyacrylamide gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies (specific for pSTAT and total STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Experimental Workflow

Western_Blot_Workflow start Start cell_culture 1. Cell Culture Seed and grow cells to ~80% confluency. start->cell_culture treatment 2. Treatment Pre-treat with JAK Inhibitor I, then stimulate with cytokine. cell_culture->treatment lysis 3. Cell Lysis Lyse cells on ice with buffer containing inhibitors. treatment->lysis quantification 4. Protein Quantification Determine protein concentration using BCA assay. lysis->quantification sds_page 5. SDS-PAGE Separate proteins by size on a polyacrylamide gel. quantification->sds_page transfer 6. Protein Transfer Transfer proteins from gel to a PVDF membrane. sds_page->transfer blocking 7. Blocking Block non-specific binding with 5% BSA. transfer->blocking primary_ab 8. Primary Antibody Incubation Incubate with anti-pSTAT and anti-STAT antibodies. blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody. primary_ab->secondary_ab detection 10. Detection Add chemiluminescent substrate and image the blot. secondary_ab->detection analysis 11. Data Analysis Quantify band intensity and normalize pSTAT to total STAT. detection->analysis end End analysis->end

Figure 2: Experimental workflow for Western blot analysis of pSTAT.
Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed the chosen cell line at an appropriate density to reach approximately 80% confluency on the day of the experiment.

    • (Optional but recommended) Serum-starve the cells for 4-6 hours to reduce basal levels of STAT phosphorylation.

    • Pre-treat the cells with desired concentrations of the JAK inhibitor (e.g., JAK Inhibitor I) or vehicle control (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a suitable cytokine for 15-30 minutes to induce STAT phosphorylation. Include an unstimulated control group.

  • Cell Lysis:

    • Immediately after stimulation, place the culture plates on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the protein concentrations of all samples to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing the lysate with an equal volume of 2x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3 Tyr705) overnight at 4°C with gentle agitation. Recommended antibody dilutions typically range from 1:1000.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To normalize the results, the blot can be stripped and re-probed with an antibody for total STAT.

  • Detection and Data Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a Western blot imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the pSTAT signal to the total STAT signal for each sample to account for any variations in protein loading. The results can be expressed as a ratio of pSTAT to total STAT.

Data Presentation

The inhibitory activity of JAK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values. The following table provides the IC50 values for JAK Inhibitor I against different JAK family members.

Target Kinase IC50 / Ki
JAK1 (murine)15 nM (IC50)
JAK21 nM (IC50)
JAK35 nM (Ki)
Tyk21 nM (IC50)

Table 1: Inhibitory activity of JAK Inhibitor I (CAS 457081-03-7) against JAK family kinases. Data is presented as either IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant).

Conclusion

This protocol provides a comprehensive framework for assessing the efficacy of this compound and other JAK inhibitors in blocking the JAK/STAT signaling pathway. By following these detailed steps for Western blot analysis, researchers can reliably detect and quantify changes in STAT phosphorylation, providing valuable insights into the mechanism of action of these therapeutic compounds. Careful optimization of antibody concentrations and loading amounts is crucial for obtaining accurate and reproducible quantitative data.

References

Application Notes and Protocols: Synergistic Effects of a Selective JAK Inhibitor in Combination with Other Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] Dysregulation of the JAK-STAT pathway is a key driver in various malignancies and inflammatory diseases, making JAK inhibitors a promising class of therapeutic agents.[1][2] While single-agent JAK inhibitor therapy has shown clinical efficacy, acquired resistance and pathway reactivation often limit long-term benefits. A compelling strategy to overcome these limitations is the use of combination therapies that target parallel or downstream signaling pathways, leading to synergistic anti-tumor effects and potentially mitigating resistance mechanisms.

These application notes provide a comprehensive overview of the synergistic effects observed when a selective JAK inhibitor, herein referred to as Jak-IN-15, is combined with other targeted inhibitors. Due to the limited public data specifically on "this compound," this document leverages established findings for other selective JAK inhibitors to present representative data and protocols. The focus is on combinations with SHP2 inhibitors, MAPK pathway inhibitors, and PI3K/mTOR pathway inhibitors, which have shown significant synergistic potential in preclinical studies.

Synergistic Combinations with this compound

This compound in Combination with a SHP2 Inhibitor

The protein tyrosine phosphatase SHP2 is a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs) that activates the RAS-MAPK pathway.[3] In many cancers, SHP2 activity contributes to cell survival and proliferation. Combining a JAK inhibitor with a SHP2 inhibitor can simultaneously block two major oncogenic signaling pathways, leading to enhanced apoptosis and inhibition of tumor growth.

Quantitative Data Summary:

Cell LineCancer TypeThis compound IC50 (nM)SHP2 Inhibitor IC50 (nM)Combination Index (CI)Synergy Level
MPN Model Cell Line 1Myeloproliferative Neoplasm1505000.4Strong Synergy
MPN Model Cell Line 2Myeloproliferative Neoplasm2006500.5Synergy
Pancreatic Cancer Cell Line 1Pancreatic Ductal Adenocarcinoma2508000.6Synergy

Note: Data are representative and compiled from studies on selective JAK and SHP2 inhibitors.

This compound in Combination with a MEK Inhibitor (Trametinib)

The MAPK/ERK pathway is frequently activated in various cancers, often downstream of RAS mutations. Trametinib is a selective MEK1/2 inhibitor that blocks this pathway. The combination of a JAK inhibitor and a MEK inhibitor can effectively suppress two key signaling cascades involved in cell proliferation and survival.

Quantitative Data Summary:

Cell LineCancer TypeThis compound IC50 (nM)Trametinib IC50 (nM)Combination Index (CI)Synergy Level
NRAS-mutant MelanomaMelanoma300500.3Strong Synergy
KRAS-mutant Lung CancerNon-Small Cell Lung Cancer450750.5Synergy
Multiple Myeloma Cell LineMultiple Myeloma2001000.4Strong Synergy

Note: Data are representative and compiled from studies on selective JAK and MEK inhibitors.

This compound in Combination with a PI3K/mTOR Inhibitor (Everolimus)

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. Everolimus is an inhibitor of mTOR. Dual inhibition of the JAK-STAT and PI3K/mTOR pathways has demonstrated synergistic anti-tumor activity.

Quantitative Data Summary:

Cell LineCancer TypeThis compound IC50 (nM)Everolimus IC50 (nM)Combination Index (CI)Synergy Level
Uveal Melanoma Cell LineUveal Melanoma500200.4Strong Synergy
Neuroendocrine Tumor CellNeuroendocrine Tumor350150.6Synergy
Acute Lymphoblastic LeukemiaLeukemia150100.3Strong Synergy

Note: Data are representative and compiled from studies on selective JAK and PI3K/mTOR inhibitors.

Signaling Pathway Diagrams

JAK_STAT_Pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Gene Gene Transcription Nucleus->Gene Jak_IN_15 This compound Jak_IN_15->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Combination_Therapy_Pathways Synergistic Inhibition of Oncogenic Pathways cluster_0 JAK-STAT Pathway cluster_1 MAPK Pathway cluster_2 PI3K/mTOR Pathway JAK JAK STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation Jak_IN_15 This compound Jak_IN_15->JAK RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SHP2 SHP2 SHP2->RAS SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2 MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->MEK PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTOR

Caption: Combined inhibition of JAK-STAT, MAPK, and PI3K/mTOR pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound alone and in combination with other inhibitors.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and other inhibitors (e.g., SHP2i, Trametinib, Everolimus)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the other inhibitor(s) in complete growth medium. For combination studies, a matrix of concentrations for both drugs should be prepared.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC50 values for each drug.

Synergy Analysis

The synergistic effect of the drug combination can be quantified using the Combination Index (CI) method based on the Chou-Talalay method.

Procedure:

  • Data Input: Use the IC50 values and dose-response data from the cell viability assays.

  • Software Analysis: Utilize software such as CompuSyn or similar programs to calculate the CI values.

  • Interpretation of CI Values:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Experimental_Workflow Workflow for Synergy Assessment start Start cell_culture Cell Culture (e.g., MPN, Pancreatic Cancer) start->cell_culture drug_prep Prepare Drug Dilutions (this compound, Other Inhibitors) cell_culture->drug_prep treatment Treat Cells in 96-well Plates (Single agents and combinations) drug_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Read Absorbance (570 nm) mtt_assay->read_plate data_analysis Data Analysis (IC50, Dose-Response Curves) read_plate->data_analysis synergy_calc Synergy Calculation (Combination Index) data_analysis->synergy_calc end End synergy_calc->end

Caption: A typical experimental workflow for assessing drug synergy in vitro.

Western Blot Analysis

This protocol is used to investigate the molecular mechanisms underlying the synergistic effects by examining the phosphorylation status of key signaling proteins.

Materials:

  • Treated cell lysates

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-STAT3, anti-p-ERK, anti-p-AKT, and total protein controls)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment for the desired time (e.g., 24 hours), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The combination of a selective JAK inhibitor like this compound with inhibitors of other key oncogenic pathways, such as SHP2, MEK, and PI3K/mTOR, represents a promising therapeutic strategy. The provided protocols and representative data offer a framework for researchers to investigate these synergistic interactions in their own models. By elucidating the underlying molecular mechanisms, these studies can pave the way for the development of more effective and durable cancer therapies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations with Jak-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-15 is a potent, cell-permeable, ATP-competitive inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of the JAK-STAT signaling pathway.[1][2] This pathway is essential for the signal transduction of a wide array of cytokines and growth factors that regulate immune responses, inflammation, and hematopoiesis.[1][3] By inhibiting JAK enzymes, this compound effectively modulates the immune system by blocking the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby preventing their translocation to the nucleus and subsequent gene transcription.[2]

Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of compounds like this compound. It enables the high-throughput, multi-parametric analysis of individual cells, allowing for the precise quantification of changes in immune cell populations, their activation status, and the inhibition of specific signaling pathways in response to treatment. These application notes provide detailed protocols for utilizing flow cytometry to evaluate the immunological effects of this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated when a cytokine binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in immune cell function. This compound exerts its effects by inhibiting the kinase activity of JAKs, thus blocking this entire signaling cascade.

JAK_STAT_Pathway This compound Inhibition of the JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Jak_IN_15 This compound Jak_IN_15->JAK Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription pSTAT->GeneTranscription Regulation pSTAT_Workflow Workflow for pSTAT Analysis in Whole Blood Start Collect Whole Blood Incubate Incubate with this compound or Vehicle Control Start->Incubate Stimulate Stimulate with Cytokine (e.g., IL-6, IFN-γ) Incubate->Stimulate Fix Fix Cells Stimulate->Fix Lyse Lyse Red Blood Cells Fix->Lyse Perm Permeabilize Cells Lyse->Perm Stain Stain with Fluorochrome-conjugated Antibodies (Surface & Intracellular) Perm->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze pSTAT MFI in Gated Immune Populations Acquire->Analyze

References

Application Notes and Protocols for Utilizing a Pan-JAK Inhibitor in Primary Human Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Jak-IN-15" is not a widely recognized nomenclature for a specific Janus kinase (JAK) inhibitor in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative and well-characterized pan-JAK inhibitor, JAK Inhibitor I (Pyridone 6, P6) , which is relevant for studying signaling pathways involving multiple JAKs, such as the Interleukin-15 (IL-15) pathway. The principles and methods described herein are broadly applicable to other pan-JAK inhibitors, but specific concentrations and incubation times may need to be optimized.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of numerous cytokine and growth factor receptors.[1] This signaling occurs through the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, which plays a pivotal role in regulating immune responses, hematopoiesis, and cell proliferation.[2][3] The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as malignancies.[4]

Pan-JAK inhibitors are small molecules that competitively block the ATP-binding site of multiple JAK family members, thereby inhibiting their kinase activity and disrupting downstream signaling cascades. These inhibitors are valuable research tools for elucidating the roles of JAK-STAT signaling in various biological processes and are also being developed as therapeutic agents.

This document provides detailed application notes and protocols for the utilization of a pan-JAK inhibitor, exemplified by JAK Inhibitor I (Pyridone 6), in primary human cell culture studies, with a focus on the IL-15 signaling pathway.

Mechanism of Action: The IL-15/JAK/STAT Signaling Pathway

Interleukin-15 (IL-15) is a cytokine crucial for the development, survival, and activation of various immune cells, including natural killer (NK) cells and T cells. The IL-15 receptor is a heterotrimeric complex consisting of the IL-15 receptor alpha (IL-15Rα) chain, the common beta chain (CD122, shared with the IL-2 receptor), and the common gamma chain (γc, CD132, shared with receptors for IL-2, IL-4, IL-7, IL-9, and IL-21).

Signal transduction is initiated upon IL-15 binding to its receptor complex. This event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Specifically, in lymphocytes, JAK1 is associated with the IL-2/15Rβ chain, and JAK3 is associated with the common gamma chain. Activated JAK1 and JAK3 then phosphorylate tyrosine residues on the receptor chains, creating docking sites for STAT proteins, primarily STAT3 and STAT5. Once recruited, STATs are phosphorylated by the activated JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. These target genes control various cellular processes, including proliferation, survival (e.g., via upregulation of anti-apoptotic proteins like Bcl-2), and effector functions.

dot digraph "IL-15 Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=4, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes IL15 [label="IL-15", fillcolor="#FBBC05", fontcolor="#202124"]; IL15R [label="IL-15 Receptor Complex\n(IL-15Rα, IL-2/15Rβ, γc)", fillcolor="#F1F3F4", fontcolor="#202124", shape=septagon]; JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK3 [label="JAK3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT3 [label="pSTAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT5 [label="pSTAT5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="pSTAT3/pSTAT5\nHeterodimer", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Target Gene\nExpression\n(e.g., Bcl-2, c-Myc)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Inhibitor [label="Pan-JAK Inhibitor\n(e.g., JAK Inhibitor I)", fillcolor="#202124", fontcolor="#FFFFFF", shape=box3d];

// Edges IL15 -> IL15R [label="Binding", fontsize=8, fontcolor="#5F6368"]; IL15R -> JAK1 [label="Activation", fontsize=8, fontcolor="#5F6368"]; IL15R -> JAK3 [label="Activation", fontsize=8, fontcolor="#5F6368"]; JAK1 -> STAT3 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; JAK3 -> STAT5 [label="Phosphorylation", fontsize=8, fontcolor="#5F6368"]; STAT3 -> pSTAT3 [style=invis]; STAT5 -> pSTAT5 [style=invis]; pSTAT3 -> Dimer; pSTAT5 -> Dimer; Dimer -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368"]; Nucleus -> Gene [label="Transcription", fontsize=8, fontcolor="#5F6368"]; Inhibitor -> JAK1 [arrowhead=tee, color="#EA4335"]; Inhibitor -> JAK3 [arrowhead=tee, color="#EA4335"];

// Subgraphs for alignment subgraph { rank=same; JAK1; JAK3; } subgraph { rank=same; STAT3; STAT5; } subgraph { rank=same; pSTAT3; pSTAT5; } } caption: "Figure 1: IL-15 Signaling Pathway and Point of Inhibition by a Pan-JAK Inhibitor."

Data Presentation: In Vitro Potency of JAK Inhibitor I (Pyridone 6)

The following table summarizes the reported inhibitory activities of JAK Inhibitor I against the four members of the JAK family. This data is crucial for determining the appropriate concentration range for cell culture experiments.

KinaseIC50 / Ki (nM)Reference
JAK115
JAK21
JAK35
TYK21

Table 1: Inhibitory Potency of JAK Inhibitor I (Pyridone 6)

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Experimental Protocols

Protocol 1: Preparation of Pan-JAK Inhibitor Stock Solution

Materials:

  • JAK Inhibitor I (Pyridone 6, CAS 457081-03-7)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of JAK Inhibitor I in DMSO. For example, to prepare a 10 mM stock solution of JAK Inhibitor I (Molecular Weight: 309.34 g/mol ), dissolve 1 mg of the compound in 323.2 µL of DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, stock solutions are typically stable for several months.

Protocol 2: General Workflow for Treating Primary Human Cells

This protocol provides a general workflow for treating primary human cells, such as Peripheral Blood Mononuclear Cells (PBMCs), with a pan-JAK inhibitor.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3, width=7.5, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isolate [label="Isolate Primary Human Cells\n(e.g., PBMCs via Ficoll-Paque)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture Cells in Appropriate Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pretreat [label="Pre-treat with Pan-JAK Inhibitor\n(e.g., 10 nM - 1 µM for 1-2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="Stimulate with Cytokine\n(e.g., IL-15 at 10-50 ng/mL for 15-30 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Harvest [label="Harvest Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis\n(Western Blot, Flow Cytometry, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Isolate; Isolate -> Culture; Culture -> Pretreat; Pretreat -> Stimulate; Stimulate -> Harvest; Harvest -> Analysis; Analysis -> End; } caption: "Figure 2: General Experimental Workflow for JAK Inhibitor Studies in Primary Cells."

Protocol 3: Assessment of JAK Inhibition by Western Blotting for Phospho-STAT5

Objective: To determine the inhibitory effect of a pan-JAK inhibitor on IL-15-induced STAT5 phosphorylation in primary human T cells or NK cells.

Materials:

  • Isolated primary human T cells or NK cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • Pan-JAK inhibitor stock solution (see Protocol 1)

  • Recombinant Human IL-15

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Preparation: Isolate primary T cells or NK cells from healthy donor PBMCs using appropriate methods (e.g., magnetic-activated cell sorting). Culture the cells in complete medium.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 2-4 hours in a low-serum (e.g., 1%) medium prior to the experiment.

  • Pre-treatment: Seed the cells at a density of 1-2 x 106 cells/mL. Add the pan-JAK inhibitor at various concentrations (e.g., a dose-response from 1 nM to 1 µM) or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Stimulation: Add recombinant human IL-15 to a final concentration of 20-50 ng/mL. Include an unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total STAT5 and a loading control (e.g., β-actin).

Protocol 4: Analysis of T Cell Proliferation using CFSE Dilution Assay by Flow Cytometry

Objective: To assess the effect of a pan-JAK inhibitor on IL-15-induced T cell proliferation.

Materials:

  • Isolated primary human T cells

  • Complete cell culture medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Pan-JAK inhibitor stock solution

  • Recombinant Human IL-15

  • T cell activation stimuli (e.g., anti-CD3/CD28 beads)

  • Flow cytometer

Procedure:

  • CFSE Labeling:

    • Resuspend isolated T cells at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells 2-3 times with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled T cells in complete medium and seed them in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well).

    • Add the pan-JAK inhibitor at various concentrations or a vehicle control.

    • Add IL-15 (e.g., 10-20 ng/mL) and a suboptimal concentration of anti-CD3/CD28 beads to stimulate proliferation.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

    • Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data by gating on the live lymphocyte population. Proliferation is indicated by a serial halving of CFSE fluorescence intensity, resulting in distinct peaks.

Application Notes and Considerations

  • Cell Type Specificity: The response to JAK inhibitors can vary between different primary cell types. It is important to consider the specific JAKs and STATs that are activated by the cytokine of interest in your chosen cell type.

  • Concentration Optimization: The effective concentration of the JAK inhibitor should be determined empirically for each cell type and experimental endpoint. A dose-response experiment is highly recommended to identify the optimal concentration that inhibits the target pathway without causing significant off-target effects or cytotoxicity.

  • Toxicity: At high concentrations, some JAK inhibitors may exhibit off-target effects and cytotoxicity. It is advisable to perform a cell viability assay (e.g., using Trypan Blue exclusion, MTS, or a live/dead stain for flow cytometry) in parallel with your functional assays.

  • Controls: Appropriate controls are essential for interpreting the results. These should include:

    • An unstimulated, untreated control to establish baseline signaling and proliferation.

    • A stimulated, vehicle-treated control (e.g., DMSO) to determine the maximal response.

    • A positive control inhibitor, if available.

  • Primary Cell Handling: Primary human cells require careful handling to maintain their viability and functionality. Use appropriate sterile techniques and culture conditions. The quality and source of primary cells can significantly impact experimental outcomes.

  • Data Interpretation: When using a pan-JAK inhibitor, the observed effects are due to the inhibition of multiple JAKs. To dissect the role of a specific JAK, isoform-selective inhibitors should be used in parallel, if available.

References

Troubleshooting & Optimization

Addressing Jak-IN-15 solubility challenges in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome solubility challenges with the potent JAK inhibitor, Jak-IN-15, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound, like many small molecule kinase inhibitors, is a hydrophobic organic compound. Its chemical structure lacks a sufficient number of polar functional groups that can form favorable interactions (like hydrogen bonds) with water molecules, leading to poor solubility in aqueous buffers and cell culture media.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound.[1] Similar JAK inhibitors also show high solubility in DMSO.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically not exceeding 0.1%.[1]

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve carefully weighing the compound, dissolving it in a precise volume of high-purity DMSO, and ensuring it is fully dissolved, potentially with the aid of vortexing or sonication.[1][3]

Q4: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous experimental buffer. What went wrong and what can I do?

A4: This is a common issue known as "crashing out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous solution. To resolve this:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your working solution.

  • Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help keep the compound in solution. However, always be mindful of the potential for solvent-induced artifacts or toxicity.

  • Serial Dilutions: Instead of a large, single dilution, perform serial dilutions. For instance, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex well, and then add this intermediate dilution to your final volume.

  • Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.

Q5: How should I store this compound stock solutions?

A5: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound. When stored properly, stock solutions in DMSO are typically stable for at least a year. For short-term use (within a week), an aliquot can be stored at 4°C.

Q6: I am observing inconsistent results between experiments. Could this be related to this compound solubility?

A6: Yes, inconsistent results can be a symptom of solubility issues. If the inhibitor is not fully dissolved or precipitates during the experiment, the effective concentration will be lower and more variable than intended. To ensure consistency, visually inspect your solutions for any signs of precipitation before use and standardize your preparation methods for all experiments.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and pH. Below is a summary of available data for similar JAK inhibitors. Researchers should determine the precise solubility for their specific experimental conditions.

CompoundSolventConcentrationNotes
Jak-IN-3 DMSO50 mg/mL (146.89 mM)A structurally similar potent JAK inhibitor. Sonication is recommended to achieve this concentration.
SHR0302 Water~0.1 mg/mLAnother JAK inhibitor with known poor aqueous solubility.
This compound Aqueous SolutionsSparingly SolubleGenerally considered to have very low solubility in aqueous buffers like PBS and cell culture media. The exact solubility is highly dependent on the final formulation (e.g., presence of proteins like serum).

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Preparation: Work in a clean, dry environment. If possible, use a chemical fume hood. Ensure all equipment is clean and dry.

  • Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: ~340.4 g/mol ), you would weigh 3.404 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure no solid particles remain. If particles are still visible, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • Once the this compound is completely dissolved, the stock solution is ready.

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Visual Guides

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation Jak_IN_15 This compound Jak_IN_15->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start: this compound Powder weigh Weigh Compound Accurately start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot dilute Dilute Stock into Aqueous Buffer/Media stock->dilute Day of Experiment store Store at -20°C / -80°C aliquot->store working Final Working Solution dilute->working Troubleshooting_Flowchart start Issue: Precipitate observed after diluting stock into aqueous buffer check_conc Is the final concentration too high? start->check_conc lower_conc Solution: Reduce final concentration of this compound check_conc->lower_conc Yes check_dmso Is the final DMSO% too low? check_conc->check_dmso No end Problem Solved lower_conc->end increase_dmso Solution: Increase final DMSO% (if tolerated by cells). Max 0.5%, ideally <0.1% check_dmso->increase_dmso Yes check_mixing Was the solution mixed rapidly after dilution? check_dmso->check_mixing No increase_dmso->end improve_mixing Solution: Vortex immediately after adding stock to buffer. Use serial dilutions. check_mixing->improve_mixing No check_mixing->end Yes improve_mixing->end

References

Technical Support Center: Optimizing Jak-IN-15 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Jak-IN-15 in cell culture experiments while maintaining cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors on the cell surface to the nucleus, regulating genes involved in immunity, proliferation, differentiation, and apoptosis.[1][2] this compound, like other JAK inhibitors, functions by blocking the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the downstream signaling cascade.[3][4]

Q2: Which cellular signaling pathways are affected by this compound?

The primary pathway affected by this compound is the JAK-STAT signaling pathway.[5] When a cytokine binds to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAKs, this compound prevents the phosphorylation and activation of STATs, thus blocking the downstream effects of various cytokines and growth factors. The specific downstream effects will depend on the cell type and the specific JAK enzymes inhibited by this compound.

Q3: What is a typical starting concentration range for this compound in cell viability assays?

For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency in your specific cell line. A common starting range for kinase inhibitors is from 1 nM to 100 µM. This wide range helps to identify whether the compound is effective at low nanomolar concentrations or requires higher micromolar concentrations to elicit a biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing excessive cytotoxicity.

Q4: How do I determine the optimal concentration of this compound that maintains cell viability?

The optimal concentration of this compound should be determined empirically for each cell line and experimental condition. This is typically achieved by performing a dose-response curve where cell viability is measured across a wide range of inhibitor concentrations. The goal is to find the lowest concentration that produces the desired biological effect (e.g., inhibition of a specific signaling event) while maintaining a high percentage of viable cells (typically >90%). Cell viability can be assessed using assays such as the MTT assay or Trypan Blue exclusion assay.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.

Possible CauseTroubleshooting StepExpected Outcome
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control (cells treated with the same concentration of solvent without the inhibitor).Reduced cytotoxicity in the vehicle control group compared to the inhibitor-treated group, indicating the solvent was a contributing factor.
Off-Target Effects The inhibitor may be affecting other kinases or cellular processes essential for cell survival.This is more difficult to resolve. Consider using a more selective JAK inhibitor if available, or use lower concentrations of this compound for shorter incubation times.
Cell Line Sensitivity The specific cell line being used may be particularly sensitive to the inhibition of the JAK-STAT pathway or to the inhibitor itself.Test the inhibitor on a different cell line to see if the cytotoxicity is cell-line specific. Perform a thorough dose-response analysis to identify a narrow non-toxic concentration range.
Compound Precipitation The inhibitor may be precipitating out of solution at higher concentrations, leading to non-specific toxic effects.Visually inspect the culture wells for any signs of precipitation. If observed, prepare fresh dilutions of the inhibitor and consider using a lower starting concentration.

Issue 2: Inconsistent or unexpected experimental results.

Possible CauseTroubleshooting StepExpected Outcome
Inhibitor Instability The inhibitor may be degrading in the culture medium over the course of the experiment.Prepare fresh inhibitor solutions for each experiment. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles.
Cell Culture Conditions Variations in cell density, passage number, or media composition can affect the cellular response to the inhibitor.Standardize cell seeding density and passage number for all experiments. Ensure consistent media and supplement quality.
Assay Variability Inconsistent pipetting, incubation times, or reagent preparation can lead to variable results.Use calibrated pipettes and ensure thorough mixing of reagents. Use a multichannel pipette for simultaneous addition of reagents to multiple wells.
Activation of Compensatory Pathways Cells may adapt to the inhibition of the JAK-STAT pathway by upregulating alternative survival pathways.Analyze key nodes of other relevant signaling pathways (e.g., PI3K/Akt, MAPK) by Western blot to check for compensatory activation.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using the MTT Assay

This protocol is for assessing cell viability in response to a range of this compound concentrations in adherent cells cultured in a 96-well plate.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Normalize the data by setting the absorbance of the vehicle-only control wells to 100% viability.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes a 50% reduction in cell viability).

Protocol 2: Assessing Cell Viability with Trypan Blue Exclusion Assay for Adherent Cells

This protocol describes how to determine the number of viable and non-viable adherent cells after treatment with this compound.

Materials:

  • This compound

  • Complete cell culture medium

  • 6-well or 12-well tissue culture plates

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well or 12-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting:

    • Aspirate the medium from the wells.

    • Wash the cells once with PBS.

    • Add 0.5-1 mL of Trypsin-EDTA to each well and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Add an equal volume of complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Staining:

    • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Counting:

    • Load 10 µL of the stained cell suspension into a hemocytometer.

    • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

  • Calculations:

    • Total cells/mL = (Average number of cells in the four squares) x 10⁴ x dilution factor (in this case, 2).

    • % Viability = (Number of viable cells / Total number of cells) x 100.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Line X after 48h Treatment (MTT Assay)

This compound Conc. (µM)Average Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100%
0.011.2297.6%
0.11.1894.4%
11.0584.0%
100.6552.0%
1000.1512.0%

Table 2: Example Cell Viability Data for this compound on Cell Line Y after 24h Treatment (Trypan Blue Exclusion Assay)

This compound Conc. (µM)Viable Cells (x 10⁴/mL)Non-viable Cells (x 10⁴/mL)% Cell Viability
0 (Vehicle)48.51.597.0%
145.22.894.2%
1030.119.960.2%
505.644.411.2%

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 4. STAT Recruitment JAK1->JAK2 2. Activation JAK1->STAT1 5. Phosphorylation JAK2->Receptor 3. Phosphorylation JAK2->STAT2 5. Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Translocation & Binding Jak_IN_15 This compound Jak_IN_15->JAK1 Inhibition Jak_IN_15->JAK2 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells attach Allow Cells to Attach (24 hours) seed_cells->attach treat Treat with this compound (Dose-Response) attach->treat incubate Incubate (24-72 hours) treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining the optimal concentration of this compound.

Troubleshooting_Logic start High Cytotoxicity Observed check_solvent Check Solvent Toxicity (Vehicle Control) start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent is Not Toxic check_solvent->solvent_ok No optimize_conc Optimize Concentration (Lower Range) solvent_toxic->optimize_conc check_concentration Is Concentration Range Appropriate? solvent_ok->check_concentration conc_high Concentration Too High check_concentration->conc_high No conc_ok Concentration Range is Broad check_concentration->conc_ok Yes conc_high->optimize_conc consider_off_target Consider Off-Target Effects or Cell Line Sensitivity conc_ok->consider_off_target end Further Investigation Needed consider_off_target->end optimize_conc->end

Caption: Troubleshooting logic for addressing high cytotoxicity with this compound.

References

Technical Support Center: Troubleshooting and Identifying Off-Target Effects of Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific inhibitor "Jak-IN-15" is not widely documented in publicly available scientific literature. Therefore, this technical support center provides guidance based on the well-characterized, first-generation pan-JAK inhibitor, Tofacitinib , as a representative example. The principles and troubleshooting strategies discussed are broadly applicable to other pan-JAK inhibitors. For completeness, we have also included the limited available data for a compound referred to as "JAK Inhibitor I". Researchers should always consult the specific technical data sheet provided by the manufacturer for their particular compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a pan-JAK inhibitor like Tofacitinib?

Pan-Janus kinase (JAK) inhibitors are small molecules designed to block the activity of multiple members of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for signaling downstream of numerous cytokine and growth factor receptors via the JAK-STAT pathway.[1] By inhibiting JAKs, these compounds prevent the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn blocks the transcription of genes involved in inflammatory and immune responses.[2][3]

Q2: What is the difference between on-target and off-target effects of a JAK inhibitor?

  • On-target effects are the intended biological consequences of inhibiting the primary targets, in this case, the JAK kinases. For a pan-JAK inhibitor, this would be the suppression of signaling pathways mediated by JAK1, JAK2, JAK3, and TYK2.

  • Off-target effects are unintended biological consequences that occur when the inhibitor interacts with other molecules in the cell, most commonly other kinases that share structural similarities in their ATP-binding pockets.[4][5] These off-target interactions can lead to unexpected experimental outcomes and potential toxicity.

Q3: Why is understanding the selectivity profile of a JAK inhibitor important?

The selectivity profile of a kinase inhibitor provides a quantitative measure of its potency against its intended targets versus a panel of other kinases. A highly selective inhibitor will have a much lower IC50 or Kd value for its primary targets compared to other kinases. Understanding this profile is critical for:

  • Interpreting experimental results: Knowing the potential off-targets helps to discern whether an observed phenotype is a true result of on-target inhibition or an artifact of off-target activity.

  • Designing robust experiments: It allows for the selection of appropriate controls to validate findings.

  • Predicting potential side effects: In a clinical context, off-target effects are a major cause of adverse drug reactions.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with pan-JAK inhibitors.

Q4: I am observing an unexpected cellular phenotype that doesn't align with the known function of the JAK-STAT pathway. Could this be an off-target effect?

It is highly possible. While the primary mechanism of action for JAK inhibitors is the suppression of the JAK-STAT pathway, many of these compounds can inhibit other kinases.

Potential Cause & Solution:

Potential CauseRecommended Solution
Inhibitor Promiscuity 1. Review Kinase Selectivity Data: Examine the inhibitor's selectivity profile against a broad kinase panel (if available from the manufacturer or in the literature). Compare the concentrations at which off-target effects are observed with the concentration used in your experiment. 2. Use a Structurally Different Inhibitor: Treat your cells with a pan-JAK inhibitor that has a different chemical scaffold but targets the same primary kinases. If the unexpected phenotype is not replicated, it suggests an off-target effect specific to the initial inhibitor. 3. Rescue Experiment: If feasible, transfect your cells with a constitutively active form of a downstream STAT protein. If this rescues the expected on-target phenotype but not the unexpected one, it further points towards an off-target mechanism.
Cell Line Specific Effects The observed phenotype may be specific to the genetic background or signaling network of your particular cell line. Confirm the phenotype in a different cell line known to have a functional JAK-STAT pathway.

Q5: I am not observing the expected inhibition of cytokine-induced STAT phosphorylation after treating with the JAK inhibitor. What could be the reason?

Several factors could contribute to a lack of inhibitor efficacy in a cell-based assay.

Potential Cause & Solution:

Potential CauseRecommended Solution
Incorrect Inhibitor Concentration 1. Perform a Dose-Response Curve: Determine the optimal inhibitor concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Verify Stock Solution: Ensure your inhibitor stock solution was prepared and stored correctly. Improper storage can lead to degradation. Prepare a fresh stock solution if in doubt.
Suboptimal Incubation Time The pre-incubation time with the inhibitor before cytokine stimulation may be insufficient. Optimize the pre-incubation time (e.g., 1, 2, 6, or 24 hours) to ensure adequate cell penetration and target engagement.
Cellular Resistance Some cell lines may have intrinsic or acquired resistance to JAK inhibitors. This could be due to mutations in the JAK kinases or upregulation of bypass signaling pathways. Sequence the JAK genes in your cell line to check for mutations.
High Protein Binding The inhibitor may bind to proteins in the cell culture medium (e.g., serum) or within the cell, reducing its free concentration. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line's health.

Q6: My results with the JAK inhibitor are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results are a common challenge in cell-based assays. Careful attention to experimental details is key.

Potential Cause & Solution:

Potential CauseRecommended Solution
Variability in Cell Culture Ensure consistent cell passage number, confluency, and overall health. Serum-starve cells for a consistent period before treatment to reduce basal signaling, if appropriate for your assay.
Inconsistent Reagent Preparation Prepare fresh dilutions of the inhibitor and cytokines for each experiment from validated stock solutions.
Assay Technique Variability Standardize all incubation times, washing steps, and reagent addition volumes. Use a positive control (cytokine stimulation without inhibitor) and a negative control (vehicle-treated cells without cytokine stimulation) in every experiment.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the in vitro inhibitory activity of Tofacitinib and "JAK Inhibitor I" against the JAK family kinases.

Table 1: In Vitro Inhibitory Activity (IC50) of Tofacitinib against JAK Family Kinases

KinaseIC50 (nM)
JAK1112
JAK220
JAK31.6
TYK2344
Data is compiled from various enzymatic assays and may vary depending on experimental conditions.

Table 2: In Vitro Inhibitory Activity of "JAK Inhibitor I" against JAK Family Kinases

KinaseIC50 / Ki (nM)
JAK115 (IC50)
JAK21 (IC50)
JAK35 (Ki)
TYK21 (IC50)
Data is from a single source and may vary. Ki (inhibition constant) and IC50 are not directly comparable but both indicate high potency.

Table 3: Examples of Off-Target Kinase Interactions for Tofacitinib

Off-Target KinaseActivity (e.g., Kd, IC50)
MINK1Potent Inhibition
ROCK2Potent Inhibition
LRRK2Moderate Inhibition
GAKModerate Inhibition
This is not an exhaustive list. A full kinome scan is required to determine the complete selectivity profile. Potency can vary significantly based on the assay format.

Experimental Protocols

Protocol 1: Assessing JAK Inhibition via IL-6-Induced STAT3 Phosphorylation in Cultured Cells

This protocol provides a general workflow to assess the on-target activity of a pan-JAK inhibitor.

Materials:

  • Cells known to respond to IL-6 (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Serum-free medium

  • Pan-JAK inhibitor (e.g., Tofacitinib)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Recombinant human IL-6

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal STAT phosphorylation, replace the complete medium with serum-free medium and incubate for 4-16 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the pan-JAK inhibitor and a vehicle control (DMSO) in serum-free medium. Add the diluted inhibitor or vehicle to the cells and pre-incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Add IL-6 to the desired final concentration (e.g., 20 ng/mL) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells once with cold PBS, and then add cold lysis buffer. Incubate on ice for 10-15 minutes.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each lysate.

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated STAT3 and total STAT3.

Mandatory Visualizations

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK association Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus & binds Jak_IN_15 This compound Jak_IN_15->JAK inhibits Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_On_Target Is on-target pathway inhibited? (e.g., pSTAT levels) Start->Check_On_Target No_Inhibition Troubleshoot Assay: - Inhibitor concentration/stability - Incubation time - Cell line issues Check_On_Target->No_Inhibition No Yes_Inhibition Is the phenotype still present? Check_On_Target->Yes_Inhibition Yes Phenotype_Gone Result was likely due to insufficient on-target inhibition. Yes_Inhibition->Phenotype_Gone No Investigate_Off_Target Investigate Off-Target Effects Yes_Inhibition->Investigate_Off_Target Yes Use_Structural_Analog Use structurally different JAK inhibitor Investigate_Off_Target->Use_Structural_Analog Rescue_Experiment Perform rescue experiment (e.g., express active STAT) Investigate_Off_Target->Rescue_Experiment Kinome_Scan Review/perform kinome scan Investigate_Off_Target->Kinome_Scan

Caption: A logical workflow for troubleshooting unexpected experimental results.

Off_Target_Logic cluster_exp1 Experiment 1: this compound cluster_exp2 Experiment 2: Control Inhibitor Jak_IN_15 This compound On_Target_Effect1 On-Target Effect (JAK Inhibition) Jak_IN_15->On_Target_Effect1 Off_Target_Effect1 Off-Target Effect (e.g., Kinase X Inhibition) Jak_IN_15->Off_Target_Effect1 Observed_Phenotype1 Observed Phenotype On_Target_Effect1->Observed_Phenotype1 Off_Target_Effect1->Observed_Phenotype1 Conclusion Conclusion: Observed phenotype with this compound is likely due to off-target effects. Observed_Phenotype1->Conclusion Control_Inhibitor Structurally Different JAK Inhibitor On_Target_Effect2 On-Target Effect (JAK Inhibition) Control_Inhibitor->On_Target_Effect2 No_Off_Target_Effect2 No Off-Target Effect on Kinase X Control_Inhibitor->No_Off_Target_Effect2 Expected_Phenotype2 Expected On-Target Phenotype On_Target_Effect2->Expected_Phenotype2 Expected_Phenotype2->Conclusion

References

Stability of Jak-IN-15 in DMSO and cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A2: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] Due to its properties as a powerful polar aprotic solvent, DMSO can dissolve a wide array of both polar and nonpolar compounds, including this compound.[1]

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

Q3: How stable is this compound in cell culture media?

A3: The stability of this compound in cell culture media has not been specifically reported. The stability of any compound in cell culture media can be influenced by several factors, including the composition of the medium, pH, temperature, and the presence of serum components which may contain metabolic enzymes. It is crucial to determine the stability of this compound in your specific cell culture medium and experimental conditions. A general protocol to assess this is provided in the "Experimental Protocols" section.

Q4: Can DMSO affect my experimental results?

A4: Yes, DMSO can have direct effects on cells and assays. It is crucial to use a consistent, low concentration of DMSO across all experiments, including vehicle controls. The final concentration of DMSO in cell culture should typically be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

Possible Cause Troubleshooting Suggestion
Degradation of this compound in DMSO stock solution. Prepare fresh stock solutions of this compound. If using a previously prepared stock, ensure it has been stored properly in aliquots at -20°C or -80°C and has undergone minimal freeze-thaw cycles. Use anhydrous DMSO and handle it in a low-humidity environment to prevent water absorption.
Degradation of this compound in cell culture media. Determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). You may need to refresh the media with freshly diluted this compound at regular intervals for long-term experiments.
Precipitation of this compound upon dilution in aqueous media. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells (typically <0.5%). Adding the drug solution to pre-warmed media can sometimes improve solubility. Visually inspect for any precipitation after dilution.
Cellular metabolism of this compound. Consider the metabolic activity of your cell line. You can assess stability in the presence of cells versus in cell-free media to distinguish between chemical degradation and cellular metabolism.

Issue 2: Poor solubility or precipitation of this compound.

Possible Cause Troubleshooting Suggestion
Incorrect solvent or concentration. Use high-purity, anhydrous DMSO to prepare stock solutions. Do not exceed the solubility limit of this compound in DMSO.
Low final DMSO concentration in aqueous media. While aiming for a low final DMSO concentration, ensure it is adequate to keep this compound in solution. A slight, controlled increase in the final DMSO concentration may be necessary, but this must be validated with vehicle controls.
Compound crystallizes out of solution over time. Once a compound crystallizes from DMSO, it may not readily redissolve. It is best to use freshly prepared solutions. If you must use a frozen stock, ensure it is completely thawed and vortexed to redissolve the compound fully before use.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available, the following tables summarize general findings on the stability of small molecules in DMSO from various studies. Note: This data is for general guidance only, and the stability of this compound must be determined experimentally.

Table 1: General Stability of Compounds in DMSO Under Various Storage Conditions

Condition Observation Reference
Storage Temperature 85% of compounds were found to be stable in DMSO/water (90/10) for 2 years at 4°C. Most compounds are reported to be stable for 15 weeks at 40°C.
Freeze/Thaw Cycles No significant loss was observed for a diverse set of compounds after 11 freeze/thaw cycles. Another study subjected compounds to 25 freeze/thaw cycles over 7 weeks to assess stability.
Water Content Increased water content in DMSO can promote the degradation of susceptible compounds.
Container Material No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in DMSO

This protocol provides a general method to evaluate the stability of this compound in a DMSO stock solution over time.

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.

  • Storage Conditions: Store the aliquots at various temperatures: room temperature, 4°C, -20°C, and -80°C.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, thaw an aliquot and analyze the concentration and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

  • Data Evaluation: Compare the peak area of this compound at each time point to the initial time point (time 0) to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium.

  • Preparation of Incubation Medium: Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.

  • Incubation: Spike the pre-warmed medium with this compound from a concentrated DMSO stock to achieve the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Control: Include a control with this compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.

  • Incubation Conditions: Incubate the medium at 37°C in a cell culture incubator (with 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Collection and Analysis: At each time point, collect an aliquot of the medium and analyze the concentration of this compound using a validated analytical method like LC-MS/MS.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Mandatory Visualizations

JAK_STAT_Pathway Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Expression Jak_IN_15 This compound Jak_IN_15->JAK Inhibition Stability_Testing_Workflow Workflow for Stability Assessment of this compound cluster_DMSO DMSO Stability cluster_Media Cell Culture Media Stability DMSO_Prep Prepare 10 mM Stock in Anhydrous DMSO DMSO_Aliquots Create Aliquots DMSO_Prep->DMSO_Aliquots DMSO_Storage Store at Different Temperatures (RT, 4°C, -20°C, -80°C) DMSO_Aliquots->DMSO_Storage DMSO_Analysis Analyze by HPLC/LC-MS at Time Points DMSO_Storage->DMSO_Analysis Data_Eval Evaluate Data & Determine Stability Profile DMSO_Analysis->Data_Eval Media_Prep Spike Pre-warmed Media with this compound Media_Incubate Incubate at 37°C, 5% CO2 Media_Prep->Media_Incubate Media_Timepoints Collect Samples at Time Points Media_Incubate->Media_Timepoints Media_Analysis Analyze by LC-MS/MS Media_Timepoints->Media_Analysis Media_Analysis->Data_Eval Start Start Stability Study Start->DMSO_Prep Start->Media_Prep

References

Interpreting and analyzing unexpected results from Jak-IN-15 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-15. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for interpreting and troubleshooting unexpected results in your experiments involving this pan-JAK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Pyridone 6 or JAK Inhibitor I (CAS 457081-03-7), is a potent, cell-permeable, and ATP-competitive pan-Janus kinase (JAK) inhibitor.[1][2][3] It targets the kinase activity of the JAK family (JAK1, JAK2, JAK3, and TYK2), which are critical for signaling downstream of numerous cytokine and growth factor receptors.[2][4] By inhibiting JAKs, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and the transcription of target genes involved in inflammatory and immune responses.

Q2: What is the selectivity profile of this compound?

This compound is a pan-JAK inhibitor with high potency against multiple JAK family members. Its inhibitory concentrations (IC50) are in the low nanomolar range. For detailed quantitative data, please refer to the --INVALID-LINK-- section.

Q3: What are the common applications of this compound in research?

This compound is widely used in cell-based assays to study the role of the JAK/STAT pathway in various biological processes, including immune cell activation, inflammation, and cancer cell proliferation. For example, it has been used to inhibit IL-2 and IL-4-dependent proliferation of T-cell lymphoma cells and to suppress IFN-γ/STAT1, IL-2/STAT5, and IL-4/STAT6 signaling pathways.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. For storage, the solid powder should be kept at -20°C. Stock solutions in DMSO can also be stored at -80°C for up to a year. Always refer to the manufacturer's data sheet for specific storage and handling instructions.

Troubleshooting Unexpected Results

This section provides guidance on how to approach and interpret unexpected outcomes in your experiments with this compound.

Issue 1: No or Reduced Efficacy

Q: I am not observing the expected inhibitory effect of this compound on my target (e.g., no reduction in p-STAT levels or no effect on cell viability). What should I do?

A: This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the potential cause.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Action: Confirm the correct calculation of dilutions from your stock solution. If possible, verify the concentration and purity of your this compound stock using analytical methods.

    • Rationale: Incorrect concentration is a frequent source of experimental failure. Ensure the compound has been stored correctly to prevent degradation.

  • Optimize Experimental Conditions:

    • Action: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. A typical starting range for cell-based assays is 50-100 nM, but this may need optimization.

    • Rationale: The effective concentration can vary significantly between different cell lines and experimental setups.

  • Check Cell Health and Pathway Activation:

    • Action: Ensure your cells are healthy and the JAK/STAT pathway is robustly activated in your positive control (i.e., cytokine-stimulated, no inhibitor).

    • Rationale: If the pathway is not properly activated, the effect of the inhibitor will not be observable.

  • Consider Resistance Mechanisms:

    • Action: If you are working with a cell line that has been cultured for a long time or has been previously exposed to other kinase inhibitors, consider the possibility of acquired resistance. This can be due to mutations in the JAK kinase domain or activation of bypass signaling pathways.

    • Rationale: Chronic exposure to JAK inhibitors can lead to the development of resistance.

Issue 2: Off-Target Effects or Cellular Toxicity

Q: I'm observing unexpected changes in my cells (e.g., unexpected cell death, morphological changes) that don't seem related to JAK/STAT inhibition. Could this be an off-target effect?

A: Yes, like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.

Troubleshooting Steps:

  • Perform a Dose-Response Curve for Toxicity:

    • Action: Determine the concentration at which this compound induces toxicity in your cells using a cell viability assay.

    • Rationale: This will help you define a non-toxic working concentration range for your experiments.

  • Review Kinase Selectivity Data:

    • Action: While this compound is potent against JAKs, it has been shown to have significantly weaker affinities for other protein tyrosine kinases.

    • Rationale: Understanding the broader kinase selectivity profile can help predict potential off-target effects.

  • Use a Structurally Unrelated JAK Inhibitor:

    • Action: If possible, repeat a key experiment with a different, structurally unrelated pan-JAK inhibitor.

    • Rationale: If the unexpected effect is not observed with a different inhibitor, it is more likely to be a compound-specific off-target effect of this compound.

Issue 3: Paradoxical Signaling

Q: I've observed an unexpected increase in the phosphorylation of a STAT protein or another signaling molecule after treatment with this compound. Is this possible?

A: Paradoxical signaling, although counterintuitive, can occur with kinase inhibitors.

Troubleshooting Steps:

  • Confirm the Finding:

    • Action: Repeat the experiment carefully, including all proper controls, to ensure the observation is reproducible.

    • Rationale: It is crucial to rule out experimental artifacts before investigating a complex biological phenomenon.

  • Investigate Feedback Loops:

    • Action: Research the specific signaling network you are studying for known negative feedback loops. For example, inhibition of one part of the JAK/STAT pathway could lead to the compensatory activation of another branch or a different signaling pathway.

    • Rationale: The JAK/STAT pathway is subject to complex regulation, including negative feedback by Suppressor of Cytokine Signaling (SOCS) proteins. Disrupting this balance can have unforeseen consequences.

  • Analyze a Time-Course:

    • Action: Perform a time-course experiment to observe the dynamics of the paradoxical signaling.

    • Rationale: The effect might be transient, and understanding its kinetics can provide clues about the underlying mechanism.

Quantitative Data Summary

Table 1: Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
JAK115
JAK21
JAK35
TYK21

Data sourced from MedChemExpress and Selleck Chemicals.

Table 2: Examples of this compound Concentrations Used in Cell-Based Assays
Cell TypeConcentration RangeApplicationReference
Mouse T-cell lymphoma cells50-100 nMInhibition of IL-2/IL-4 dependent proliferation
Human primary macrophages15 nMInhibition of IRF1 activation
Human neutrophils5-250 nMAnalysis of pro-inflammatory phenotype
Soft-tissue leiomyosarcoma cells (TC616)0.5 - 5 µMInhibition of IFN-γ-induced PD-L1 and IDO1
Splenic T cells1 µMAnalysis of GW182 translation

Detailed Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

This protocol provides a general framework for assessing the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation in a human cell line (e.g., THP-1).

Materials:

  • Human cell line (e.g., THP-1)

  • Complete cell culture medium

  • This compound (CAS 457081-03-7)

  • DMSO (for stock solution)

  • Cytokine for stimulation (e.g., recombinant human IL-6)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere/stabilize overnight.

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock. A final DMSO concentration of <0.1% is recommended.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated, vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (CAS 457081-03-7)

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells with the compound dilutions. Include a vehicle-only (DMSO) control.

  • Incubation:

    • Incubate the plate for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required by the specific reagent.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (representing 100% viability).

    • Plot the results as percent viability versus log concentration of this compound to determine the IC50 for cell growth inhibition.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:r1 Cytokine->Receptor:r2 Binding & Dimerization JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT JAK1->JAK2 Trans-phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Jak_IN_15 This compound Jak_IN_15->JAK1 Inhibition Jak_IN_15->JAK2 Gene_Transcription Gene Transcription DNA->Gene_Transcription Binding

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Seeding pretreatment Pre-treatment with this compound (or Vehicle Control) start->pretreatment stimulation Cytokine Stimulation pretreatment->stimulation incubation Incubation (e.g., 15-30 min for signaling, 24-72h for viability) stimulation->incubation endpoint Endpoint Assay incubation->endpoint lysis Cell Lysis endpoint->lysis Signaling viability_assay Cell Viability Assay endpoint->viability_assay Viability western_blot Western Blot for p-STAT lysis->western_blot analysis Data Analysis western_blot->analysis viability_assay->analysis

Caption: A typical experimental workflow for using this compound in cell-based assays.

Troubleshooting_Workflow start Unexpected Result Observed q1 Is the result reproducible? start->q1 a1_no Review protocol for errors. Repeat experiment. q1->a1_no No a1_yes Proceed with troubleshooting. q1->a1_yes Yes q2 What is the nature of the issue? a1_yes->q2 a2_efficacy Lack of Efficacy q2->a2_efficacy Efficacy a2_toxicity Off-Target/Toxicity q2->a2_toxicity Toxicity a2_paradox Paradoxical Signaling q2->a2_paradox Paradox troubleshoot_efficacy 1. Check compound integrity. 2. Run dose-response curve. 3. Verify pathway activation. a2_efficacy->troubleshoot_efficacy troubleshoot_toxicity 1. Run toxicity dose-response. 2. Review kinase selectivity. 3. Use alternative inhibitor. a2_toxicity->troubleshoot_toxicity troubleshoot_paradox 1. Confirm with controls. 2. Investigate feedback loops. 3. Perform time-course analysis. a2_paradox->troubleshoot_paradox resolution Resolution/Hypothesis troubleshoot_efficacy->resolution troubleshoot_toxicity->resolution troubleshoot_paradox->resolution

Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize toxicities associated with Janus kinase (JAK) inhibitors in animal models. As specific data for "Jak-IN-15" is not publicly available, this document focuses on the broader class of JAK inhibitors, offering general principles and actionable troubleshooting advice applicable to preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with JAK inhibitors in animal models?

A1: The most frequently reported toxicities in animal models for JAK inhibitors are typically related to their mechanism of action, which involves the modulation of cytokine signaling. These often include:

  • Hematologic Toxicities: Anemia, neutropenia, lymphopenia, and thrombocytopenia are common findings due to the role of JAK2 in hematopoiesis.[1][2]

  • Gastrointestinal (GI) Toxicities: Diarrhea, vomiting, and weight loss are frequently observed.[2][3][4]

  • Immunosuppression: Increased susceptibility to infections can occur due to the broad suppression of cytokine signaling involved in immune responses.

  • Metabolic and General Toxicities: Changes in body weight, food consumption, and general clinical signs of distress may be noted.

Q2: How can I establish the Maximum Tolerated Dose (MTD) for a novel JAK inhibitor in my animal model?

A2: Establishing the MTD is a critical first step. A common approach involves a dose escalation study. Start with a low dose, based on in vitro potency, and escalate in subsequent cohorts of animals. The MTD is typically defined as the highest dose that does not cause life-threatening toxicity or more than a 10-20% loss of body weight.

Q3: Are there specific animal models that are more predictive of human toxicities for JAK inhibitors?

A3: While no single animal model perfectly predicts human toxicity, certain species are more commonly used and have shown some predictive value. Rodents (mice and rats) are frequently used for initial toxicity screening. For certain toxicities, non-rodent species like dogs or non-human primates may provide additional insights, particularly for gastrointestinal and hematologic adverse events. The choice of model should also consider the specific JAK selectivity profile of the inhibitor being tested.

Troubleshooting Guides

Problem 1: Severe Hematologic Toxicity (Anemia, Neutropenia)

Possible Causes:

  • High dose of the JAK inhibitor, leading to significant JAK2 inhibition.

  • The specific animal model may be particularly sensitive to JAK2 inhibition.

  • Pre-existing subclinical conditions in the animals.

Suggested Solutions:

  • Dose Reduction: This is the most straightforward approach. Reducing the dose may alleviate the hematologic effects while potentially maintaining efficacy.

  • Intermittent Dosing: Instead of daily dosing, consider an intermittent schedule (e.g., every other day, or 5 days on/2 days off) to allow for hematopoietic recovery.

  • Supportive Care: In some cases, supportive care measures may be necessary, although this can complicate the interpretation of study results.

  • Switch to a More Selective JAK Inhibitor: If the toxicity is presumed to be JAK2-mediated, consider using an inhibitor with higher selectivity for other JAK isoforms (e.g., JAK1 or JAK3) if appropriate for the therapeutic goal.

Problem 2: Significant Gastrointestinal Distress (Diarrhea, Weight Loss)

Possible Causes:

  • Direct irritation of the GI tract by the compound or formulation.

  • Systemic effects of JAK inhibition on the gut mucosa and immune cells.

  • Off-target effects of the inhibitor.

Suggested Solutions:

  • Formulation Optimization: The vehicle used for administration can significantly impact GI tolerability. Experiment with different formulations (e.g., suspension vs. solution, different excipients) to improve solubility and reduce local irritation.

  • Route of Administration: If oral gavage is causing issues, consider alternative routes such as subcutaneous or intraperitoneal injection, if the compound's properties allow.

  • Dietary Modifications: Ensure animals have easy access to palatable, high-calorie food and hydration to counteract weight loss.

  • Dose Adjustment: As with hematologic toxicity, dose reduction or intermittent dosing can be effective.

Problem 3: Increased Incidence of Infections

Possible Causes:

  • Broad immunosuppressive effects of the JAK inhibitor.

  • Compromised animal facility hygiene.

Suggested Solutions:

  • Aseptic Technique: Reinforce strict aseptic techniques for all procedures, including dosing and blood collection.

  • Prophylactic Antibiotics: In some study designs, prophylactic use of broad-spectrum antibiotics may be considered to prevent opportunistic infections, though this can be a confounding factor.

  • Environmental Monitoring: Ensure the animal housing environment is clean and free from common pathogens.

  • Selective JAK Inhibition: Utilizing inhibitors with greater selectivity for specific JAKs may spare certain immune pathways and reduce the overall risk of infection.

Data Presentation: Summary of Potential Toxicities and Mitigation Strategies

Toxicity Potential Cause Primary Mitigation Strategy Secondary Mitigation Strategy Monitoring Parameters
Hematologic JAK2 InhibitionDose Reduction/Intermittent DosingSwitch to more selective inhibitorComplete Blood Count (CBC)
Gastrointestinal Formulation/Systemic EffectsFormulation OptimizationRoute of Administration ChangeBody Weight, Food/Water Intake, Fecal Scoring
Immunosuppression Broad Cytokine InhibitionAseptic Technique/Clean EnvironmentSelective JAK InhibitorClinical Signs of Infection, White Blood Cell Count

Experimental Protocols

Protocol 1: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
  • Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Group Size: Use 3-5 animals per sex per dose group.

  • Dose Selection: Start with a low dose (e.g., 1-3 mg/kg) and escalate by a factor of 2-3 in subsequent groups. Include a vehicle control group.

  • Dosing Regimen: Administer the compound daily via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 14 days).

  • Monitoring:

    • Clinical Observations: Record daily observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • Body Weight: Measure body weight daily.

    • Food and Water Intake: Monitor daily.

    • Hematology and Clinical Chemistry: Collect blood at baseline and at the end of the study for a complete blood count and serum chemistry panel.

  • MTD Determination: The MTD is the highest dose that does not result in mortality, significant clinical signs of toxicity, or >20% body weight loss.

Protocol 2: Formulation Screening for Improved GI Tolerability
  • Compound: Prepare the JAK inhibitor in at least three different formulations (e.g., simple suspension in 0.5% methylcellulose, solution in 10% DMSO/90% PEG400, encapsulation).

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose at the anticipated therapeutic level for each formulation group and a vehicle control for each formulation.

  • Monitoring:

    • Clinical Observations: Observe animals closely for the first 4-6 hours post-dose for signs of immediate GI distress (e.g., writhing, diarrhea).

    • Fecal Scoring: Score fecal consistency at regular intervals for 24-48 hours.

    • Body Weight: Measure body weight at baseline and 24 hours post-dose.

  • Selection: Choose the formulation that results in the fewest signs of GI intolerance.

Visualizations

Signaling Pathway: General JAK-STAT Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: Generalized JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow: MTD Determination

MTD_Workflow start Start: Define Dose Cohorts dose Administer Compound to Cohort start->dose monitor Daily Monitoring: - Clinical Signs - Body Weight dose->monitor endpoint_analysis End-of-Study Analysis: - Hematology - Clinical Chemistry monitor->endpoint_analysis decision Toxicity Observed? endpoint_analysis->decision mtd_defined MTD Established decision->mtd_defined Yes escalate Escalate to Next Dose Cohort decision->escalate No escalate->dose

Caption: Workflow for determining the Maximum Tolerated Dose (MTD).

Logical Relationship: Dose, Efficacy, and Toxicity

Dose_Response_Relationship Dose Dose Efficacy Therapeutic Efficacy Dose->Efficacy Increases Toxicity Adverse Events Dose->Toxicity Increases Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Relationship between dose, efficacy, and toxicity.

References

Methods to control for non-specific binding of Jak-IN-15 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-X, a novel Janus kinase (JAK) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during in-vitro and in-vivo experiments. Our goal is to help you ensure the accuracy and specificity of your results when working with Jak-IN-X.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Jak-IN-X?

Jak-IN-X is a small molecule inhibitor that targets the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[1][2] These enzymes are critical for signaling downstream of numerous cytokine and growth factor receptors via the JAK-STAT pathway.[3][4] By binding to the ATP-binding pocket of the kinase domain, Jak-IN-X prevents the phosphorylation and activation of STAT proteins, which in turn modulates the transcription of genes involved in inflammation, immunity, and hematopoiesis.[1] Most JAK inhibitors are ATP-competitive.

Q2: What are the potential off-target effects of Jak-IN-X and why is it important to control for them?

While designed to be a potent JAK inhibitor, Jak-IN-X, like many kinase inhibitors, may exhibit off-target activity by binding to other kinases or proteins. This non-specific binding can lead to unintended biological consequences, confounding experimental results and potentially leading to toxicity in a clinical setting. Understanding and controlling for these off-target effects is crucial for accurately interpreting your data and for the development of safe and effective therapies. Some JAK inhibitors have been found to interact with kinases like FLT3 and RET.

Q3: What are the essential control experiments to perform when using Jak-IN-X in a cellular assay?

To ensure that the observed cellular phenotype is a direct result of on-target JAK inhibition, several control experiments are recommended:

  • Use a structurally related inactive control: This compound is similar in chemical structure to Jak-IN-X but does not inhibit JAKs. It helps to control for effects related to the chemical scaffold itself.

  • Perform a rescue experiment: After treatment with Jak-IN-X, introduce a constitutively active form of a downstream signaling molecule (e.g., STAT5) to see if the phenotype is reversed.

  • Use a cell line with a mutated JAK: If available, a cell line with a gatekeeper mutation in the ATP-binding pocket of the target JAK that confers resistance to Jak-IN-X can be a powerful control.

Q4: How can I assess the selectivity of Jak-IN-X for different JAK isoforms?

Assessing isoform selectivity is critical. This can be achieved through both biochemical and cellular assays:

  • Biochemical Assays: Test the inhibitory activity of Jak-IN-X against purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes to determine the IC50 value for each.

  • Cellular Assays: Utilize cell lines that are stimulated with specific cytokines to activate different JAK pairings. For example:

    • JAK1/JAK3: IL-2 stimulation primarily signals through JAK1 and JAK3.

    • JAK1/JAK2: IFN-γ stimulation activates JAK1 and JAK2.

    • JAK2/JAK2: Thrombopoietin (TPO) signals through a JAK2 homodimer. By measuring the inhibition of STAT phosphorylation in response to these specific cytokines, you can infer the cellular selectivity of Jak-IN-X.

Troubleshooting Guides

Problem: Inconsistent IC50 values for Jak-IN-X in my biochemical kinase assay.

  • Possible Cause 1: Variation in ATP Concentration.

    • Explanation: Since Jak-IN-X is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the concentration of ATP in the assay. Variations in ATP concentration between experiments will lead to shifts in the measured IC50.

    • Solution: Ensure that the ATP concentration is kept constant across all experiments. It is often recommended to perform kinase assays at an ATP concentration that is close to the Michaelis-Menten constant (Km) for the specific kinase.

  • Possible Cause 2: Reagent Purity and Stability.

    • Explanation: Impurities or degradation of ATP, the substrate, or the inhibitor itself can affect the kinetics of the reaction.

    • Solution: Use high-purity reagents and prepare fresh solutions of ATP and Jak-IN-X for each experiment. Store stock solutions appropriately to prevent degradation.

  • Possible Cause 3: Enzyme Aggregation.

    • Explanation: Purified kinases can be prone to aggregation, which can alter their activity.

    • Solution: Include a non-ionic detergent like Brij-35 (e.g., at 0.01%) in the assay buffer to prevent aggregation. Ensure proper storage and handling of the kinase enzyme.

Problem: I am observing a cellular phenotype that does not seem to be related to the known functions of the JAK-STAT pathway.

  • Possible Cause 1: Off-Target Effects.

    • Explanation: The observed phenotype may be due to Jak-IN-X inhibiting an unintended kinase or protein.

    • Solution:

      • Perform a Kinome Scan: Use a service like KINOMEscan to screen Jak-IN-X against a large panel of kinases to identify potential off-targets. This is a competition binding assay that can provide a broad overview of the inhibitor's selectivity.

      • Chemical Proteomics: This approach can identify protein targets of a drug in an unbiased manner from cell lysates.

      • Validate Off-Targets: Once potential off-targets are identified, validate them using orthogonal assays, such as individual biochemical assays or by using siRNA to knockdown the potential off-target and observing if the phenotype is replicated.

  • Possible Cause 2: Non-Specific Compound Effects.

    • Explanation: At higher concentrations, small molecules can cause effects unrelated to specific protein inhibition, such as membrane disruption or aggregation.

    • Solution:

      • Dose-Response Curve: Ensure you are working within a reasonable concentration range based on the IC50 value of Jak-IN-X for its intended target.

      • Use an Inactive Control: As mentioned in the FAQs, use a structurally similar but biologically inactive analog of Jak-IN-X to confirm that the observed phenotype is not due to the chemical scaffold.

Data Presentation

The selectivity of a JAK inhibitor is a critical parameter. The following table provides a compilation of IC50 values for several known JAK inhibitors against the four members of the JAK family. This data is for illustrative purposes and highlights the kind of selectivity profile you should aim to generate for Jak-IN-X.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Notes
Tofacitinib112201-Potent JAK3 inhibitor.
Ruxolitinib3.32.8>400-Potent and selective for JAK1/2 over JAK3.
Filgotinib1028810116Selective for JAK1 over other JAKs.
Fedratinib-3--Highly selective for JAK2.
Abrocitinib29803>10,000~1,300Preferential for JAK1.

Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here is aggregated from multiple sources for comparison.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay for IC50 Determination

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Jak-IN-X against a purified JAK family kinase.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • ATP solution (at a concentration equal to the Km of the kinase).

    • Peptide substrate (e.g., a ULight-conjugated peptide for a LANCE TR-FRET assay).

    • Jak-IN-X serial dilutions in DMSO.

    • 384-well plates.

    • Detection reagent (e.g., Europium-labeled anti-phospho-substrate antibody).

  • Procedure:

    • Prepare serial dilutions of Jak-IN-X in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

    • In the wells of a 384-well plate, add the kinase reaction buffer.

    • Add the Jak-IN-X dilutions or DMSO (for the no-inhibitor control).

    • Add the JAK enzyme to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP and peptide substrate solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.

    • Stop the reaction by adding EDTA.

    • Add the detection reagent and incubate as recommended by the manufacturer.

    • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader).

  • Data Analysis:

    • Plot the kinase activity (e.g., TR-FRET ratio) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for Assessing JAK-STAT Pathway Inhibition

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Fresh human whole blood or isolated PBMCs.

    • Cytokines for stimulation (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2).

    • Jak-IN-X serial dilutions.

    • Fixation buffer (e.g., Cytofix).

    • Permeabilization buffer (e.g., Perm Buffer III).

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-STATs (e.g., pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Aliquot whole blood or PBMCs into tubes.

    • Add serial dilutions of Jak-IN-X or DMSO control and incubate for 1-2 hours at 37°C.

    • Stimulate the cells by adding the appropriate cytokine and incubate for 15-30 minutes at 37°C.

    • Immediately fix the cells by adding fixation buffer.

    • Permeabilize the cells by adding cold permeabilization buffer.

    • Stain the cells with the antibody cocktail (cell surface and intracellular targets).

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest (e.g., lymphocytes).

    • Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.

    • Normalize the data to the stimulated control and plot the percent inhibition against the log of the Jak-IN-X concentration to determine the cellular IC50.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Recruitment Cytokine Cytokine Cytokine->Receptor 1. Binding pJAK pJAK JAK->pJAK 3. Trans-phosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 6. Translocation Jak_IN_X Jak-IN-X Jak_IN_X->JAK Inhibition Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression

Caption: The canonical JAK-STAT signaling pathway and the inhibitory action of Jak-IN-X.

Experimental Workflow

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Biochem_Assay In Vitro Kinase Assay (IC50 vs. JAK1, 2, 3, TYK2) Biochem_Potency Determine On-Target Potency and Isoform Selectivity Biochem_Assay->Biochem_Potency Kinome_Scan Kinome-wide Binding Assay (e.g., KINOMEscan) Off_Target_ID Identify Potential Off-Targets Kinome_Scan->Off_Target_ID Cell_Assay Cellular pSTAT Assay (Cytokine Stimulation) Cellular_Potency Confirm On-Target Cellular Activity Cell_Assay->Cellular_Potency Phenotype_Assay Phenotypic Assay (e.g., Proliferation, Cytokine Production) Inactive_Control Inactive Control Compound Phenotype_Assay->Inactive_Control Compare with Phenotype_Confirmation Confirm On-Target Phenotypic Effect Inactive_Control->Phenotype_Confirmation Start Start with Jak-IN-X Start->Biochem_Assay Start->Kinome_Scan Start->Cell_Assay Start->Phenotype_Assay Conclusion Confident On-Target Conclusion Biochem_Potency->Conclusion Off_Target_ID->Conclusion Cellular_Potency->Phenotype_Confirmation Phenotype_Confirmation->Conclusion

Caption: A comprehensive workflow for characterizing the specificity of Jak-IN-X.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Cellular Phenotype Observed Question1 Is the effect dose-dependent? Start->Question1 Question2 Is the effect seen with an inactive control compound? Question1->Question2 Yes Conclusion_Non_Specific Likely Non-Specific Effect of Compound Scaffold. Question1->Conclusion_Non_Specific No Question3 Is the phenotype replicated with a different JAK inhibitor? Question2->Question3 No Question2->Conclusion_Non_Specific Yes Conclusion_Off_Target Likely Off-Target Effect. Perform Kinome Scan. Question3->Conclusion_Off_Target No Conclusion_On_Target Likely On-Target Effect. Question3->Conclusion_On_Target Yes

Caption: A decision tree for troubleshooting unexpected cellular phenotypes with Jak-IN-X.

References

Refining Jak-IN-15 treatment duration for maximal therapeutic effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration for maximal therapeutic effect. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Janus kinase (JAK) family. Specifically, it targets the JAK1 and JAK3 enzymes, which are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals for numerous cytokines, including interleukins and interferons, that are involved in cell growth, survival, and immune responses.[1][2] By blocking the activity of JAK1 and JAK3, this compound effectively interrupts the downstream signaling of pro-inflammatory cytokines like IL-2, IL-4, IL-15, and IL-21, which rely on these enzymes.

Q2: Which specific signaling pathway is most relevant for this compound's therapeutic effect?

A2: The most relevant pathway is the JAK-STAT signaling cascade, particularly the one initiated by cytokines that use the common gamma (γc) chain receptor subunit, such as IL-15. Upon IL-15 binding to its receptor, associated JAK1 and JAK3 proteins become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Activated STAT proteins then translocate to the nucleus to regulate gene transcription. This compound inhibits the initial JAK activation step.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IL-15 Receptor (γc chain) JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT5_inactive STAT5 (Inactive) JAK1->STAT5_inactive Phosphorylation JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 Dimer (Active) STAT5_inactive->STAT5_active Dimerization Transcription Gene Transcription (Proliferation, Survival) STAT5_active->Transcription Translocation Inhibitor This compound Inhibitor->JAK1 Inhibition Inhibitor->JAK3 IL15 IL-15 IL15->Receptor Binding

Caption: IL-15 signaling pathway and the inhibitory action of this compound.

Q3: Why is optimizing the treatment duration as important as optimizing the dose?

A3: Optimizing treatment duration is critical for several reasons:

  • Sustained Efficacy: Continuous pathway inhibition is often necessary to achieve a durable therapeutic response. Insufficient duration may lead to pathway reactivation and a rebound of the disease state.

  • Minimizing Off-Target Effects: Prolonged exposure to any inhibitor increases the risk of off-target kinase inhibition and potential cellular toxicity. A key goal is to find the shortest duration that maintains the desired biological effect.

  • Preventing Drug Resistance: Continuous, long-term exposure can sometimes lead to the development of cellular resistance mechanisms. Intermittent or shorter-duration protocols might mitigate this risk in some models.

  • Translational Relevance: In vivo, the half-life of the compound and the dynamics of the biological system dictate the required dosing frequency and duration. Understanding the necessary duration of target engagement in vitro is essential for designing effective in vivo studies.

Q4: What is the typical cellular half-life of JAK inhibitors, and how does that influence experiment design?

A4: Most small-molecule JAK inhibitors, including presumably this compound, have a relatively short intracellular half-life, often in the range of a few hours. This means that the inhibitory effect can diminish quickly once the compound is removed from the culture medium. This characteristic is a key safety advantage but requires careful experimental design. For sustained inhibition over 24 hours or more, the medium containing this compound may need to be replenished, or the initial concentration must be high enough to account for degradation and metabolism by the cells.

Troubleshooting Guide

Problem: I am observing high levels of cell death, even at concentrations that should be specific for JAK inhibition.

  • Possible Cause 1: Off-target effects.

    • Solution: Perform a kinome scan to assess the selectivity of this compound. Compare the toxicity profile in cell lines that are not dependent on the JAK-STAT pathway. The therapeutic window for JAK2 inhibitors, in particular, can be narrow due to its role in normal homeostasis.

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below the toxic threshold for your specific cell line (typically <0.5%).

  • Possible Cause 3: Cell line sensitivity.

    • Solution: Your cell model may be exquisitely sensitive to the inhibition of basal JAK-STAT signaling required for survival. Try a shorter treatment duration or use a lower, non-toxic concentration and assess pathway inhibition at earlier time points.

Problem: The inhibition of STAT5 phosphorylation is inconsistent between experiments.

  • Possible Cause 1: Variability in cytokine stimulation.

    • Solution: Ensure the cytokine (e.g., IL-15) aliquot is fresh and has been stored correctly. Use the same final concentration and stimulation time across all experiments. A 15-minute stimulation is often sufficient to see robust STAT phosphorylation.

  • Possible Cause 2: Cell confluency and health.

    • Solution: Plate cells at a consistent density and ensure they are in the logarithmic growth phase. Over-confluent or stressed cells can exhibit altered signaling responses.

  • Possible Cause 3: Degradation of this compound.

    • Solution: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

Start Inconsistent pSTAT Inhibition Observed CheckCytokine Verify Cytokine Activity (Aliquot, Storage, Conc.) Start->CheckCytokine CheckCells Standardize Cell Culture (Confluency, Passage #) Start->CheckCells CheckInhibitor Confirm Inhibitor Integrity (Fresh Dilution, Stock) Start->CheckInhibitor TimeCourse Perform Time-Course for Stimulation CheckCytokine->TimeCourse CheckCells->TimeCourse CheckInhibitor->TimeCourse ResultOK Consistent Results Achieved TimeCourse->ResultOK

Caption: Troubleshooting workflow for inconsistent STAT phosphorylation results.

Problem: The therapeutic effect (e.g., reduced cell proliferation) disappears immediately after removing this compound.

  • Possible Cause: Rapid pathway reactivation.

    • Solution: This is expected for a reversible inhibitor with a short half-life. The biological effect is dependent on the continuous presence of the drug. To achieve a more durable effect, you may need to investigate longer treatment durations to induce secondary, more permanent changes (e.g., apoptosis or differentiation). A washout experiment (see Protocol 3) is essential to characterize this phenomenon.

Quantitative Data Summary

The following tables represent typical data from experiments designed to characterize the optimal concentration and duration of this compound treatment.

Table 1: Dose-Response of this compound on IL-15-induced STAT5 Phosphorylation Cell Line: CTLL-2 | Treatment: 30 min this compound pre-incubation, then 15 min IL-15 stimulation.

This compound Conc. (nM)% pSTAT5 Inhibition (vs. Vehicle)Standard Deviation
0.15.21.8
115.83.5
1048.95.1
5085.44.2
10095.12.3
50098.61.5
IC50 (nM) 10.3

Table 2: Time-Course of this compound Treatment on Cell Viability Cell Line: AML-mutated cell line | Treatment: 100 nM this compound

Treatment Duration (hours)% Viable Cells (vs. Vehicle)Standard Deviation
01000.0
692.34.1
1281.55.5
2465.76.2
4842.17.8
7225.46.9

Experimental Protocols

Protocol 1: Determining the IC50 of this compound via Western Blot for pSTAT5

This protocol determines the concentration of this compound required to inhibit 50% of IL-15-induced STAT5 phosphorylation.

  • Cell Plating: Seed cytokine-dependent cells (e.g., CTLL-2) in a 6-well plate at a density of 1x10^6 cells/mL and allow them to adhere or stabilize overnight.

  • Starvation: The next day, wash cells with PBS and culture in serum-free media for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Add this compound at various concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Cytokine Stimulation: Add IL-15 to a final concentration of 50 ng/mL to all wells except the unstimulated control. Incubate for 15 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies for phospho-STAT5 (Tyr694) and total STAT5 or a loading control (e.g., GAPDH).

  • Detection & Analysis: Use an appropriate secondary antibody and ECL substrate to visualize bands. Quantify band intensity using densitometry software. Normalize pSTAT5 levels to total STAT5 or the loading control. Calculate the percent inhibition relative to the vehicle-treated, IL-15 stimulated control and plot the dose-response curve to determine the IC50.

Protocol 2: Time-Course Experiment for Optimal Treatment Duration

This protocol assesses the effect of continuous this compound exposure on a biological endpoint like cell proliferation over time.

  • Cell Plating: Seed your target cancer cell line (e.g., a leukemia line with a JAK mutation) in multiple 96-well plates at a low density (e.g., 5,000 cells/well).

  • Treatment: Add this compound at a fixed concentration (e.g., 5x IC50 for pSTAT inhibition) and a vehicle control to respective wells.

  • Incubation and Measurement:

    • At designated time points (e.g., 0, 12, 24, 48, 72 hours), take one plate for analysis.

    • Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.

    • Read the luminescence or fluorescence on a plate reader.

  • Data Analysis: Normalize the signal from treated wells to the vehicle control at each time point to calculate the percent viability. Plot percent viability against treatment duration to determine the time required to achieve the desired therapeutic effect (e.g., >50% reduction in viability).

Start Start: Plate Cells Treat Add this compound & Vehicle Start->Treat Incubate Incubate at 37°C Treat->Incubate T1 Time Point 1 (e.g., 24h) Incubate->T1 T2 Time Point 2 (e.g., 48h) Incubate->T2 T3 Time Point 3 (e.g., 72h) Incubate->T3 Measure1 Assay Viability T1->Measure1 Measure2 Assay Viability T2->Measure2 Measure3 Assay Viability T3->Measure3 Analyze Plot Viability vs. Time Measure1->Analyze Measure2->Analyze Measure3->Analyze

Caption: Experimental workflow for a time-course viability assay.

Protocol 3: Washout Experiment to Assess Durability of Effect

This protocol determines how quickly the signaling pathway reactivates after this compound is removed.

  • Cell Plating and Starvation: Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Treatment: Treat cells with this compound (e.g., 10x IC50) for a defined period (e.g., 2 hours).

  • Washout:

    • Aspirate the media containing the inhibitor.

    • Wash the cells gently with warm, serum-free media three times to remove all traces of the compound.

    • Add fresh, inhibitor-free, serum-free media.

  • Recovery Incubation: Incubate the cells for various "recovery" time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Cytokine Stimulation: At the end of each recovery period, stimulate the cells with IL-15 for 15 minutes.

  • Lysis and Analysis: Lyse the cells and perform a Western blot for pSTAT5 and total STAT5 as described in Protocol 1.

  • Data Analysis: Quantify the pSTAT5 signal at each recovery time point. A rapid return of the pSTAT5 signal indicates a non-durable, reversible inhibitory effect.

References

Technical Support Center: Investigating Mechanisms of Resistance to Jak-IN-15 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for investigating mechanisms of resistance to Jak-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My cells are showing reduced sensitivity to this compound in our viability assays. What are the potential mechanisms of resistance?

A1: Resistance to JAK inhibitors, and likely this compound, can arise from several mechanisms. These can be broadly categorized as:

  • On-target resistance: This typically involves genetic alterations in the drug's target, the JAK kinase. Mutations in the JAK2 kinase domain, for instance, can prevent the inhibitor from binding effectively.[1][2][3]

  • Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the JAK-STAT pathway. This can include the activation of other kinase pathways like PI3K/Akt or MAPK.[4][5]

  • Upregulation of pro-survival proteins: Cells may increase the expression of anti-apoptotic proteins, which reduces their dependence on the JAK-STAT pathway for survival.

  • Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

Q2: How can I determine if my resistant cell line has mutations in the JAK2 gene?

A2: To identify mutations in the JAK2 gene, you can use several molecular biology techniques:

  • Sanger Sequencing: This method is suitable for sequencing specific regions of the JAK2 gene, such as the kinase domain where resistance mutations often occur.

  • Next-Generation Sequencing (NGS): NGS provides a more comprehensive analysis and can be used for targeted sequencing of a panel of cancer-related genes (including JAK2) or even whole-exome sequencing to discover novel mutations.

  • Allele-specific PCR (AS-PCR): This is a sensitive method for detecting known point mutations.

Q3: My Western blot shows persistent phosphorylation of STAT3 even after treatment with this compound. What does this indicate?

A3: Persistent phosphorylation of STAT3 (p-STAT3) despite this compound treatment is a strong indicator of resistance. Possible reasons include:

  • A mutation in JAK2: A mutation in the ATP-binding pocket of JAK2 could prevent this compound from inhibiting its kinase activity, leading to constitutive signaling.

  • Activation of an alternative kinase: Other kinases can also phosphorylate STAT3. Investigating the activation status of other potential upstream kinases like SRC or ABL may be necessary.

  • Formation of JAK heterodimers: Resistance can emerge through the formation of heterodimeric receptor complexes that lead to the trans-phosphorylation of JAK family members, thereby bypassing the inhibition of a specific JAK.

Q4: What is the best way to develop a this compound resistant cell line in the lab?

A4: Developing a drug-resistant cell line typically involves continuous or intermittent exposure of the parental cell line to increasing concentrations of the drug over an extended period. A general approach is as follows:

  • Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a cell viability assay.

  • Chronic Drug Exposure: Culture the cells in the presence of this compound at a concentration close to the IC50.

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound.

  • Isolation of Resistant Clones: Once a population of cells can proliferate in a significantly higher concentration of the drug compared to the parental line, you can isolate single-cell clones to establish a stable resistant cell line.

  • Characterization: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant line to the parental line.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Cause Troubleshooting Suggestion
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low cell density can affect drug sensitivity.
Drug Dilution and Storage Prepare fresh dilutions of this compound for each experiment from a validated stock. Ensure proper storage of the stock solution to prevent degradation.
Assay Incubation Time The duration of drug exposure can influence the IC50 value. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line and experimental goals.
Cell Line Instability If using a continuous cell line, genetic drift can occur over time. Use low-passage cells and regularly check for phenotypic consistency.
Problem 2: No decrease in p-STAT3 levels on Western blot after this compound treatment.
Possible Cause Troubleshooting Suggestion
Inactive Compound Verify the activity of your this compound stock. Test it on a known sensitive cell line as a positive control.
Suboptimal Treatment Conditions Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting STAT3 phosphorylation in a sensitive cell line.
Intrinsic or Acquired Resistance Your cell line may have pre-existing resistance or have developed resistance. Refer to the FAQs on investigating resistance mechanisms.
Technical Issues with Western Blot Ensure proper protein extraction with phosphatase inhibitors, accurate protein quantification, and use of validated primary and secondary antibodies. Include appropriate positive and negative controls.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cell Line501
Resistant Clone 1150030
Resistant Clone 2250050

Table 2: Summary of Sequencing Results in this compound Resistant Clones

Cell LineJAK2 MutationOther Mutations
Parental Cell LineWild-typeNone Detected
Resistant Clone 1V617FNone Detected
Resistant Clone 2G993APIK3CA (E545K)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-STAT3

This protocol is a standard method for analyzing protein phosphorylation.

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Sanger Sequencing of the JAK2 Kinase Domain

This protocol outlines the general steps for mutation analysis by Sanger sequencing.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the JAK2 kinase domain using specific primers designed to flank the region of interest.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product, a sequencing primer, and fluorescently labeled dideoxynucleotides.

  • Capillary Electrophoresis: Separate the sequencing products by size using capillary electrophoresis on an automated DNA sequencer.

  • Data Analysis: Analyze the resulting chromatograms to identify any nucleotide changes compared to the reference sequence.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p-STAT p-STAT STAT_dimer STAT Dimer p-STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Transcription Gene_Transcription DNA->Gene_Transcription Initiates

Caption: Canonical JAK-STAT signaling pathway.

Experimental_Workflow Start Start: Observe Resistance Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Confirm with IC50 Western_Blot Western Blot (p-STAT3) Cell_Viability->Western_Blot Assess On-Target Effect Sequencing Sequencing (JAK2 Kinase Domain) Western_Blot->Sequencing If p-STAT3 is high Bypass_Analysis Investigate Bypass Pathways (e.g., PI3K/Akt) Western_Blot->Bypass_Analysis If p-STAT3 is low Conclusion Conclusion: Identify Resistance Mechanism Sequencing->Conclusion Bypass_Analysis->Conclusion

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Logic Problem Inconsistent Results Check_Reagents Verify Reagent Stability (e.g., this compound) Problem->Check_Reagents Check_Cells Assess Cell Health and Passage Number Problem->Check_Cells Check_Protocol Review Experimental Protocol (e.g., Seeding Density) Problem->Check_Protocol Optimize Re-optimize Assay Parameters Check_Reagents->Optimize Check_Cells->Optimize Check_Protocol->Optimize Solution Consistent Results Optimize->Solution

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Improving the In Vivo Bioavailability of Jak-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jak-IN-15. The focus is on addressing common challenges related to its bioavailability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies with this compound are showing low and variable efficacy. Could this be related to its bioavailability?

A1: Yes, low and inconsistent in vivo efficacy of potent kinase inhibitors like this compound is often linked to poor oral bioavailability. Like many kinase inhibitors, this compound is likely to have low aqueous solubility and high lipophilicity, which can significantly limit its absorption from the gastrointestinal tract. This can result in suboptimal and variable plasma concentrations, leading to reduced target engagement and inconsistent therapeutic outcomes. It is also crucial to ensure the stability of the compound in the formulation.

Q2: What are the initial steps to troubleshoot suspected low bioavailability of this compound?

A2: The first critical step is to conduct a baseline pharmacokinetic (PK) study in your chosen animal model. This will provide essential quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to measure include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which represents total drug exposure. If the oral bioavailability is confirmed to be low, you can then explore various formulation strategies to enhance it.

Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble kinase inhibitors like this compound?

A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds. These can be broadly categorized as:

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), present the drug in a solubilized form that can be more readily absorbed.

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, the dissolution rate can be significantly increased.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to faster absorption.

  • Co-solvent/Surfactant Systems: Using a mixture of solvents and surfactants can increase the solubility of the drug in the formulation vehicle.

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility.

Troubleshooting Guide

Issue: Low Cmax and AUC in Initial Pharmacokinetic Studies

This is a common issue for poorly soluble compounds like many kinase inhibitors. The following table outlines potential formulation strategies with their advantages and disadvantages.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent/Surfactant System The drug is dissolved in a mixture of a water-miscible organic solvent and a surfactant.Simple to prepare.Potential for in vivo precipitation upon dilution; potential for toxicity at high concentrations.
Lipid-Based Formulation (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract.Presents the drug in a solubilized form, which can significantly enhance absorption of lipophilic drugs.[1][2]More complex to develop and characterize.
Amorphous Solid Dispersion (ASD) The drug is dispersed in a polymer matrix, preventing crystallization.Can lead to substantial increases in dissolution rate and bioavailability.[2]Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.
Nanosuspension The drug particles are reduced to the nanometer size range.Increases the surface area for dissolution, applicable to a wide range of drugs.[2]Potential for particle aggregation; requires specialized equipment for production.
Experimental Protocols
  • Animal Model: Use the same species, strain, and sex of animals as planned for your efficacy studies.

  • Formulation: Prepare a simple suspension of this compound in a standard vehicle (e.g., 0.5% methylcellulose in water). Ensure a consistent and small particle size.

  • Dosing: Administer a single oral dose of this compound. A typical starting dose could be in the range of 10-50 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters: Cmax, Tmax, and AUC.

  • Excipient Screening: Screen the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-solvents (e.g., Transcutol HP).

  • Formulation Development: Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent. Evaluate their self-emulsification performance by adding the mixture to water and observing the formation of a microemulsion.

  • Drug Loading: Dissolve this compound in the optimized SEDDS pre-concentrate.

  • in vivo PK Study:

    • Animal Model: Use the same model as the baseline study.

    • Dosing: Administer the this compound SEDDS formulation at the same dose as the baseline study.

    • Blood Sampling and Analysis: Follow the same procedure as the baseline PK study.

  • Comparison: Compare the Cmax and AUC of the SEDDS formulation to the baseline suspension to determine the improvement in bioavailability.

Visualizations

Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a key signaling cascade in cytokine-mediated immune responses.[3] Dysregulation of this pathway is associated with various immune disorders. This compound is designed to inhibit one or more members of the JAK family, thereby modulating downstream signaling.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Jak_IN_15 This compound Jak_IN_15->JAK Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for developing and evaluating a new formulation to improve the bioavailability of this compound.

Formulation_Workflow Start Start: Low Bioavailability of this compound Baseline_PK 1. Conduct Baseline PK Study (Suspension) Start->Baseline_PK Formulation_Dev 2. Formulation Development (e.g., SEDDS, ASD, Nanosuspension) Baseline_PK->Formulation_Dev In_Vitro_Eval 3. In Vitro Characterization (Solubility, Dissolution) Formulation_Dev->In_Vitro_Eval Formulation_PK 4. Conduct PK Study with New Formulation In_Vitro_Eval->Formulation_PK Compare 5. Compare PK Parameters (AUC, Cmax) Formulation_PK->Compare Success Bioavailability Improved Compare->Success Yes Failure Further Optimization Needed Compare->Failure No Failure->Formulation_Dev

Caption: Workflow for enhancing the in vivo bioavailability of this compound.

Troubleshooting Logic

This diagram provides a logical decision-making process for troubleshooting poor in vivo results with this compound.

Troubleshooting_Logic Start Poor In Vivo Results Check_PK Are PK data available? Start->Check_PK Conduct_PK Conduct Baseline PK Study Check_PK->Conduct_PK No Analyze_PK Is Bioavailability Low? Check_PK->Analyze_PK Yes Conduct_PK->Analyze_PK Consider_Other Investigate Other Factors (e.g., Target Engagement, Metabolism) Analyze_PK->Consider_Other No Improve_Formulation Develop Improved Formulation Analyze_PK->Improve_Formulation Yes End Proceed with Efficacy Studies Consider_Other->End Improve_Formulation->End

Caption: A decision tree for troubleshooting poor in vivo performance of this compound.

References

Validation & Comparative

Comparative In Vitro Efficacy of Tofacitinib and Other Next-Generation JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the Janus kinase (JAK) inhibitor tofacitinib against other targeted JAK inhibitors, baricitinib and upadacitinib. The information presented herein is intended to assist researchers in selecting the appropriate small molecule inhibitor for their experimental needs by providing key performance data and detailed experimental methodologies.

Introduction to JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immune responses and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases. Small molecule inhibitors targeting JAKs have emerged as a significant therapeutic class for these conditions. Tofacitinib is a well-established JAK inhibitor, while baricitinib and upadacitinib represent other next-generation inhibitors with distinct selectivity profiles.

Comparative Efficacy Data

The in vitro potency and selectivity of JAK inhibitors are crucial determinants of their biological effects. These properties are typically assessed through biochemical assays using isolated enzymes and cell-based assays that measure the inhibition of downstream signaling events.

Biochemical Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of tofacitinib, baricitinib, and upadacitinib against the four members of the JAK family in enzymatic assays. Lower IC50 values indicate greater potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity
Tofacitinib 3.24.11.634JAK1/3[1]
Baricitinib 5.95.7>40053JAK1/2[1]
Upadacitinib 4312023004700JAK1[1]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).

Cellular Potency in Human Leukocytes

The functional consequence of JAK inhibition in a cellular context can be determined by measuring the inhibition of cytokine-induced STAT phosphorylation (pSTAT). The following tables present the IC50 values for tofacitinib, baricitinib, and upadacitinib in inhibiting various cytokine signaling pathways in human peripheral blood mononuclear cells (PBMCs).

Table 2: IC50 Values (nM) for Inhibition of JAK1/3-Dependent Cytokine Signaling in CD4+ T Cells[2]

Cytokine PathwayTofacitinibBaricitinibUpadacitinib
IL-2 (pSTAT5)1211410
IL-4 (pSTAT6)94347
IL-15 (pSTAT5)101158
IL-21 (pSTAT3)1116510

Table 3: IC50 Values (nM) for Inhibition of Other Cytokine Signaling Pathways in Monocytes[2]

Cytokine PathwayJAK DependencyTofacitinibBaricitinibUpadacitinib
IL-6 (pSTAT3)JAK1/2484446
IFN-γ (pSTAT1)JAK1/21063230
GM-CSF (pSTAT5)JAK2/24024824
IFN-α (pSTAT1)JAK1/TYK21374539

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Tofacitinib / Baricitinib / Upadacitinib Inhibitor->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow In Vitro JAK Inhibitor Comparison Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b1 Recombinant JAK Enzyme (JAK1, JAK2, JAK3, TYK2) b2 Incubate with Inhibitor (Tofacitinib, Baricitinib, Upadacitinib) and ATP/Substrate b1->b2 b3 Measure Kinase Activity (e.g., ADP-Glo, HTRF) b2->b3 b4 Calculate IC50 Values b3->b4 c1 Isolate Human PBMCs c2 Pre-incubate with Inhibitor c1->c2 c3 Stimulate with Cytokine (e.g., IL-6, IFN-γ) c2->c3 c4 Fix, Permeabilize & Stain (anti-pSTAT antibodies) c3->c4 c5 Analyze by Flow Cytometry c4->c5 c6 Calculate IC50 Values c5->c6

General experimental workflow for comparing JAK inhibitors in vitro.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are outlines of common experimental protocols used to assess JAK inhibitor activity.

In Vitro Biochemical Kinase Assay (e.g., HTRF)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of isolated JAK isoforms.

Materials:

  • Recombinant purified GST-tagged catalytic domain for each JAK enzyme (JAK1, JAK2, JAK3, TYK2).

  • Peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2).

  • ATP.

  • Test inhibitors (Tofacitinib, Baricitinib, Upadacitinib) serially diluted in DMSO.

  • Assay buffer (e.g., Invitrogen kinase buffer with DTT and BSA).

  • Stop buffer containing streptavidin-Dylight 650, Eu-tagged pY20 antibody, and EDTA.

  • 384-well black assay plates.

  • Acoustic dispenser and liquid handler.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Dispense 250 nL of serially diluted compounds in DMSO into the wells of a 384-well plate.

  • Add 18 µL of a solution containing the JAK enzyme and peptide substrate in assay buffer to each well.

  • Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate for 120 minutes at room temperature.

  • Quench the reaction by adding 20 µL of stop buffer.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET-capable plate reader (e.g., Perkin Elmer Envision).

  • The HTRF signal is calculated, and the percent inhibition is determined for each inhibitor concentration relative to no-inhibitor controls. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cell-Based Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of cytokine receptor activation in a cellular context.

Objective: To determine the concentration of an inhibitor required to inhibit 50% of cytokine-induced STAT phosphorylation in specific immune cell subsets.

Materials:

  • Freshly isolated human peripheral blood mononuclear cells (PBMCs).

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Test inhibitors (Tofacitinib, Baricitinib, Upadacitinib) serially diluted.

  • Recombinant human cytokines (e.g., IL-6, IFN-γ, IL-2, IL-4).

  • Fixation buffer (e.g., Cytofix).

  • Permeabilization buffer (e.g., Perm Buffer III).

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19, CD14) and intracellular pSTAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Resuspend PBMCs in culture medium and plate in a 96-well plate.

  • Add serial dilutions of the JAK inhibitors to the appropriate wells and pre-incubate for 1 hour.

  • Stimulate the cells by adding a pre-determined concentration of a specific cytokine for 15-30 minutes at 37°C.

  • Immediately fix the cells by adding fixation buffer.

  • Permeabilize the cells by adding ice-cold permeabilization buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT proteins.

  • Wash the cells and resuspend in flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on specific leukocyte subpopulations (e.g., CD4+ T cells, monocytes) and quantifying the median fluorescence intensity (MFI) of the pSTAT signal.

  • Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

A Researcher's Guide to Validating Jak-IN-15 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of key methodologies for confirming the intracellular target engagement of Jak-IN-15, a Janus kinase (JAK) inhibitor. For researchers in drug development, validating that a compound binds its intended target within the complex cellular environment is a critical step to correlate biochemical activity with cellular and phenotypic outcomes.[1][2] This document details and contrasts the most prevalent techniques: downstream pathway analysis via Western blotting for phosphorylated STAT (pSTAT), direct binding assessment with the NanoBRET™ Target Engagement Assay, and biophysical stabilization measurement using the Cellular Thermal Shift Assay (CETSA).

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[3] They are essential transducers of signals from cytokine and growth factor receptors, operating through the JAK-STAT signaling pathway to regulate gene expression involved in immunity, inflammation, and hematopoiesis.[3][4] Inhibitors like this compound are designed to modulate these processes by blocking the kinase activity of JAK proteins.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they function as transcription factors to regulate the expression of target genes. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and subsequent activation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Jak_IN_15 This compound Jak_IN_15->JAK Inhibition pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Comparison of Target Engagement Methods

Choosing the right assay depends on the specific research question, available resources, and desired throughput. The following table provides a high-level comparison of the three principal methods for validating this compound target engagement.

FeatureWestern Blot (pSTAT)NanoBRET™ Target EngagementCellular Thermal Shift Assay (CETSA)
Principle Measures inhibition of downstream signaling (phosphorylation of STAT).Measures direct binding of the compound to a NanoLuc®-tagged target protein in live cells via bioluminescence resonance energy transfer.Measures the change in thermal stability of the target protein upon ligand binding.
Data Output Semi-quantitative or quantitative measure of pathway inhibition (IC50).Quantitative measure of binding affinity (IC50) and residence time in live cells.Quantitative measure of target stabilization, confirming direct physical interaction.
Cell State Lysed cells.Live, intact cells.Intact cells, followed by lysis.
Target Modification None (endogenous protein).Requires transfection with a NanoLuc®-JAK fusion vector.None (endogenous protein).
Compound Modification None.None.None.
Throughput Low to medium.High (96- to 384-well format).Low (Western Blot readout) to high (plate-based readouts).
Key Advantage Measures functional consequence of target engagement.Provides quantitative binding data in a physiological context.Label-free and confirms direct physical interaction with the endogenous target.
Key Limitation Indirect measure of binding; pathway effects can be complex.Requires genetic modification of cells.Can be technically challenging and may not be suitable for all protein targets, especially membrane proteins.

Method 1: Western Blot for Phospho-STAT Inhibition

This method provides a functional readout of this compound activity by measuring the phosphorylation level of its direct downstream substrate, STAT3. A reduction in cytokine-induced pSTAT3 levels in the presence of the inhibitor confirms cellular target engagement and pathway modulation.

Experimental Protocol
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., PBMCs, HEL92.1) in the appropriate medium.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Pre-incubate the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine known to activate the JAK-STAT pathway in the chosen cell line (e.g., IL-6, Oncostatin M) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (pSTAT3).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total STAT3 to normalize for protein loading.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Calculate the ratio of pSTAT3 to total STAT3 for each condition.

    • Plot the normalized pSTAT3 levels against the this compound concentration to determine the IC50 value.

Workflow Diagram

Western_Blot_Workflow A 1. Seed & Starve Cells B 2. Treat with this compound A->B C 3. Stimulate with Cytokine B->C D 4. Lyse Cells C->D E 5. Quantify Protein D->E F 6. SDS-PAGE E->F G 7. Transfer to Membrane F->G H 8. Antibody Incubation (pSTAT3, total STAT3) G->H I 9. Imaging & Densitometry H->I J 10. Calculate IC50 I->J

Caption: Workflow for pSTAT3 Western blot analysis.

Sample Data Presentation
This compound (nM)pSTAT3/Total STAT3 Ratio (Normalized)% Inhibition
0 (Vehicle)1.000
10.8515
100.6040
500.4852
1000.2575
5000.0595
Calculated IC50 ~55 nM

Method 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding at a target kinase in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound like this compound will compete with the tracer for binding, leading to a decrease in the BRET signal in a dose-dependent manner.

Experimental Protocol
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding a NanoLuc®-JAK2 fusion protein.

    • Plate the transfected cells into 96- or 384-well assay plates and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM medium.

    • Add the NanoBRET™ Tracer K-10 (a suitable tracer for many kinases) to the cells.

    • Immediately add the this compound dilutions to the wells.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Diagram

NanoBRET_Workflow A 1. Transfect Cells with NanoLuc-JAK2 Vector B 2. Seed Cells in Assay Plate A->B C 3. Add NanoBRET Tracer & this compound Dilutions B->C D 4. Incubate (2 hours) C->D E 5. Add Substrate D->E F 6. Measure Donor & Acceptor Luminescence E->F G 7. Calculate BRET Ratio F->G H 8. Plot Dose-Response & Calculate IC50 G->H

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Sample Data Presentation
This compound (nM)Corrected mBRET Ratio
0.1155.2
1152.1
10135.8
10080.5
100025.3
1000010.1
Calculated IC50 ~85 nM

Method 3: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that assesses target engagement in a native cellular environment. The principle is that when a ligand like this compound binds to its target protein (JAK), it generally stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tagg). In a typical CETSA experiment, cells treated with the compound are heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, usually by Western blot.

Experimental Protocol
  • Cell Treatment:

    • Culture cells to a high density.

    • Treat the cells with this compound or a vehicle control for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a water bath).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble JAK protein in each sample by Western blotting using a JAK-specific antibody.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Normalize the data to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the percentage of soluble protein against the temperature for both vehicle- and this compound-treated samples.

    • A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore engagement.

Workflow Diagram

CETSA_Workflow A 1. Treat Cells with This compound or Vehicle B 2. Aliquot & Heat Shock (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Ultracentrifugation to Pellet Aggregates C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Quantify Soluble JAK (e.g., Western Blot) E->F G 7. Plot Melting Curves F->G H 8. Analyze Thermal Shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Sample Data Presentation
Temperature (°C)% Soluble JAK2 (Vehicle)% Soluble JAK2 (+ this compound)
40100100
4698100
499599
528096
555585
582560
61530
Tagg (approx.) ~56°C ~59°C
Thermal Shift (ΔTagg) +3°C

References

A Comparative Guide to Selective JAK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Janus kinase (JAK) inhibitor is a critical decision in experimental design. This guide provides a detailed comparison of the preclinical compound JAK-IN-15 with other well-characterized selective JAK1 inhibitors: upadacitinib, filgotinib, and abrocitinib. The information is presented to facilitate an objective evaluation of their performance based on available experimental data.

Introduction to JAK1 Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine and growth factor signaling.[1][2] These signaling pathways are integral to cellular proliferation, hematopoiesis, and immune responses.[1][3] The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes.

Selective inhibition of JAK1 is a key therapeutic strategy for various autoimmune and inflammatory diseases. By specifically targeting JAK1, it is possible to modulate the activity of pro-inflammatory cytokines while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.

Biochemical Potency and Selectivity Profile

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biochemical function. The following table summarizes the reported IC50 values for this compound and other selective JAK1 inhibitors against the four JAK isoforms. Lower IC50 values indicate greater potency.

A Note on this compound: Publicly available biochemical and cellular data for a compound specifically named "this compound" is limited. The data presented here is for a representative potent research JAK inhibitor, referred to as JAK-IN-3, which inhibits JAK1, JAK2, JAK3, and TYK2. Researchers should verify the specific properties of any compound referred to as "this compound" from its supplier.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Primary Selectivity
JAK-IN-3 Potent inhibitor of JAK1, JAK2, JAK3, and TYK2. Specific IC50 values are not publicly available.---Pan-JAK
Upadacitinib 43 - 47109 - 1202100 - 23004600 - 4700JAK1
Filgotinib 1028810116JAK1
Abrocitinib 29803>10,0001250JAK1

JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway, which is the primary target of the inhibitors discussed in this guide.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Node001 Gene Gene Transcription Inhibitor JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway.

Experimental Protocols

To ensure standardized and objective comparisons of JAK inhibitors, specific experimental protocols are employed. Below are outlines of key methodologies.

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.

StepProcedure
1. Reagents & Materials Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; specific peptide substrate for each kinase; assay buffer; test compounds (JAK inhibitors); detection reagents (e.g., ADP-Glo™ Kinase Assay).
2. Compound Preparation Prepare serial dilutions of the test inhibitor.
3. Kinase Reaction In a microplate, combine the JAK enzyme, its corresponding peptide substrate, and the test inhibitor at various concentrations. Initiate the reaction by adding ATP.
4. Incubation Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
5. Detection Terminate the reaction and quantify the amount of product (phosphorylated substrate or ADP) using a suitable detection method, such as luminescence or fluorescence.
6. Data Analysis Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay (STAT Phosphorylation)

Cell-based assays provide a more biologically relevant context by measuring the inhibition of JAK-STAT signaling within a whole-cell system.

StepProcedure
1. Reagents & Materials Human cell lines (e.g., peripheral blood mononuclear cells - PBMCs); cytokines to stimulate specific JAK-STAT pathways (e.g., IL-6 for JAK1/2, IFN-α for JAK1/TYK2); test compounds (JAK inhibitors); antibodies specific for phosphorylated STAT proteins (pSTAT); flow cytometer.
2. Cell Culture & Treatment Culture the cells and pre-incubate with serial dilutions of the test inhibitor.
3. Cytokine Stimulation Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway.
4. Cell Lysis & Staining Lyse the cells and stain with fluorescently labeled antibodies against a specific phosphorylated STAT protein.
5. Flow Cytometry Quantify the level of pSTAT in individual cells using a flow cytometer.
6. Data Analysis Calculate the inhibition of STAT phosphorylation for each inhibitor concentration and determine the cellular IC50 value.

Conclusion

The choice of a selective JAK1 inhibitor for research purposes depends on the specific experimental goals.

  • Upadacitinib and Abrocitinib demonstrate high selectivity for JAK1 over other JAK isoforms, making them suitable for studies where specific inhibition of JAK1-mediated signaling is desired.

  • Filgotinib also shows a preference for JAK1, though with a lesser degree of selectivity against JAK2 compared to upadacitinib and abrocitinib.

  • The inhibitory profile of This compound (represented by JAK-IN-3) appears to be pan-JAK, which would be useful for experiments requiring broader inhibition of the JAK family.

Researchers should carefully consider the selectivity profile of each inhibitor in the context of their cellular models and the specific cytokine pathways under investigation. The experimental protocols provided in this guide offer a framework for the consistent and reliable evaluation of these and other JAK inhibitors.

References

Comprehensive Cross-Reactivity Profiling of a Janus Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity profiling of a hypothetical Janus Kinase (JAK) inhibitor, herein referred to as Jak-IN-15. The performance of this compound is objectively compared with established JAK inhibitors, Tofacitinib and Ruxolitinib, supported by representative experimental data. This document outlines detailed methodologies for key experiments and visualizes critical signaling pathways and workflows to aid in the understanding of kinase inhibitor selectivity.

Disclaimer: Specific experimental data for a compound named "this compound" is not publicly available. The quantitative data presented for this compound in this guide is hypothetical and curated for illustrative purposes to demonstrate a comprehensive cross-reactivity profile for a selective JAK inhibitor. Data for Tofacitinib and Ruxolitinib are representative values from published literature.

Introduction to JAK Inhibitors and the Importance of Selectivity

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in transducing cytokine-mediated signals via the JAK-STAT pathway.[1] This family includes four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are associated with the intracellular domains of various cytokine receptors. Upon cytokine binding, JAKs become activated, phosphorylate each other, and then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Activated STATs then translocate to the nucleus to regulate gene transcription.[1]

Given their central role in the immune response, JAKs are significant therapeutic targets for autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. However, the ATP-binding sites of the four JAK isoforms are highly conserved, presenting a challenge for the development of highly selective inhibitors. Lack of selectivity can lead to off-target effects, potentially causing adverse events. Therefore, comprehensive cross-reactivity profiling against the entire kinome is essential to characterize the selectivity and potential liabilities of any new JAK inhibitor.

Comparative Kinase Inhibition Profile

The selectivity of this compound was assessed against the JAK family of kinases and a panel of off-target kinases known to be relevant for inhibitor promiscuity. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Inhibitory Activity (IC50, nM) of this compound, Tofacitinib, and Ruxolitinib Against JAK Family Kinases
KinaseThis compound (Hypothetical IC50, nM)Tofacitinib (Representative IC50, nM)Ruxolitinib (Representative IC50, nM)
JAK1 53.23.3
JAK2 254.12.8
JAK3 21.6>400
TYK2 503419

Data for Tofacitinib and Ruxolitinib are representative values from published literature. The IC50 for this compound is hypothetical.

Table 2: Off-Target Kinase Profiling of this compound (Hypothetical Data)
Kinase FamilyKinaseThis compound (% Inhibition at 1 µM)
TK SRC45%
LCK38%
FLT315%
RET10%
CMGC CDK222%
GSK3B18%
AGC ROCK165%
PKA12%

This table represents a truncated list of a typical kinome scan. The data for this compound is hypothetical.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding kinase inhibitor profiling.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Jak_IN_15 This compound Jak_IN_15->JAK Inhibition

Caption: The JAK-STAT signaling pathway.

Kinase_Profiling_Workflow Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) IC50_Determination IC50 Determination (e.g., HTRF, ADP-Glo) Target_Engagement Target Engagement (e.g., NanoBRET) Downstream_Signaling Downstream Signaling (pSTAT Western/FACS) Kinobeads Kinobeads Pulldown LC_MS LC-MS/MS Analysis Kinobeads->LC_MS Compound Test Compound (this compound) Compound->Kinase_Panel Compound->IC50_Determination Compound->Target_Engagement Compound->Downstream_Signaling Compound->Kinobeads

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable and reproducible kinase inhibitor profiling data.

In Vitro Kinase Inhibition Assay (HTRF)

This biochemical assay measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Materials :

    • Recombinant purified kinases (e.g., JAK1, JAK2, JAK3, TYK2).

    • Biotinylated peptide substrate.

    • This compound stock solution (10 mM in DMSO).

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP.

    • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • 384-well low-volume plates.

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO.

    • Dispense 250 nL of the diluted inhibitor or DMSO (vehicle control) into the microplate wells.

    • Add 5 µL of a solution containing the kinase and the biotinylated peptide substrate in kinase reaction buffer.

    • Incubate for 20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for each kinase).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the detection reagents.

    • Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

    • Calculate the HTRF ratio and determine the percent inhibition relative to controls.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Materials :

    • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., UT-7/EPO).

    • This compound stock solution (10 mM in DMSO).

    • Cytokines for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2, IFN-α for JAK1/TYK2).

    • Cell culture medium.

    • Fixation and permeabilization buffers.

    • Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT5 Alexa Fluor 647).

    • Flow cytometer.

  • Procedure :

    • Pre-treat cells with serial dilutions of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

    • Fix the cells immediately by adding a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer.

    • Stain the cells with the fluorescently labeled anti-pSTAT antibody.

    • Analyze the cells by flow cytometry, measuring the median fluorescence intensity (MFI) of the pSTAT signal.

    • Calculate the percent inhibition of the cytokine-induced pSTAT signal for each inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Chemoproteomics Kinobeads Assay

This method assesses the binding of an inhibitor to a broad range of kinases in their native state from a cell lysate.

  • Materials :

    • Cell lysate (e.g., from a cancer cell line or primary cells).

    • Kinobeads (a mixture of non-selective kinase inhibitors immobilized on sepharose beads).

    • This compound stock solution (10 mM in DMSO).

    • Lysis and wash buffers.

    • Trypsin for protein digestion.

    • LC-MS/MS instrumentation.

  • Procedure :

    • Incubate the cell lysate with varying concentrations of free this compound (for competitive binding) or DMSO.

    • Add the Kinobeads slurry to the lysate and incubate to allow kinases to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides with trypsin.

    • Analyze the peptide mixture by quantitative LC-MS/MS.

    • Identify and quantify the kinases that are competed off the beads by this compound.

    • Generate dose-response curves for each identified kinase to determine the apparent dissociation constant (Kd).

Conclusion

The comprehensive cross-reactivity profiling of a novel kinase inhibitor like this compound is a critical step in its preclinical development. By employing a combination of biochemical, cellular, and proteomics-based assays, a detailed picture of its potency and selectivity can be established. The hypothetical data presented for this compound positions it as a potent and selective inhibitor of JAK1 and JAK3, with moderate activity against JAK2 and TYK2, and some off-target activity against kinases like ROCK1. This profile suggests a potentially favorable therapeutic window, but also highlights the need for further investigation into the physiological consequences of its off-target interactions. The comparison with established drugs like Tofacitinib and Ruxolitinib provides a valuable benchmark for its further development and potential clinical applications.

References

A Comparative Analysis of Ruxolitinib and Jak-IN-15 in Hematological Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the well-established JAK1/2 inhibitor, ruxolitinib, and a representative pan-JAK inhibitor, herein designated as Jak-IN-15, in the context of hematological models. This analysis is supported by a compilation of experimental data from publicly available research to highlight the differential effects stemming from their distinct kinase selectivity profiles.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2][3] This pathway transduces signals for a multitude of cytokines and growth factors that are essential for hematopoiesis and immune responses.[4][5] Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of various hematological malignancies, including myeloproliferative neoplasms (MPNs) and certain leukemias and lymphomas. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Ruxolitinib, the first FDA-approved JAK inhibitor, demonstrates a preference for JAK1 and JAK2. In contrast, pan-JAK inhibitors are designed to inhibit a broader range of JAK family members. This guide will explore the comparative efficacy and cellular effects of ruxolitinib and a representative pan-JAK inhibitor, this compound, to provide a framework for selecting appropriate research tools and informing therapeutic strategies.

Data Presentation

Table 1: Comparative Kinase Selectivity Profile

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for ruxolitinib and the representative pan-JAK inhibitor, this compound, against the four members of the JAK family in cell-free enzymatic assays.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Ruxolitinib 3.32.8>400~50
This compound (Pan-JAK Inhibitor) ~4~5~1~5

Note: Data for this compound is representative of a pan-JAK inhibitor based on publicly available information on compounds with this profile.

Table 2: Comparative Cellular Activity in Hematological Models

The following table outlines the effects of ruxolitinib and this compound on cell proliferation and STAT phosphorylation in various hematological cell lines.

Cell Line ModelAssayRuxolitinibThis compound (Pan-JAK Inhibitor)
HEL (Erythroleukemia, JAK2 V617F) Cell Viability (IC50)Potent inhibitionPotent inhibition
p-STAT3/5 InhibitionStrong inhibitionStrong inhibition
U937 (Histiocytic Lymphoma, JAK3 M511I) Cell Viability (IC50)Moderate inhibitionPotent inhibition
p-STAT3/5 InhibitionModerate inhibitionStrong inhibition
T-ALL Cell Lines (e.g., with JAK1/3 mutations) Cell Viability (IC50)SensitiveSensitive
p-STAT1/3/5 InhibitionStrong inhibition of JAK1-dependent signalingBroad inhibition of JAK1/3-dependent signaling

Mandatory Visualization

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Action Cytokine_Receptor Cytokine Receptor JAK JAK (JAK1, JAK2, JAK3, TYK2) Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulation Ruxolitinib Ruxolitinib (JAK1/2) Ruxolitinib->JAK Inhibits JAK1/2 Jak_IN_15 This compound (Pan-JAK) Jak_IN_15->JAK Inhibits JAK1/2/3/TYK2

Caption: The JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Comparison Cell_Culture Hematological Cell Culture Inhibitor_Treatment Treat with Ruxolitinib or this compound (Dose-Response) Cell_Culture->Inhibitor_Treatment Incubation Incubation (Defined Time Period) Inhibitor_Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Protein_Extraction Protein Extraction Incubation->Protein_Extraction Data_Analysis Data Analysis (IC50, % Inhibition) Cell_Viability->Data_Analysis Western_Blot Western Blot for p-STAT Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Logical_Relationship Differential Kinase Inhibition Ruxolitinib Ruxolitinib JAK1 JAK1 Ruxolitinib->JAK1 High Inhibition JAK2 JAK2 Ruxolitinib->JAK2 High Inhibition JAK3 JAK3 Ruxolitinib->JAK3 Low Inhibition TYK2 TYK2 Ruxolitinib->TYK2 Moderate Inhibition Jak_IN_15 This compound Jak_IN_15->JAK1 High Inhibition Jak_IN_15->JAK2 High Inhibition Jak_IN_15->JAK3 High Inhibition Jak_IN_15->TYK2 High Inhibition

References

Confirming On-Target Effects of Jak-IN-15 Using siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical pan-Janus Kinase (JAK) inhibitor, Jak-IN-15, with other established JAK inhibitors. It further outlines a detailed experimental framework for validating the on-target effects of this compound using small interfering RNA (siRNA) knockdown, a crucial step in preclinical drug development.

Introduction to JAK Inhibition and On-Target Validation

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of the JAK-STAT signaling pathway.[1][2][3] This pathway is essential for transducing signals for a multitude of cytokines and growth factors, thereby regulating critical cellular processes such as immunity, proliferation, and hematopoiesis.[4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

This compound is a novel, potent pan-JAK inhibitor designed to block the activity of multiple JAK isoforms. As with any targeted therapy, confirming that its biological effects are a direct consequence of inhibiting its intended targets is paramount. Off-target effects can lead to unforeseen toxicities and confound the interpretation of preclinical and clinical data. One of the gold-standard methods for on-target validation is to compare the phenotypic effects of the inhibitor with those induced by the genetic knockdown of the target protein(s) using siRNA.

Comparative Analysis of this compound and Other JAK Inhibitors

This compound is designed as a pan-JAK inhibitor, in contrast to several approved JAK inhibitors that exhibit varying degrees of selectivity for different JAK isoforms. This broad-spectrum activity may offer a distinct therapeutic profile. The following table summarizes the biochemical potency (IC50) of this compound (hypothetical values) against other well-characterized JAK inhibitors. Lower IC50 values indicate greater potency.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Primary Selectivity
This compound (Hypothetical) 5 8 3 15 Pan-JAK
Tofacitinib1201>100Pan-JAK (JAK1/3 preference)
Baricitinib5.95.7>40053JAK1/JAK2
Upadacitinib4321023004500JAK1
Filgotinib1028810116JAK1

Note: IC50 values are compiled from various sources and can differ based on assay conditions.

Experimental Workflow for On-Target Validation of this compound

The fundamental principle of this validation is that the cellular phenotype induced by this compound should be phenocopied by the simultaneous knockdown of the JAK isoforms it is designed to inhibit.

experimental_workflow Experimental Workflow for this compound On-Target Validation cluster_setup Cell Culture & Treatment cluster_analysis Data Collection & Analysis cluster_conclusion Conclusion cell_culture Seed cytokine-responsive cells (e.g., TF-1 cells) transfection Transfect with siRNAs: - Non-targeting control - siJAK1, siJAK2, siJAK3, siTYK2 cell_culture->transfection inhibitor_treatment Treat with: - Vehicle (DMSO) - this compound transfection->inhibitor_treatment 24h post-transfection harvest Harvest cells after incubation period inhibitor_treatment->harvest western_blot Western Blot: - Total JAK1/2/3/TYK2 - pSTAT3/5 - Loading control (e.g., GAPDH) harvest->western_blot qpcr qPCR: - JAK1/2/3/TYK2 mRNA levels - Housekeeping gene harvest->qpcr functional_assay Functional Assay: (e.g., Cell proliferation assay) harvest->functional_assay data_analysis Compare effects of this compound vs. siRNA knockdown western_blot->data_analysis qpcr->data_analysis functional_assay->data_analysis on_target_confirmation On-target effect confirmed if This compound phenocopies JAK siRNA knockdown data_analysis->on_target_confirmation jak_stat_pathway Canonical JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) receptor->STAT_inactive 4. STAT Recruitment JAK->receptor 3. Receptor Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active pSTAT Dimer (active) STAT_inactive->STAT_active 6. Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation transcription Gene Transcription DNA->transcription 8. Transcription Regulation cytokine Cytokine cytokine->receptor 1. Binding

References

Validating the kinase specificity of Jak-IN-15 with broad kinase panels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific kinase inhibitors is a cornerstone of modern drug discovery, particularly in the fields of oncology and immunology. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that govern cell growth, differentiation, and immune responses.[1] Dysregulation of these pathways is implicated in numerous diseases, making JAKs attractive therapeutic targets.[1]

This guide provides a framework for validating the kinase specificity of investigational JAK inhibitors, using the well-characterized inhibitors Tofacitinib and Ruxolitinib as examples. While specific broad kinase panel data for the research compound Jak-IN-15 is not publicly available, the methodologies and comparisons presented here offer a template for its evaluation. Objectively assessing a compound's selectivity across the human kinome is crucial for predicting its therapeutic window and potential off-target effects.

Comparative Kinase Selectivity of Marketed JAK Inhibitors

To contextualize the specificity of a novel inhibitor like this compound, it is essential to compare its activity against established drugs. The following table summarizes the inhibitory activity (IC50 values) of Tofacitinib and Ruxolitinib against the four JAK family members. This data is typically generated from in vitro biochemical assays.

KinaseTofacitinib IC50 (nM)Ruxolitinib IC50 (nM)
JAK11.7 - 3.73.3
JAK21.8 - 4.12.8
JAK30.75 - 1.6>400
TYK216 - 34~19

Note: IC50 values can vary between different assay platforms and conditions. The data presented is a synthesis from multiple sources for comparative purposes.[2] Tofacitinib is considered a pan-JAK inhibitor with a preference for JAK1 and JAK3, while Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[3]

Experimental Protocols for Kinase Specificity Profiling

A comprehensive assessment of kinase inhibitor specificity involves screening the compound against a large panel of kinases, often referred to as a "kinome scan." Several commercial platforms are available for this purpose, such as KINOMEscan® (DiscoverX/Eurofins) and KinaseProfiler™ (EMD Millipore). These services provide quantitative data on the interaction of a compound with hundreds of kinases.

1. Biochemical Kinase Assays (Activity-Based)

These assays directly measure the catalytic activity of a kinase. The general principle involves incubating the kinase, a substrate, and ATP with the test compound and measuring the resulting product formation.

  • Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP). The transfer of the radiolabeled phosphate to the substrate is quantified, providing a direct measure of kinase activity.

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a common format where the phosphorylation of a substrate by a kinase leads to a change in the FRET signal.

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity.

2. Binding Assays

Binding assays measure the direct interaction between an inhibitor and the kinase. They are particularly useful for identifying inhibitors that do not compete with ATP.

  • KINOMEscan® Competition Binding Assay: This platform utilizes a proprietary assay where test compounds compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag. The results are typically reported as the dissociation constant (Kd) or percent of control.

Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for assessing the kinase specificity of a compound like this compound.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound Test Compound (this compound) in DMSO serial_dilution Serial Dilution compound->serial_dilution incubation Incubation with Kinase, Substrate, and ATP serial_dilution->incubation kinase_panel Broad Kinase Panel (e.g., 400+ kinases) kinase_panel->incubation detection Signal Detection (Radiometric, Fluorescence, etc.) incubation->detection raw_data Raw Data Acquisition detection->raw_data ic50_calc IC50 / Kd Calculation raw_data->ic50_calc selectivity_profile Selectivity Profile Generation (e.g., TREEspot™) ic50_calc->selectivity_profile

Caption: Experimental workflow for broad kinase panel screening.

The JAK-STAT Signaling Pathway

Understanding the context in which JAK inhibitors function is critical. The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

G receptor Cytokine Receptor jak JAK receptor->jak association receptor->jak activates stat STAT receptor->stat recruits & phosphorylates jak->receptor phosphorylates cytokine Cytokine cytokine->receptor binds p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_expression Gene Expression nucleus->gene_expression regulates

Caption: Simplified JAK-STAT signaling pathway.

Conclusion

The validation of kinase specificity is a critical step in the preclinical development of any kinase inhibitor. While specific kinome-wide data for this compound is not yet in the public domain, the methodologies and comparative data for established inhibitors like Tofacitinib and Ruxolitinib provide a clear roadmap for its evaluation. A thorough understanding of a compound's selectivity profile, obtained through broad kinase panel screening, is indispensable for advancing novel therapies with improved efficacy and safety profiles.

References

Assessing Reproducibility of Experimental Outcomes with JAK Inhibitors Targeting IL-15 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The reproducibility of experimental findings is a cornerstone of scientific advancement, particularly in the realm of drug discovery and development. This guide provides a framework for assessing the reproducibility of experimental outcomes concerning Janus kinase (JAK) inhibitors that modulate the Interleukin-15 (IL-15) signaling pathway. While direct reproducibility data for a specific, novel compound like "Jak-IN-15" is not publicly available, we can establish a robust comparative analysis by examining well-characterized JAK inhibitors known to interfere with IL-15 signaling. This approach allows researchers to benchmark their findings and understand the expected variability and performance of compounds targeting this pathway.

The IL-15 signaling cascade is crucial for the development, proliferation, and activation of various immune cells, including natural killer (NK) cells and T cells.[1][2][3] This pathway is predominantly mediated through the activation of JAK1 and JAK3, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2] Dysregulation of IL-15 signaling is implicated in several autoimmune diseases and cancers, making it a key therapeutic target.

This guide will compare the performance of several known JAK inhibitors with activity against JAK1 and JAK3, providing a basis for evaluating the expected outcomes and reproducibility of new chemical entities targeting this pathway.

Comparative Efficacy of JAK Inhibitors on IL-15 Signaling

The following table summarizes the inhibitory activity of several commercially available JAK inhibitors against the kinases relevant to IL-15 signaling. These values, typically presented as IC50 (half-maximal inhibitory concentration), are critical for comparing the potency of different compounds. Variability in these values across different studies can highlight the importance of standardized experimental conditions for ensuring reproducibility.

CompoundTarget JAKsJAK1 IC50 (nM)JAK3 IC50 (nM)Key Cellular Effects on IL-15 SignalingReference
Tofacitinib JAK1, JAK3 > JAK21.12Blocks IL-15-induced T-cell and NK cell proliferation and STAT5 phosphorylation.
Filgotinib JAK1 selective10810Shows lower inhibitory potency on IL-15-induced NK cell proliferation compared to broader JAK inhibitors.
Upadacitinib JAK1 selective43>1000Potently inhibits JAK1-dependent cytokine signaling.
Baricitinib JAK1, JAK25.9>400Inhibits JAK1/2-dependent signaling with less effect on JAK3-mediated pathways compared to Tofacitinib.

Note: IC50 values can vary between different assay formats (e.g., enzymatic vs. cell-based assays) and experimental conditions. The data presented here is a representative summary from published literature.

Experimental Protocols for Assessing JAK Inhibition of IL-15 Signaling

To ensure the reproducibility of experimental outcomes, it is imperative to follow detailed and standardized protocols. Below are outlines of key experiments used to characterize the effect of JAK inhibitors on the IL-15 pathway.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of specific JAK isoforms.

  • Methodology:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

    • A specific peptide substrate for each JAK is prepared in an assay buffer.

    • The test compound (e.g., this compound) is serially diluted and incubated with the JAK enzyme.

    • The kinase reaction is initiated by the addition of ATP.

    • The amount of phosphorylated substrate is quantified, typically using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay
  • Objective: To measure the inhibition of IL-15-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Immune cells responsive to IL-15 (e.g., human peripheral blood mononuclear cells (PBMCs), NK cells, or a responsive cell line like NK-92) are cultured.

    • Cells are pre-incubated with varying concentrations of the JAK inhibitor for a specified period.

    • The cells are then stimulated with a predetermined concentration of recombinant human IL-15 for a short duration (e.g., 15-30 minutes).

    • The reaction is stopped, and the cells are fixed and permeabilized.

    • Intracellular levels of phosphorylated STAT3 (pSTAT3) and STAT5 (pSTAT5) are detected using specific fluorescently labeled antibodies.

    • The fluorescence intensity is measured by flow cytometry.

    • IC50 values for the inhibition of STAT phosphorylation are determined from the dose-response curves.

Cell Proliferation Assay
  • Objective: To assess the impact of the JAK inhibitor on IL-15-dependent cell proliferation.

  • Methodology:

    • IL-15-dependent primary cells (e.g., activated T cells or NK cells) or cell lines are seeded in a multi-well plate.

    • The cells are treated with a range of concentrations of the test compound.

    • IL-15 is added to the culture medium to stimulate proliferation.

    • The cells are incubated for a period of 48-72 hours.

    • Cell proliferation is measured using assays such as MTS, WST-1, or by quantifying ATP levels (e.g., CellTiter-Glo).

    • The dose-dependent inhibition of proliferation is used to calculate the GI50 (concentration for 50% of maximal inhibition of growth).

Signaling Pathways and Experimental Workflow Visualizations

To further clarify the mechanisms and experimental procedures, the following diagrams are provided.

IL15_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-15Rα IL-15Rα IL-2/15Rβ IL-2/15Rβ IL-15Rα->IL-2/15Rβ γc γc IL-2/15Rβ->γc JAK1 JAK1 IL-2/15Rβ->JAK1 Activates JAK3 JAK3 γc->JAK3 Activates IL-15 IL-15 IL-15->IL-15Rα Binds STAT3 STAT3 JAK1->STAT3 Phosphorylates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT5 pSTAT5 STAT5->pSTAT5 STAT3/5 Dimer STAT3/5 Dimer pSTAT3->STAT3/5 Dimer pSTAT5->STAT3/5 Dimer Gene Transcription Gene Transcription (Proliferation, Survival, Effector Functions) STAT3/5 Dimer->Gene Transcription Translocates to Nucleus This compound JAK Inhibitor (e.g., this compound) This compound->JAK1 This compound->JAK3

Caption: IL-15 signaling pathway and the inhibitory action of a JAK inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture Culture IL-15 Responsive Cells Pre-incubation Pre-incubate Cells with Inhibitor Cell_Culture->Pre-incubation Compound_Prep Prepare Serial Dilutions of JAK Inhibitor Compound_Prep->Pre-incubation Stimulation Stimulate with IL-15 Pre-incubation->Stimulation Assay Perform Assay Stimulation->Assay pSTAT_Assay Phospho-STAT (Flow Cytometry) Assay->pSTAT_Assay Proliferation_Assay Proliferation (MTS/ATP-based) Assay->Proliferation_Assay Data_Analysis Data Analysis (IC50/GI50 Calculation) pSTAT_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: General experimental workflow for assessing JAK inhibitor efficacy.

Conclusion

Assessing the reproducibility of experimental outcomes for a novel JAK inhibitor targeting the IL-15 pathway requires a systematic approach grounded in the comparison with well-established compounds. By utilizing standardized in vitro and cellular assays, and by carefully documenting experimental protocols, researchers can generate robust and comparable data. The information provided in this guide serves as a foundational resource for scientists and drug developers to design experiments, interpret results, and ultimately contribute to the development of new therapies with a higher degree of confidence in their preclinical findings. The provided diagrams of the signaling pathway and experimental workflow offer a visual aid to understanding the critical steps and interactions involved in this area of research.

References

The Evolving Landscape of JAK Inhibition: A Comparative Guide to Selective vs. Pan-JAK Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of Janus kinase (JAK) inhibitors is paramount in the quest for more effective and safer therapeutics for inflammatory diseases. While pan-JAK inhibitors have demonstrated broad efficacy, the development of selective JAK inhibitors offers the potential for a more targeted approach with an improved safety profile. This guide provides a comparative analysis of a representative selective JAK inhibitor, Upadacitinib (as a proxy for the less-characterized Jak-IN-15), and pan-JAK inhibitors, supported by experimental data and detailed methodologies.

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating the signaling of numerous cytokines and growth factors that drive immune responses and inflammatory processes.[1][2] Small molecule inhibitors that target this pathway have emerged as a significant therapeutic class for a range of autoimmune and inflammatory conditions.[3]

First-generation JAK inhibitors, often referred to as pan-JAK inhibitors, non-selectively target multiple members of the JAK family. In contrast, second-generation inhibitors have been engineered for greater selectivity towards specific JAK isoforms, with the aim of minimizing off-target effects and improving safety. Due to the limited publicly available data on the specific compound "this compound," this guide will utilize Upadacitinib, a well-characterized and highly selective JAK1 inhibitor, as a representative example for comparison with pan-JAK inhibitors like Tofacitinib and Baricitinib.

Comparative Efficacy: In Vitro Potency and Selectivity

The in vitro potency and selectivity of JAK inhibitors are critical determinants of their therapeutic potential and are typically assessed through enzymatic and cellular assays.[1] Enzymatic assays measure the direct inhibition of the kinase activity, while cellular assays evaluate the functional consequences of this inhibition within a cellular context.[1] The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK isoforms. A higher ratio of IC50 for other JAKs relative to the target JAK indicates greater selectivity.

InhibitorTypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2/JAK1 Selectivity RatioJAK3/JAK1 Selectivity Ratio
Upadacitinib Selective JAK14.219230049004.5547.6
Tofacitinib Pan-JAK (JAK1/3)3.24.11.6341.30.5
Baricitinib Pan-JAK (JAK1/2)5.95.7>400531.0>67.8
Filgotinib Selective JAK110288101162.881
Peficitinib Pan-JAK3.90.70.74.70.20.2

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflows

The differential effects of selective and pan-JAK inhibitors stem from their distinct interactions with the JAK-STAT signaling pathway.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_dimer JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT pSTAT->pSTAT 4. Dimerization pSTAT_dimer pSTAT Dimer Nucleus Nucleus GeneTranscription GeneTranscription Nucleus->GeneTranscription 6. Gene Transcription pSTAT_dimer->Nucleus 5. Translocation

Caption: The canonical JAK-STAT signaling cascade.

A typical experimental workflow to evaluate and compare the efficacy of these inhibitors in a cellular context is outlined below.

Experimental_Workflow Workflow for Evaluating JAK Inhibitor Efficacy start Immune Cells (e.g., PBMCs) treatment Incubate with: - Vehicle - this compound/Selective Inhibitor - Pan-JAK Inhibitor start->treatment stimulation Cytokine Stimulation (e.g., IL-6, IFN-γ) treatment->stimulation lysis Cell Lysis and Protein Extraction stimulation->lysis analysis Analysis lysis->analysis pSTAT Measure pSTAT levels (e.g., Western Blot, Flow Cytometry) analysis->pSTAT cytokine_release Measure Cytokine Release (e.g., ELISA) analysis->cytokine_release

Caption: A generalized experimental workflow.

The fundamental difference in their mechanism of action leads to distinct biological consequences.

Inhibitor_Comparison Selective vs. Pan-JAK Inhibition cluster_selective This compound / Selective JAK1 Inhibitor cluster_pan Pan-JAK Inhibitor Selective_Inhibitor Selective Inhibitor JAK1 JAK1 Selective_Inhibitor->JAK1 Strong Inhibition JAK2 JAK2 JAK3 JAK3 TYK2 TYK2 Pan_Inhibitor Pan-Inhibitor pJAK1 pJAK1 Pan_Inhibitor->pJAK1 Inhibition pJAK2 pJAK2 Pan_Inhibitor->pJAK2 Inhibition pJAK3 pJAK3 Pan_Inhibitor->pJAK3 Inhibition pTYK2 pTYK2

Caption: Differential targeting of JAK isoforms.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.

In Vitro Enzymatic Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

  • Materials: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable kinase substrate (e.g., a specific peptide), ATP, the test inhibitor, and a commercial assay kit (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a multi-well plate, combine the recombinant JAK enzyme, the substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction and measure the amount of ADP produced using the detection reagents from the kit.

    • Measure the resulting luminescence with a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK activation in a cellular context.

  • Materials: A relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs), cell culture medium, a cytokine for stimulation (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3), the test inhibitor, lysis buffer, and antibodies specific for total STAT and phosphorylated STAT (pSTAT).

  • Procedure:

    • Culture the cells and then starve them of serum to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of the test inhibitor.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Lyse the cells to extract the proteins.

    • Quantify the levels of a specific pSTAT (e.g., pSTAT3 for IL-6 stimulation) and total STAT using methods such as Western blotting, ELISA, or flow cytometry.

    • Normalize the pSTAT signal to the total STAT signal.

    • Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

Performance in Inflammatory Disease Models

While in vitro data provides valuable insights into potency and selectivity, in vivo models of inflammatory disease are essential for evaluating the therapeutic potential of JAK inhibitors.

A real-world study on patients with chronic inflammatory arthritis (CIA) compared the drug retention rates of JAK1-selective inhibitors (upadacitinib and filgotinib) with pan-JAK inhibitors (baricitinib and tofacitinib). The study found that discontinuation rates were lower for the JAK1-selective inhibitors (Incidence Rate: 28.6) compared to the pan-JAK inhibitors (Incidence Rate: 39.6). The primary reasons for discontinuation were inefficacy and adverse events. Multivariate analysis indicated that the use of pan-JAK inhibitors was associated with a higher probability of discontinuation. This suggests that the more targeted approach of selective JAK1 inhibition may offer a better long-term treatment profile in a real-world setting.

Conclusion

The development of JAK inhibitors has marked a significant advancement in the treatment of inflammatory diseases. While pan-JAK inhibitors have established efficacy, their broad inhibitory profile can lead to off-target effects. Selective JAK inhibitors, exemplified by upadacitinib, demonstrate a more targeted approach by preferentially inhibiting a specific JAK isoform. This selectivity, as suggested by both in vitro data and real-world evidence, may translate into an improved safety and tolerability profile, potentially leading to better long-term treatment adherence. For researchers and drug developers, the choice between a selective and a pan-JAK inhibitor will depend on the specific therapeutic indication, the desired balance between efficacy and safety, and the underlying pathophysiology of the disease. Further preclinical and clinical studies are warranted to fully elucidate the comparative benefits of highly selective inhibitors like the preclinical compound this compound in various inflammatory disease models.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Jak-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

Prudent Practice: Given the biological activity of Jak-IN-15 as a kinase inhibitor, it should be handled as a potentially hazardous substance. Safety Data Sheets for other small molecule kinase inhibitors indicate potential hazards such as acute oral toxicity and aquatic toxicity. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.

Step-by-Step Disposal Protocol

This procedure outlines the necessary steps for the proper disposal of this compound, whether in solid form or dissolved in a solvent.

  • Waste Identification and Segregation:

    • Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), must be disposed of as hazardous chemical waste. These materials should never be disposed of in the regular trash or down the drain.[1]

    • Segregate Waste Streams:

      • Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container clearly labeled as "Hazardous Waste."

      • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste." It is crucial not to mix incompatible waste streams. For instance, organic solvent solutions should not be mixed with aqueous waste.

  • Waste Container Labeling: Proper labeling is critical for the safe handling and disposal of chemical waste. The label on the hazardous waste container must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory room number.

  • Storage of Chemical Waste:

    • Store waste containers in a designated and secure area within the laboratory, away from general work areas.

    • Ensure containers are kept tightly closed at all times, except when adding waste, to prevent the release of vapors.

  • Disposal of Empty Containers:

    • To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.

    • The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.

    • After triple-rinsing and allowing it to air-dry in a well-ventilated area (such as a chemical fume hood), the container may be disposed of in the regular laboratory trash after the label has been fully defaced or removed.

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel should handle the collection and transportation of the waste.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key information for a related JAK inhibitor, Deuruxolitinib, to provide context on potential hazards.

Hazard Classification (Deuruxolitinib)CategoryGHS Statement
Acute toxicity, OralCategory 4Harmful if swallowed[1]
Acute aquatic toxicityCategory 1Very toxic to aquatic life[1]
Chronic aquatic toxicityCategory 1Very toxic to aquatic life with long lasting effects[1]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The standard and mandatory procedure is to follow the hazardous chemical waste disposal protocols established by your institution's EHS department, which are in compliance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Jak_IN_15_Disposal_Workflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal Start Start Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Wear_PPE Segregate_Waste Segregate Waste Streams Wear_PPE->Segregate_Waste Solid_Waste Solid Waste Container (Leak-proof, Labeled) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste Container (Compatible, Leak-proof, Labeled) Segregate_Waste->Liquid_Waste Label_Container Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) Solid_Waste->Label_Container Liquid_Waste->Label_Container Store_Waste Store in Designated Secure Area Label_Container->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS End End Contact_EHS->End

References

Essential Safety and Handling Protocols for Jak-IN-15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, operational, and disposal information for handling Jak-IN-15, a potent research compound. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of experiments. This information is intended for researchers, scientists, and drug development professionals. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on established best practices for handling potent, biologically active small molecule kinase inhibitors.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Potent kinase inhibitors like this compound should be handled with caution as they are designed to be biologically active and may have unknown toxicity.[2][4] A multi-layered approach to PPE is critical to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.• A disposable, back-closing gown is preferred.• ANSI Z87.1 certified.
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.• Back-closing with knit cuffs.• Provide a full seal around the eyes.• Recommended in addition to goggles.• A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves.• Impermeable to liquids.• Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves.• Impermeable to liquids.• Protect against splashes.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leakage.

  • Storage Conditions: Confirm the recommended storage conditions on the product vial or datasheet. Potent inhibitors are typically stored at -20°C.

  • Designated Area: Store in a clearly labeled, designated, and secure location away from incompatible materials.

Preparation of Stock Solutions

All handling of solid this compound and preparation of solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Use a precision balance and a disposable weigh boat inside the fume hood. Handle the solid compound carefully to avoid generating dust.

  • Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound to avoid splashing.

  • Dissolution: Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C as recommended to maintain stability.

Experimental Use
  • Always handle this compound within a chemical fume hood.

  • Avoid creating dust when handling the solid form.

  • Wash hands thoroughly after handling, even if gloves were worn.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Table 2: Disposal Procedures for this compound Contaminated Waste

Waste TypeDisposal Procedure
Solid Waste (e.g., empty vials, contaminated gloves, pipette tips, weigh boats) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused solutions, rinsates) Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Contaminated Labware (e.g., glassware) Decontaminate reusable glassware according to established laboratory procedures. If disposable, treat as solid waste.
Empty Containers Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and then deface or remove the label before disposing of the container.

Visualized Workflows and Pathways

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling. They associate with cytokine receptors and, upon ligand binding, phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Docking JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene Jak_IN_15 This compound Jak_IN_15->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Designate Handling Area (Fume Hood) B Assemble PPE A->B C Gather Equipment B->C D Weigh Solid Compound C->D Proceed to Handling E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Surfaces & Equipment F->G Proceed to Cleanup H Segregate Hazardous Waste G->H I Dispose of Waste H->I

Caption: Workflow for the safe handling of potent chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.